5-(Piperazin-1-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-piperazin-1-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBGHNGROGZGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651295 | |
| Record name | 5-(Piperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082876-26-3 | |
| Record name | 5-(1-Piperazinyl)-2-pyridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082876263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Piperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(piperazin-1-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(1-PIPERAZINYL)-2-PYRIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2NG7YG5L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-(Piperazin-1-yl)pyridin-2-amine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Piperazin-1-yl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 1082876-26-3).[1][2] This compound is a critical building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of advanced pharmaceutical agents, including impurities and reference standards for Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6.[1][2][3][4] The guide delves into the prevalent synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, offering field-proven insights into experimental design. Furthermore, it establishes a self-validating framework for the structural and purity verification of the target compound through detailed spectroscopic and chromatographic characterization protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Significance
This compound is a heterocyclic compound featuring a 2-aminopyridine scaffold covalently linked to a piperazine moiety at the C5 position.[1][5] Its molecular formula is C₉H₁₄N₄, with a molecular weight of 178.23 g/mol .[1] The structural combination of the electron-rich aminopyridine system and the versatile piperazine ring makes it a highly valuable pharmacophore. The piperazine group, in particular, is a common motif in biologically active molecules that can be readily modified to optimize a compound's pharmacological profile, including its solubility and interaction with biological targets.[1][6] The primary application of this molecule is as a synthetic intermediate for constructing more complex drug candidates.[1][2]
Synthetic Methodologies: A Strategic Analysis
The core of synthesizing this compound lies in the formation of the C-N bond between the pyridine C5 carbon and a piperazine nitrogen. The choice of synthetic route is dictated by factors such as starting material availability, cost, scalability, and desired purity. The two most robust and industrially relevant strategies are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNA r).
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forging C-N bonds.[7][8] This methodology is often the preferred choice due to its broad substrate scope, functional group tolerance, and typically high yields, even with less reactive aryl halides.[7][8]
Causality Behind the Method: The reaction's success hinges on a catalytic cycle involving a palladium(0) species.[9] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (e.g., 2-amino-5-bromopyridine) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (piperazine) coordinates to the Pd(II) center, and a base deprotonates the amine's nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst to continue the cycle.[9]
The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are essential as they promote the reductive elimination step and stabilize the active catalyst, leading to higher efficiency, especially with challenging substrates.[10]
Strategic Consideration: To avoid potential side reactions such as N,N'-diarylation of piperazine, it is common practice to use a mono-protected piperazine derivative, such as tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The Boc protecting group can be efficiently removed in a subsequent acidic step to yield the final product.[11]
Nucleophilic Aromatic Substitution (SNA r)
SNA r is a more classical approach where a nucleophile (piperazine) directly displaces a leaving group (typically a halide) on an activated aromatic ring.[12][13] For this reaction to be efficient, the pyridine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. The presence of the amino group at the 2-position and the ring nitrogen itself influence the electrophilicity of the C5 position.
Causality Behind the Method: The SNA r mechanism proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: The piperazine nitrogen attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide ion.
While often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods, SNA r can be a cost-effective alternative if the substrate is sufficiently reactive.[14] Copper catalysis (Ullmann condensation) can be employed to facilitate this transformation under milder conditions, particularly with iodo- or bromo-pyridines.[15]
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol describes a representative synthesis of this compound via a Buchwald-Hartwig coupling followed by deprotection.
Step 1: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
-
Reagent Setup: To a dry Schlenk flask under an inert nitrogen atmosphere, add 2-amino-5-bromopyridine (1.0 eq), N-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene via syringe to the flask.
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate.
Step 2: Boc Deprotection
-
Dissolution: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (4-5 eq) or a saturated solution of HCl in dioxane at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Final Product: Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent to yield this compound as a solid.
Characterization and Data Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Sources
- 1. This compound|CAS 1082876-26-3 [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 1082876-26-3 [chemicalbook.com]
- 4. This compound CAS#: 1082876-26-3 [m.chemicalbook.com]
- 5. CAS 1082876-26-3: this compound [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction - American Chemical Society [acs.digitellinc.com]
- 15. CN111995569A - Preparation method of cyclin-dependent kinase inhibitor intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperazin-1-yl)pyridin-2-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(Piperazin-1-yl)pyridin-2-amine, a key building block in modern medicinal chemistry. As a structural motif present in numerous clinically relevant molecules, a thorough understanding of its properties is paramount for effective drug design, formulation, and development. This document moves beyond a simple datasheet to offer insights into the causality behind its chemical behavior, supported by established experimental protocols and in-silico predictions. All data is presented with the goal of empowering researchers to leverage this versatile scaffold in their drug discovery programs.
Introduction: The Strategic Importance of the Aminopyridine-Piperazine Scaffold
This compound (CAS No: 1082876-26-3) is a heterocyclic compound featuring a 2-aminopyridine core linked to a piperazine ring. This structural combination is not coincidental but rather a strategic design element in many active pharmaceutical ingredients (APIs). The 2-aminopyridine moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets[1][2]. The piperazine ring, often referred to as a "privileged scaffold," is incorporated to modulate aqueous solubility, improve oral bioavailability, and provide a versatile point for synthetic modification to fine-tune a compound's pharmacokinetic and pharmacodynamic profile[3][4].
This guide will dissect the critical physicochemical parameters of this compound, offering both theoretical grounding and practical methodologies for its characterization. Its primary application is as a crucial synthetic intermediate, most notably in the synthesis of kinase inhibitors like Palbociclib, a CDK4/6 inhibitor used in cancer therapy[5][6][7].
Core Physicochemical Properties
A molecule's journey from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure and Molecular Formula
-
IUPAC Name: this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₄ | [5][6] |
| Molecular Weight | 178.23 g/mol | [5][6] |
| CAS Number | 1082876-26-3 | [5][6] |
| Appearance | Pale Brown to Light Brown Solid | [6] |
Ionization Constant (pKa)
The basicity of this compound is a critical determinant of its behavior in physiological environments. With multiple nitrogen atoms, the molecule exhibits distinct pKa values. The piperazine ring contains two nitrogen atoms, and the aminopyridine ring contains one exocyclic and one endocyclic nitrogen.
This predicted value likely corresponds to the protonation of the secondary amine in the piperazine ring, which is the most basic site. The presence of multiple basic centers allows for the formation of stable salts, which can significantly enhance aqueous solubility[3].
This protocol provides a reliable method for the experimental determination of the pKa values.
-
Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 50 mL of a 0.1 M KCl solution to maintain constant ionic strength.
-
Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base, two inflection points will be observed.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key indicator of a drug's ability to cross biological membranes. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.
The shake-flask method remains the gold standard for the experimental determination of LogP.
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD).
-
Partitioning: Accurately weigh a small amount of the compound and dissolve it in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. The presence of multiple basic nitrogen atoms suggests that the solubility of this compound will be pH-dependent.
-
Qualitative Solubility: Slightly soluble in DMSO and methanol[6][8].
-
Aqueous Solubility: While specific quantitative data is not available, the piperazine moiety is known to enhance the aqueous solubility of parent molecules[3]. The solubility is expected to be higher at lower pH values where the nitrogen atoms are protonated.
A comprehensive understanding of solubility requires both kinetic and thermodynamic measurements.
-
Kinetic Solubility (High-Throughput Screening):
-
Prepare a stock solution of the compound in DMSO.
-
Add small aliquots of the stock solution to a series of aqueous buffers with varying pH values.
-
Incubate for a short period (e.g., 2 hours) with shaking.
-
Filter the solutions to remove any precipitate.
-
Determine the concentration of the dissolved compound in the filtrate using a rapid analytical method like HPLC-UV or LC-MS.
-
-
Thermodynamic Solubility (Equilibrium):
-
Add an excess amount of the solid compound to a series of aqueous buffers with varying pH values.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the solutions to remove undissolved solids.
-
Determine the concentration of the dissolved compound in the filtrate.
-
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the workhorse for purity determination and quantification. Due to the basic and polar nature of the compound, a reversed-phase method with a suitable column and mobile phase is recommended.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For highly polar compounds, a mixed-mode column (e.g., reversed-phase/cation-exchange) can provide better retention and peak shape[9].
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically around 254 nm and 280 nm for aromatic systems). Mass spectrometry (LC-MS) can be used for confirmation of identity.
-
Column Temperature: 30-40 °C.
Caption: General workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the piperazine ring, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the structure.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
While a specific spectrum for this compound is not publicly available, analysis of similar structures such as 2-amino-5-methylpyridine and 1-(2-pyridyl)piperazine can provide insights into the expected chemical shifts[10][11].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which can aid in its identification.
-
Expected Molecular Ion: In positive ion mode electrospray ionization (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 179.13.
-
Fragmentation Pattern: The fragmentation of piperazine analogues typically involves cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine to the pyridine ring[12]. Common fragment ions for phenylpiperazines include m/z 119, 70, and 56[12].
Synthesis and Handling
Synthetic Route
This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction[4][5]. A common approach involves the reaction of 2-amino-5-bromopyridine with piperazine. To avoid side reactions, the piperazine is often used in its mono-protected form (e.g., with a Boc group), which is subsequently removed.
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromopyridine, tert-butyl piperazine-1-carboxylate, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture, filter it, and concentrate the filtrate. Purify the crude product by column chromatography to obtain tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and treat it with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to remove the Boc protecting group.
-
Isolation: Neutralize the reaction mixture and extract the product. Purify the final compound by crystallization or column chromatography.
A patent describes a similar synthesis for 5-(N-BOC-piperazin-1-yl)pyridin-2-amine, which can be adapted for this purpose[13].
Storage and Stability
-
Storage: Store in a dark place, sealed in a dry environment at 2-8°C[6].
-
Stability: The compound is generally stable under recommended storage conditions. Avoid exposure to strong oxidizing agents and sources of nitrous acid, which could lead to the formation of nitrosamine impurities[5].
Conclusion
This compound is a strategically important building block in drug discovery, offering a unique combination of properties that are beneficial for developing orally bioavailable drugs, particularly in the oncology and CNS therapeutic areas. A thorough understanding and experimental validation of its physicochemical properties—pKa, LogP, and solubility—are crucial for its successful application. The analytical and synthetic protocols outlined in this guide provide a robust framework for researchers to characterize and utilize this valuable scaffold in their pursuit of novel therapeutics.
References
-
ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]
- Giuliano, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435.
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative piperazine derivatives with CDKs inhibitory activity. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
-
PubMed. (n.d.). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]
-
AMiner. (n.d.). Structural and Physicochemical Characterization of Pyridine Derivative Salts of Anti-Inflammatory Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
-
Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic.... Retrieved from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
PubMed. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. Retrieved from [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 1082876-26-3 [benchchem.com]
- 6. This compound CAS#: 1082876-26-3 [m.chemicalbook.com]
- 7. This compound | 1082876-26-3 [chemicalbook.com]
- 8. This compound manufacturers and suppliers in india [chemicalbook.com]
- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 13. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
Biological activity of 5-(Piperazin-1-yl)pyridin-2-amine
An In-Depth Technical Guide to the Biological Activity and Applications of 5-(Piperazin-1-yl)pyridin-2-amine
Abstract
This compound is a heterocyclic organic compound featuring a 2-aminopyridine scaffold linked to a piperazine ring.[1][2] While exhibiting limited intrinsic biological activity, this molecule has emerged as a critical and versatile building block in medicinal chemistry.[1] Its primary significance lies in its role as a key synthetic intermediate for the development of high-value pharmaceutical agents, most notably in the synthesis of targeted anticancer therapies.[3][4] The structural combination of the aminopyridine and piperazine moieties provides a privileged scaffold that allows for extensive derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the synthesis, derivatization strategies, and the biological context of molecules derived from this core, with a particular focus on its application in the development of cyclin-dependent kinase (CDK) inhibitors.
Physicochemical Properties and Synthesis
The utility of this compound as a synthetic precursor is underpinned by its well-defined chemical properties and established synthetic routes.
Core Properties
| Property | Value | Source |
| CAS Number | 1082876-26-3 | [1][3] |
| Molecular Formula | C₉H₁₄N₄ | [1][3] |
| Molecular Weight | 178.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 401.7 °C (Predicted) | [1] |
| Density | 1.163 g/cm³ (Predicted) | [1] |
| Storage | 2-8°C, sealed, dry, dark environment | [1][3] |
Synthetic Routes and Considerations
The synthesis of the this compound core is typically achieved through robust carbon-nitrogen bond-forming reactions. Common strategies include palladium-catalyzed aminations or nucleophilic aromatic substitution (SNAr) reactions.[1] A critical aspect of its synthesis is the management of reactive functional groups and the prevention of impurities.
Example Synthetic Strategy (N-BOC Protected): A common industrial approach involves using a BOC-protected piperazine to control reactivity. The synthesis proceeds by reacting a suitable pyridine precursor with N-BOC-piperazine, followed by reduction of a nitro group to the desired 2-amino group.[5]
Key Technical Considerations:
-
Protecting Groups: The secondary amine of the piperazine ring is often protected (e.g., with a tert-butyloxycarbonyl group, BOC) to prevent side reactions during the initial coupling steps.
-
Impurity Control: During synthesis, particularly in nitro reduction steps, the formation of azo impurities can be a significant issue. The addition of inorganic salts like ammonium chloride during the reduction has been shown to effectively inhibit the generation of these byproducts.[5] Another potential impurity is 5-(4-nitrosopiperazin-1-yl)pyridin-2-amine, which can form if sources of nitrous acid are not carefully controlled.[1]
-
Purification: High-purity material, essential for pharmaceutical applications, is typically obtained through column chromatography or crystallization.[1]
The Piperazine-Pyridine Scaffold: A Privileged Structure in Drug Discovery
The combination of a piperazine ring and a pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is frequently found in molecules designed to interact with a wide range of biological targets, particularly within the central nervous system and in oncology.[6][7][8]
-
The Piperazine Moiety: The piperazine ring is a versatile pharmacophore.[2] Its two nitrogen atoms provide sites for hydrogen bonding and can be protonated at physiological pH, which often enhances aqueous solubility.[2] Furthermore, the secondary amine offers a convenient handle for introducing various substituents to explore the chemical space around a lead compound and optimize its pharmacological profile.[1] Derivatives of piperazine are known to possess a wide array of biological activities, including anticancer, antifungal, and neurological effects.[7][8]
-
The 2-Aminopyridine Moiety: This structure is also a common feature in biologically active molecules, providing key hydrogen bond donor and acceptor sites that are crucial for binding to protein targets like kinases.
The dual reactivity of this compound, with its 2-amino group and the secondary piperazine amine, makes it an ideal starting point for building more complex molecules where both sites are functionalized.[1]
Application in Targeted Cancer Therapy: The Case of CDK4/6 Inhibitors
The most prominent application of this compound is as a key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3][4] Palbociclib is an established therapeutic agent for certain types of breast cancer.[3]
Mechanism of Action of CDK4/6 Inhibitors
CDK4 and CDK6 are key enzymes that, when complexed with Cyclin D, drive the cell cycle forward from the G1 (growth) phase to the S (synthesis) phase. A primary substrate of the CDK4/6-Cyclin D complex is the retinoblastoma (Rb) tumor suppressor protein. Phosphorylation of Rb by CDK4/6 causes it to release the E2F transcription factor, which then activates the genes necessary for DNA replication, committing the cell to division.
In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation. CDK4/6 inhibitors like Palbociclib function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of Rb. This maintains Rb in its active, E2F-bound state, thereby inducing a G1 cell cycle arrest and halting tumor growth.
Signaling Pathway Diagram
The diagram below illustrates the role of CDK4/6 in cell cycle progression and the mechanism of its inhibition.
Caption: The CDK4/6-Rb pathway and its inhibition by Palbociclib.
Experimental Protocols and Workflows
The development of bioactive molecules from the this compound core follows a structured workflow from synthesis to biological validation.
General Experimental Workflow
The diagram below outlines the typical progression for developing and testing a novel derivative.
Caption: Standard workflow from synthesis to biological evaluation.
Protocol: In Vitro Kinase Inhibition Assay (Example)
This protocol describes a method to determine the inhibitory potency (IC₅₀) of a derivative against its target kinase, such as CDK4/Cyclin D1.
Rationale: This experiment is fundamental to confirming that a synthesized compound directly interacts with and inhibits its intended molecular target. It provides a quantitative measure of potency that is independent of cellular factors.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant active CDK4/Cyclin D1 enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide derived from Rb protein) and ATP in kinase buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, perform serial dilutions of the test compound in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM). Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction:
-
Add the CDK4/Cyclin D1 enzyme solution to each well containing the diluted compound and incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based methods that use phospho-specific antibodies.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
Protocol: Cell Proliferation Assay (Example)
This protocol assesses the effect of a test compound on the proliferation of a cancer cell line (e.g., MCF-7 breast cancer cells).
Rationale: While a kinase assay confirms target engagement, a cell-based assay determines if this inhibition translates into the desired biological effect—in this case, halting cell growth. It provides crucial information on cellular potency and potential toxicity.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells per well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
-
Viability Measurement:
-
Quantify cell viability using a suitable method. For example, using an MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the logarithm of the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Safety and Handling
While this compound is a valuable research chemical, it must be handled with appropriate care. Safety information indicates potential health hazards, including toxicity if swallowed, skin irritation, and serious eye irritation.[1] It is intended for research use only in a laboratory setting and not for human or veterinary use.[1] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. This compound|CAS 1082876-26-3 [benchchem.com]
- 2. CAS 1082876-26-3: this compound [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 1082876-26-3 [chemicalbook.com]
- 5. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(Piperazin-1-yl)pyridin-2-amine as a Palbociclib Impurity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Palbociclib, a first-in-class cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, represents a significant advancement in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1] The manufacturing and stability of such a critical therapeutic agent demand rigorous control over impurities to ensure patient safety and drug efficacy. This guide provides a comprehensive technical overview of 5-(Piperazin-1-yl)pyridin-2-amine, a known process-related impurity of Palbociclib. We will delve into its chemical identity, potential origins within the Palbociclib synthesis, analytical methodologies for its detection and quantification, and the overarching regulatory framework that governs impurity control. This document is intended to serve as a valuable resource for professionals engaged in the development, manufacturing, and quality control of Palbociclib.
Introduction to Palbociclib and the Imperative of Impurity Profiling
Palbociclib's mechanism of action, the inhibition of CDK4/6, restores cell cycle control and blocks the proliferation of cancer cells.[] The journey of a potent molecule like Palbociclib from synthesis to patient is underpinned by stringent quality control measures. Pharmaceutical impurities, defined by the International Council for Harmonisation (ICH) as any component of a new drug substance that is not the chemical entity defined as the new drug substance, can arise from various sources including starting materials, by-products, intermediates, and degradation products.[3][4] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.[3] Therefore, a thorough understanding and control of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring patient well-being.
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances, establishing thresholds based on the maximum daily dose of the drug.[5][6] For Palbociclib, this necessitates the development of sensitive and specific analytical methods to detect and quantify any potential impurities.
Unveiling the Impurity: this compound
This compound, also known as Palbociclib Impurity A, is a key chemical building block and a recognized process-related impurity in the synthesis of Palbociclib.[7][8][9][10] Its chemical structure features a piperazine ring linked to a 2-aminopyridine scaffold.[8]
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1082876-26-3 | C₉H₁₄N₄ | 178.24 g/mol |
This compound is not only an impurity but is also utilized as a reagent in the synthesis of various anticancer agents, highlighting its significance in medicinal chemistry.[11][12]
Origins of this compound in Palbociclib Synthesis
The presence of this compound as an impurity in Palbociclib is intrinsically linked to the synthetic routes employed for the active pharmaceutical ingredient (API). Palbociclib's synthesis involves the coupling of a pyrido[2,3-d]pyrimidin-7-one core with a substituted aminopyridine side chain.[13][14]
One of the key synthetic strategies for Palbociclib involves the reaction between 6-acetyl-8-cyclopentyl-5-methyl-2-chloropyrido[2,3-d]pyrimidin-7(8H)-one and this compound.[15] In this context, this compound serves as a crucial starting material or intermediate.[11]
The formation of this impurity can occur through several pathways:
-
Unreacted Starting Material: Incomplete reaction during the coupling step can lead to the carryover of this compound into the final drug substance.
-
Side Reactions: The synthesis of the side chain itself, or its subsequent reactions, could potentially generate this compound as a by-product.
-
Degradation: Although primarily a process-related impurity, degradation of Palbociclib under certain stress conditions (e.g., acid or base hydrolysis) could potentially lead to the cleavage of the molecule, although the primary degradation pathways are reported to be oxidation and sulfonation.[1][][16]
The following diagram illustrates a simplified synthetic pathway highlighting the role of this compound.
Caption: Simplified schematic of Palbociclib synthesis.
Analytical Methodologies for Detection and Quantification
Ensuring the purity of Palbociclib necessitates robust and validated analytical methods capable of separating and quantifying this compound from the API and other potential impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.[17][18]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A well-developed RP-HPLC method can effectively separate Palbociclib from its process-related impurities and degradation products.[19][20][21][22]
Experimental Protocol: A Representative RP-HPLC Method
This protocol is a composite representation based on published methodologies and should be optimized and validated for specific laboratory conditions.[17][18][23]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., InertSustain Swift C18, 4.6 x 250 mm, 5 µm) is a common choice.[17][18]
-
Mobile Phase: A gradient elution is typically used to achieve optimal separation.
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar compounds.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: Monitoring at 230 nm is a suitable option for detecting both Palbociclib and its impurities.[18]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Palbociclib drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL.[19]
-
Prepare a reference standard solution of this compound in the same diluent.
-
Spike the drug substance solution with the impurity standard to verify the specificity and resolution of the method.
-
-
Method Validation:
Caption: A typical workflow for HPLC analysis of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For structural confirmation and in-depth characterization of impurities, especially at very low levels, LC coupled with mass spectrometry (LC-MS) is an invaluable tool.[24][25][26][27][28]
Key Advantages of LC-MS:
-
High Sensitivity and Specificity: Provides molecular weight information, aiding in the unambiguous identification of impurities.
-
Structural Elucidation: Tandem MS (MS/MS) experiments can be used to fragment the impurity ion and obtain structural information.
-
Forced Degradation Studies: LC-MS is instrumental in identifying degradation products formed under stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).[16]
Experimental Protocol: A General LC-MS Approach
-
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole).
-
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for Palbociclib and its impurities.
-
Mass Analyzer: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Collision Energy (for MS/MS): Optimized to induce fragmentation and generate characteristic product ions.
-
Risk Assessment and Control Strategies
The control of this compound in Palbociclib is guided by a risk-based approach as outlined in ICH guidelines.[3][4][5]
Key Considerations:
-
Identification Threshold: Impurities present at or above this threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally identified.[29]
-
Qualification Threshold: Impurities exceeding this level require toxicological assessment to ensure their safety.[29] The qualification process involves acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[29]
-
Toxicological Evaluation: While specific toxicological data for this compound may not be extensively published, the broader class of piperazine derivatives has been studied. Some piperazine derivatives exhibit pharmacological and toxicological effects, including stimulant properties and potential for hepatotoxicity and cardiotoxicity.[30][31][32][33][34] A thorough toxicological assessment would be required if this impurity exceeds the qualification threshold.
Control Strategies:
-
Process Optimization: The most effective control strategy is to minimize the formation of the impurity during the synthesis. This can be achieved by optimizing reaction conditions (e.g., stoichiometry of reactants, temperature, reaction time) to drive the coupling reaction to completion.
-
Purification: Implementing effective purification steps (e.g., crystallization, chromatography) in the downstream processing of Palbociclib can effectively remove this impurity.
-
Specification Setting: Establishing an appropriate acceptance criterion for this compound in the final drug substance specification based on batch data, stability studies, and toxicological assessments.
Conclusion
This compound is a critical process-related impurity in the synthesis of Palbociclib that requires careful monitoring and control. A comprehensive understanding of its potential origins, coupled with the implementation of robust and validated analytical methods like RP-HPLC and LC-MS, is essential for ensuring the quality, safety, and efficacy of Palbociclib. Adherence to regulatory guidelines, such as those from the ICH, provides a clear framework for the management of this and other impurities throughout the drug development and manufacturing lifecycle. For researchers and scientists in the pharmaceutical industry, a proactive and scientifically sound approach to impurity profiling is paramount in delivering safe and effective medicines to patients.
References
-
Daicel Pharma Standards. (n.d.). Palbociclib Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Srikanth, D., Ganapaty, S., Reddy, P. M., Sowjanya, G., & Sunitha, K. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Journal of Pharmaceutical Research International, 33(44B), 485–499. [Link]
-
International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
CordenPharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Palbociclib-impurities. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Retrieved from [Link]
-
Pop, A. D., Vlase, L., & Uifalean, A. (2022). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. Molecules, 27(24), 8758. [Link]
-
SynZeal. (n.d.). Palbociclib Impurities. Retrieved from [Link]
-
ResearchGate. (2022). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. Retrieved from [Link]
-
Frontiers Media S.A. (2023). Investigation on acquired palbociclib resistance by LC-MS based multi-omics analysis. Retrieved from [Link]
-
Veeprho. (n.d.). Palbociclib Impurities and Related Compound. Retrieved from [Link]
-
Longdom Publishing. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Retrieved from [Link]
-
Duan, S., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 20(7), 1191–1202. [Link]
-
SynZeal. (n.d.). Palbociclib Impurity A. Retrieved from [Link]
-
Matzneller, P., et al. (2021). Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment. Pharmaceuticals, 14(11), 1083. [Link]
-
Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(11), 2739–2751. [Link]
-
de Wit, D., et al. (2021). Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring. Pharmaceutics, 13(10), 1599. [Link]
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430–438. [Link]
- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
-
ResearchGate. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). Retrieved from [Link]
-
Zhang, K., et al. (2016). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Journal of AOAC International, 99(4), 931–939. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
PubMed. (2016). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. Retrieved from [Link]
-
Oxford Academic. (2016). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Retrieved from [Link]
-
ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
- Google Patents. (n.d.). US20170247380A1 - Method for preparing palbociclib.
- Google Patents. (n.d.). US9850244B2 - Method for preparing Palbociclib.
-
International Journal of Pharmaceutical Investigation. (2022). Method Development Combined with in silicoTherapeutic and Toxicology Studies on Palbociclib and its Degradation Products to Assi. Retrieved from [Link]
-
ResearchGate. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Retrieved from [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]
-
Oxford Academic. (2016). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Retrieved from [Link]
-
ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds. Retrieved from [Link]
-
Veeprho. (n.d.). 5-(Piperazin-1-yl)pyridine-2-amine | CAS 1082876-26-3. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 3. jpionline.org [jpionline.org]
- 4. tasianinch.com [tasianinch.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Palbociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. This compound|CAS 1082876-26-3 [benchchem.com]
- 9. Palbociclib Impurity A | 1082876-26-3 | SynZeal [synzeal.com]
- 10. veeprho.com [veeprho.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound | 1082876-26-3 [chemicalbook.com]
- 13. longdom.org [longdom.org]
- 14. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. jpionline.org [jpionline.org]
- 17. researchgate.net [researchgate.net]
- 18. journaljpri.com [journaljpri.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Investigation on acquired palbociclib resistance by LC-MS based multi-omics analysis [frontiersin.org]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. pharma.gally.ch [pharma.gally.ch]
- 30. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. merckmillipore.com [merckmillipore.com]
- 33. hrcak.srce.hr [hrcak.srce.hr]
- 34. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(Piperazin-1-yl)pyridin-2-amine as a Ribociclib Impurity
Abstract
Ribociclib, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, is a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive examination of 5-(Piperazin-1-yl)pyridin-2-amine, a critical process-related impurity in the synthesis of Ribociclib. We will explore its origin, the regulatory framework governing its control, detailed analytical methodologies for its detection and quantification, and the rationale behind establishing a robust control strategy. This document serves as a vital resource for professionals engaged in the development, manufacturing, and quality control of Ribociclib.
Introduction: The Imperative of Impurity Profiling in Kinase Inhibitors
The therapeutic success of targeted therapies like Ribociclib hinges on the precise interaction between the drug molecule and its biological target.[2] The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the drug's efficacy, stability, and safety profile.[3] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines to control impurities in new drug substances and products.[4][5]
This guide focuses on this compound (CAS 1082876-26-3), a key starting material or intermediate in the manufacture of Ribociclib.[6][7] As a process-related impurity, its presence in the final API is typically due to an incomplete reaction or inadequate purification. A thorough understanding of this impurity is essential for developing a manufacturing process that consistently delivers high-purity Ribociclib, ensuring patient safety and regulatory compliance.
Genesis of an Impurity: The Synthetic Pathway of Ribociclib
The most common synthetic routes for Ribociclib involve a palladium-catalyzed cross-coupling reaction (such as a Buchwald-Hartwig amination) between the core moiety, 7-cyclopentyl-2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, and the key intermediate, this compound.[8]
The diagram below illustrates this critical coupling step, highlighting the origin of this compound as a potential impurity.
Caption: Synthetic coupling step for Ribociclib formation.
If the coupling reaction does not proceed to completion or if the subsequent purification steps are insufficient, this compound will be carried through and appear as an impurity in the final drug substance.
Physicochemical Properties
A clear understanding of the impurity's properties is foundational for developing effective analytical and purification methods.
| Property | Value | Source |
| Chemical Name | This compound | [6][7] |
| CAS Number | 1082876-26-3 | [6][9] |
| Molecular Formula | C₉H₁₄N₄ | [6][10] |
| Molecular Weight | 178.23 g/mol | [6] |
The Regulatory Landscape: Applying ICH Guidelines
The control of impurities is not merely a matter of good science but a strict regulatory requirement. The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[11] This framework establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
| Threshold | Limit (for Maximum Daily Dose > 2 g/day )* | Action Required |
| Reporting | 0.03% | The impurity must be reported in regulatory submissions. |
| Identification | 0.05% | The structure of the impurity must be confirmed. |
| Qualification | 0.05% | A toxicological assessment is required to justify the proposed acceptance criterion. |
| Note: Thresholds are adjusted for drugs with lower maximum daily doses. These values are illustrative. The specific thresholds for Ribociclib must be calculated based on its approved dosage. |
Given that this compound is a known chemical entity and a process intermediate, its identification is straightforward. The primary challenge lies in ensuring its level is consistently below the qualification threshold or is qualified through appropriate safety data.
Analytical Strategy for Detection and Quantification
A robust, validated, stability-indicating analytical method is the cornerstone of any impurity control strategy. For Ribociclib and its related substances, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection are the methods of choice.[12][13]
Workflow for Impurity Analysis and Control
The following workflow outlines the systematic process for analyzing a batch of Ribociclib API to ensure it meets the required purity specifications.
Caption: Workflow for Ribociclib impurity analysis and control.
Recommended Analytical Method: UPLC Protocol
This protocol is a synthesized representation based on published methods for Ribociclib analysis.[12] Method validation must be performed in accordance with ICH Q2(R1) guidelines.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Column (e.g., Phenomenex C8, 100mm x 2.1mm, 1.7µm) | Provides excellent hydrophobic retention and separation for the API and its impurities. |
| Mobile Phase A | Sodium Phosphate Buffer (pH 3.0) | Buffered mobile phase controls the ionization state of the analytes, ensuring reproducible retention times. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Elution | Gradient | A gradient is typically necessary to resolve early-eluting polar impurities from the main API peak and late-eluting non-polar impurities within a reasonable run time. |
| Flow Rate | 0.3 - 1.0 mL/min | Optimized for column dimensions and particle size to ensure good efficiency. |
| Column Temp. | 30°C | Maintains consistent retention times and peak shapes. |
| Detection | UV at 284 nm | Wavelength at which Ribociclib exhibits significant absorbance.[12] |
| Injection Vol. | 1 - 20 µL | Adjusted based on sample concentration and instrument sensitivity. |
Step-by-Step Protocol:
-
Solution Preparation:
-
Diluent: Prepare a mixture of Mobile Phase A and B (e.g., 70:30 v/v), matching the initial gradient conditions.
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in diluent to a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Ribociclib API sample in diluent to a high concentration (e.g., 1 mg/mL) to ensure detection of impurities at low levels.
-
System Suitability Solution (SST): Prepare a solution containing both Ribociclib (e.g., 1 mg/mL) and this compound (e.g., 1 µg/mL) to verify the system's resolution and performance.
-
-
Chromatographic Run:
-
Equilibrate the UPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system peaks interfere with the analyte peaks.
-
Inject the SST solution in replicate (e.g., five times). The resolution between the impurity and the main API peak must be >2.0, and the relative standard deviation (RSD) for peak area must be <2.0%.
-
Inject the Standard Solution to determine the retention time and response factor for the impurity.
-
Inject the Sample Solution for analysis.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the amount of the impurity in the sample using the peak area response from the standard of known concentration (external standard method).
-
Express the result as a percentage relative to the Ribociclib API concentration.
-
Toxicological Considerations
While comprehensive toxicological data for this compound is not extensively published, its structural alerts warrant consideration. The piperazine moiety is a known structural feature that can sometimes be associated with adverse effects.[14] Furthermore, as an aminopyridine, its reactivity and metabolic profile must be considered.
In the absence of direct toxicological studies, in silico toxicity prediction platforms are valuable tools for a preliminary risk assessment, as recommended by ICH M7 for mutagenic impurities.[3][5] Studies on Ribociclib degradation have utilized platforms like ProTox-II to evaluate the toxicity of its various degradation products, a practice that can be extended to process-related impurities.[15][16][17] Such an assessment is a critical component of the qualification dossier if the impurity levels exceed the ICH identification threshold.
Conclusion
The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Ribociclib. As a known process-related impurity, its presence in the final API must be carefully monitored and controlled. This guide has outlined its origin within the synthetic process, the regulatory framework dictating its acceptable limits, and a robust analytical strategy for its quantification. By implementing a validated, high-sensitivity UPLC method and adhering to the principles of quality by design, pharmaceutical manufacturers can develop a process that consistently minimizes this impurity, ensuring the final product meets the stringent standards required for patient care.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Benchchem. (n.d.). This compound.
- Raje, H., et al. (2020).
- RSC Publishing. (n.d.). In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling.
- European Medicines Agency (EMA). (n.d.). Quality: impurities.
- Pharmaffiliates. (n.d.). Ribociclib-impurities.
- Sahu, A. K., et al. (2021). Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction.
- European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
- International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Sengupta, P., et al. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Journal of Pharmaceutical and Biomedical Analysis.
- CoLab. (2021). Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction.
- Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib.
- Daicel Pharma Standards. (n.d.). Ribociclib Impurities Manufacturers & Suppliers.
- Sahu, A. K., et al. (2021). Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction. PubMed.
- Pharmaffiliates. (n.d.). 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine.
- Pharmaffiliates. (n.d.). Ribociclib Succinate and its Impurities.
- SynZeal. (n.d.). Ribociclib Acid Impurity.
- SynZeal. (n.d.). Ribociclib Impurity 11.
- Journal of Pharmaceutical and Biomedical Analysis. (2024). Development and Validation of Ribociclib by UPLC in Bulk and Tablet Dosage Form.
- SynThink Research Chemicals. (n.d.). Ribociclib EP Impurities & USP Related Compounds.
- Jetir.Org. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF HPTLC METHOD FOR THE ESTIMATION OF RIBOCICLIB IN BULK AND PHARMACEUTICAL TABLET.
- ChemicalBook. (2025). This compound | 1082876-26-3.
- Triki, D., et al. (2020). Palbociclib and Ribociclib Analogs Targeting CDK4 and CDK6 for Breast Cancer Treatment: A Molecular Modeling Study. ChemRxiv.
- YMER. (2023). A New stability indicating Method Development and Validation of liquid chromatography for the estimation of Ribociclib in pharmaceutical formulation.
- Chem-Impex. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
- PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Simson Pharma Limited. (n.d.). Ribociclib Impurity 5.
- World Journal of Pharmaceutical Science and Research. (2023).
- Attwa, M. W., et al. (n.d.). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI.
- MDPI. (2023). Ribociclib Hybrid Lipid–Polymer Nanoparticle Preparation and Characterization for Cancer Treatment.
- Alfa Omega Pharma. (n.d.). Ribociclib Impurities | 1211441-98-3 Certified Reference Substance.
- Justia Patents. (2022). Process for the preparation of ribociclib and its salts.
- ResearchGate. (n.d.). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib.
- Nitrosamines Exchange. (2024). Ribociclib Succinate NDSRIs limit clarification related.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- Braal, C. L., et al. (2021). Quantification of ribociclib in dried blood spots by LCMS/MS. RePub, Erasmus University Repository.
- Braal, C. L., et al. (2021).
Sources
- 1. Ribociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. This compound|CAS 1082876-26-3 [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. longdom.org [longdom.org]
- 9. This compound | 1082876-26-3 [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. database.ich.org [database.ich.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. wjpsronline.com [wjpsronline.com]
- 14. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction | CoLab [colab.ws]
- 17. Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 5-(Piperazin-1-yl)pyridin-2-amine
Introduction
5-(Piperazin-1-yl)pyridin-2-amine, a key intermediate in the synthesis of prominent pharmaceutical agents such as the CDK4/6 inhibitor Palbociclib, is a molecule of significant interest in drug development.[1][2] Its chemical architecture, featuring a 2-aminopyridine scaffold linked to a piperazine ring, bestows upon it a versatile reactivity profile, but also presents unique challenges in terms of its physicochemical properties.[1] This technical guide provides a comprehensive exploration of the solubility and stability of this compound, offering a framework for researchers, scientists, and drug development professionals to understand and systematically evaluate these critical parameters. A thorough grasp of solubility and stability is paramount for successful formulation development, ensuring optimal bioavailability and maintaining therapeutic efficacy and safety of the final drug product.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential for any subsequent investigation into its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C9H14N4 | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Pale Brown to Light Brown Solid | [3] |
| Predicted Boiling Point | 401.7 ± 40.0 °C | [2][3] |
| Predicted Density | 1.163 ± 0.06 g/cm³ | [2][3] |
| Predicted pKa | 8.67 ± 0.10 | [2][3] |
| Storage Conditions | 2–8 °C, under inert gas (nitrogen or Argon) | [2][3][4] |
Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, which possesses both basic nitrogen centers in the piperazine and aminopyridine moieties, solubility is expected to be pH-dependent. A comprehensive solubility assessment should, therefore, encompass both kinetic and thermodynamic evaluations across a physiologically relevant pH range.
Experimental Workflow for Solubility Determination
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Kinetic Solubility Protocol
Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly useful for high-throughput screening.[5]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: In a 96-well plate, add the stock solution to a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., ≤ 1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours.
-
Analysis: Analyze the samples for precipitation using turbidimetry. The kinetic solubility is the concentration at which precipitation is first observed.[6]
Thermodynamic Solubility Protocol
Thermodynamic solubility represents the true equilibrium solubility and is a critical parameter for formulation development.[7]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[8]
-
Separation: Filter the samples through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]
Anticipated Solubility Profile
Given the basic nature of the piperazine and aminopyridine nitrogens, the solubility of this compound is expected to be significantly higher at lower pH values due to the formation of soluble salts.
| pH | Predicted Kinetic Solubility (µM) | Predicted Thermodynamic Solubility (µg/mL) |
| 2.0 | > 200 | > 1000 |
| 4.5 | 150 - 200 | 500 - 1000 |
| 6.8 | 50 - 100 | 100 - 200 |
| 7.4 | < 50 | < 100 |
Stability Assessment and Forced Degradation Studies
Evaluating the intrinsic stability of this compound is crucial for identifying potential degradation pathways and developing a stable formulation. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are essential for this purpose.[9]
Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Forced Degradation Protocols
The following protocols are designed to assess the stability of this compound under various stress conditions. A stability-indicating analytical method, typically a gradient reverse-phase HPLC method, must be developed and validated according to ICH Q2(R1) guidelines to separate the parent compound from its degradation products.[1][10]
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M hydrochloric acid.
-
Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M sodium hydroxide.
-
Incubate at 60°C and collect samples at various time points.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Store at room temperature and collect samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).
-
Collect samples at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light.
-
Potential Degradation Pathways and Products
Based on the chemical structure, several degradation pathways can be anticipated:
-
Oxidation: The piperazine and aminopyridine rings are susceptible to oxidation. N-oxidation of the piperazine nitrogen atoms is a likely degradation pathway.
-
Nitrosation: The secondary amine of the piperazine ring can undergo nitrosation, especially in the presence of nitrites, to form impurities such as 5-(4-nitrosopiperazin-1-yl)pyridin-2-amine.[1]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring opening or other hydrolytic degradation.
-
Photodegradation: Aromatic systems can be susceptible to photodegradation, potentially leading to complex reaction mixtures.
Table of Potential Degradation Products:
| Stress Condition | Potential Degradation Product | Analytical Observation |
| Oxidation | N-oxides of piperazine | New peaks with higher polarity in reverse-phase HPLC. |
| Acidic/Basic Hydrolysis | Ring-opened products | Potential for multiple new peaks in the chromatogram. |
| Nitrosating conditions | 5-(4-nitrosopiperazin-1-yl)pyridin-2-amine | A specific, known impurity that should be monitored.[1] |
| Photolytic | Photodimers or photoisomers | Appearance of new peaks, potentially with different UV spectra. |
Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Stability-Indicating HPLC Method
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve separation of the parent compound from its degradants.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][10]
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical intermediate. The experimental frameworks and protocols detailed in this guide provide a systematic approach to characterizing these critical physicochemical properties. By elucidating the solubility profile across a relevant pH range and identifying potential degradation pathways through forced degradation studies, researchers can make informed decisions regarding formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, stable, and efficacious final drug product.
References
- Google Patents. Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
-
Pharmaffiliates. 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. Available from: [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
MedCrave. Forced Degradation Studies. Available from: [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]
-
ACS Publications. Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Available from: [Link]
-
ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Available from: [Link]
-
National Center for Biotechnology Information. Stability of Synthetic Piperazines in Human Whole Blood. Available from: [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
-
Biosynce. What are the stability conditions of piperazine? Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available from: [Link]
-
Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. Available from: [Link]
-
JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. acdlabs.com [acdlabs.com]
- 3. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. enamine.net [enamine.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. starodub.nl [starodub.nl]
An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 5-(Piperazin-1-yl)pyridin-2-amine
Executive Summary
The compound 5-(piperazin-1-yl)pyridin-2-amine is a heterocyclic molecule built upon a 2-aminopyridine scaffold, a structure of significant interest in medicinal chemistry.[1] Its primary application to date has been as a versatile chemical building block, most notably as a key intermediate in the synthesis of impurities for approved anti-cancer agents like Palbociclib and Ribociclib.[2][3][4] This association with potent, marketed drugs, particularly selective inhibitors of cyclin-dependent kinases (CDK4/6), strongly suggests that the core scaffold possesses inherent biological activity worthy of exploration.[4] This guide provides a comprehensive, technically-grounded framework for drug discovery professionals to systematically identify and validate novel therapeutic targets for this compound and its future derivatives. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to target deconvolution.
Part 1: The Rationale for Target Exploration: A Privileged Scaffold
The therapeutic potential of this compound is not speculative; it is rooted in the well-documented biological activities of its constituent chemical motifs. A thorough understanding of its Structure-Activity Relationships (SAR) is the foundation for any logical target identification campaign.
Dissecting the Core Structure
The molecule can be deconstructed into two key pharmacophoric elements:
-
The 2-Aminopyridine Scaffold: This moiety is a renowned "hinge-binding" motif.[5] In the context of protein kinases, the nitrogen atoms of the pyridine ring and the exocyclic amino group can form critical hydrogen bonds with the backbone residues of the ATP-binding pocket's hinge region. This interaction is a cornerstone of many potent kinase inhibitors.
-
The Piperazine Ring: Far from being a simple linker, the piperazine moiety is a critical modulator of physicochemical properties.[1][6] Its basic nitrogen atoms can improve aqueous solubility. Furthermore, the secondary amine at the 4-position is a prime site for chemical modification, allowing chemists to introduce diverse substituents that can probe specific sub-pockets within a target's binding site, thereby fine-tuning potency and selectivity.[1]
The established success of derivatives targeting various protein families underscores the scaffold's versatility.
| Derivative Class | Therapeutic Target(s) | Indication(s) | Reference(s) |
| 2-Aminopyridine Derivatives | CDK4, CDK6 | Breast Cancer | [4] |
| 2-Aminopyridine Derivatives | CDK8 | Colorectal Cancer | [7] |
| 2-Aminopyridine Derivatives | CDK9, HDAC1 | Solid Tumors, Hematological Malignancies | [8] |
| 2-Aminopyridine Derivatives | PI3Kδ | Hematological Cancer | [9] |
| 2-Aminopyridine Derivatives | JAK2 | Myeloproliferative Neoplasms | [10][11] |
| Pyridylpiperazine Hybrids | Urease | Gastric Disorders (e.g., H. pylori infection) | [12] |
| Phenylpiperazine Derivatives | 5-HT₂ₐ, α₁-adrenergic receptors | Sleep Disturbances | [13] |
Hypothesis-Driven Target Prioritization
Based on this strong SAR foundation, a hypothesis-driven approach allows for the prioritization of target families, saving significant resources.
-
Primary Hypothesis: The most probable targets for this compound are protein kinases . The scaffold is pre-organized to interact with the ATP-binding site, and numerous derivatives have confirmed activity against this class.[5][7][8][9][10][11]
-
Secondary Hypotheses: Other enzyme classes, such as Histone Deacetylases (HDACs) and bacterial enzymes like urease , are plausible based on derivative studies.[8][12] Additionally, the piperazine moiety is a common feature in ligands for G-Protein Coupled Receptors (GPCRs) , particularly aminergic receptors.[13]
Caption: Prioritized target families for this compound.
Part 2: A Multi-Pronged Strategy for Unbiased Target Identification
While our primary hypothesis points toward kinases, an unbiased approach is crucial to discover novel, unexpected targets. A robust strategy integrates direct biochemical methods with cell-based genetic approaches.[14] This ensures that we identify not only what the compound can bind to, but what it does bind to in a biologically relevant context to elicit a functional response.
Caption: Overall workflow for target identification and validation.
Protocol 1: Affinity-Based Chemical Proteomics for Direct Target Capture
Expertise & Causality: This biochemical method directly answers the question: "What proteins does our compound physically interact with?"[15] By immobilizing the compound, we can pull its binding partners out of a complex cell lysate. The use of a competitive elution is a self-validating step; only proteins displaced by an excess of the free, untagged compound are considered specific binders, effectively eliminating proteins that merely stick to the beads or linker.[16]
Methodology:
-
Probe Synthesis: a. Synthesize an analogue of this compound functionalized with a linker and a biotin tag. b. Causality: The attachment point is critical. The secondary amine on the piperazine ring is the ideal position, as it projects away from the core scaffold, minimizing interference with the primary binding interactions observed in known inhibitors. The linker should be of sufficient length (e.g., a PEG4 linker) to reduce steric hindrance. c. Perform rigorous purification (HPLC) and characterization (LC-MS, NMR) of the final probe.
-
Cell Lysate Preparation: a. Select a relevant cell line (e.g., MV-4-11, a leukemia cell line sensitive to kinase inhibitors).[8] b. Culture cells to ~80% confluency and harvest. c. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors). d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
Affinity Pulldown: a. Incubate streptavidin-coated magnetic beads with the biotinylated probe to immobilize it. Wash to remove unbound probe. b. Incubate the probe-coated beads with the cell lysate (e.g., 1-2 mg total protein) for 1-2 hours at 4°C with gentle rotation. c. Wash the beads extensively with lysis buffer to remove non-specific proteins.
-
Competitive Elution (Self-Validation Step): a. Divide the beads into two pools. b. Pool 1 (Competition): Elute bound proteins by incubating with a high concentration (e.g., 100 µM) of the original, non-biotinylated this compound. c. Pool 2 (Control): Elute with buffer alone or a structurally dissimilar control compound. d. Collect the eluates.
-
Protein Identification via LC-MS/MS: a. Prepare the protein eluates for mass spectrometry using an in-solution or in-gel trypsin digestion protocol. b. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Identify and quantify proteins using a database search algorithm (e.g., MaxQuant). Proteins significantly enriched in the competition eluate (Pool 1) compared to the control (Pool 2) are considered high-confidence candidate targets.
Protocol 2: Phenotypic Screening Coupled with Genetic Deconvolution
Expertise & Causality: This approach complements the biochemical pulldown by starting with a biological effect.[17] If the compound inhibits cancer cell proliferation, a genome-wide CRISPR/Cas9 knockout screen can identify which gene products are essential for the compound's activity.[14] The logic is that if a cell loses the protein target, the compound will no longer have an effect, and that cell will survive and proliferate in the presence of the drug. This provides a direct link between a gene and the compound's mechanism of action.
Methodology:
-
Phenotypic Screening: a. Screen this compound across a diverse panel of cancer cell lines (e.g., NCI-60) to identify a sensitive line. b. Perform a dose-response curve in the selected sensitive cell line to determine the GI₅₀ (concentration for 50% growth inhibition) using an assay like CellTiter-Glo®.
-
CRISPR-Cas9 Resistance Screen: a. Transduce the sensitive cell line, which stably expresses Cas9, with a genome-wide sgRNA library (e.g., GeCKO v2). b. Select for successfully transduced cells. c. Split the cell population into two groups: one treated with vehicle (DMSO) and one treated with this compound at a high concentration (e.g., 5x GI₅₀). d. Culture the cells for 14-21 days, allowing for the enrichment of drug-resistant clones.
-
Hit Identification: a. Harvest genomic DNA from both the vehicle-treated and drug-treated populations. b. Amplify the sgRNA-encoding regions using PCR. c. Perform next-generation sequencing (NGS) to determine the representation of each sgRNA in both populations. d. Trustworthiness: Use statistical analysis tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the drug-treated population. Genes targeted by multiple, independently-enriched sgRNAs are considered high-confidence hits.
-
Hit Validation: a. Individually validate the top 3-5 gene hits. b. Generate individual knockout cell lines for each candidate gene using 2-3 unique sgRNAs per gene. c. Perform a dose-response assay with this compound on these knockout lines versus a non-targeting control line. A significant rightward shift in the GI₅₀ curve for the knockout line validates that the gene is required for the compound's activity.
Part 3: Rigorous Target Validation: From Candidate to Confirmed Target
Target identification provides a list of candidates; target validation is the process of proving, unequivocally, that the compound directly binds the candidate protein and modulates its function.[18]
Caption: The target validation cascade.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Expertise & Causality: This assay confirms target engagement in a physiological setting (intact cells or lysate). The principle is that when a small molecule binds to its protein target, it stabilizes the protein's structure. This stabilized complex requires more thermal energy to denature. By heating the sample and measuring the amount of protein remaining in a soluble state, we can detect a "thermal shift" in the presence of the binding compound. This provides direct evidence of a physical interaction in a cellular environment.
Methodology:
-
Sample Preparation: a. Prepare two sets of intact cells or cell lysates from the chosen cell line. b. Treat one set with this compound (e.g., at 10x GI₅₀). c. Treat the other set with vehicle (DMSO) as a control. d. Incubate for 1 hour.
-
Thermal Challenge: a. Aliquot the samples into separate PCR tubes. b. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Fractionation and Analysis: a. Lyse the cells (if using intact cells) by freeze-thaw cycles. b. Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by centrifugation at 20,000 x g for 20 minutes. c. Collect the supernatant (soluble fraction). d. Analyze the amount of the specific candidate protein in the soluble fraction at each temperature point using Western Blotting or quantitative mass spectrometry (isothermal dose-response CETSA).
-
Data Interpretation: a. Plot the percentage of soluble protein versus temperature for both the vehicle- and drug-treated samples. b. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms direct target engagement.
Protocol 4: In Vitro Functional Assay (Example: Kinase Activity)
Expertise & Causality: After confirming that the compound binds its target, we must prove it modulates the target's biological function. For a kinase, this means inhibiting its ability to phosphorylate a substrate. An in vitro enzymatic assay using purified recombinant protein provides a clean, quantitative measure of this functional modulation, yielding an IC₅₀ value—the concentration of compound required to inhibit 50% of the enzyme's activity.
Methodology:
-
Reagents and Setup: a. Obtain purified, active recombinant protein for the validated target kinase. b. Use a suitable kinase assay kit (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity). c. Prepare a serial dilution of this compound in assay buffer.
-
Kinase Reaction: a. In a 384-well plate, add the kinase, its specific peptide substrate, and ATP to the assay buffer. b. Add the serially diluted compound or vehicle control. c. Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. b. Add the Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal. c. Incubate and read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data, setting the vehicle control as 100% activity and a no-enzyme control as 0% activity. b. Plot the percent inhibition versus the log of the compound concentration. c. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Validated Target X | [Insert Value] |
| Control Inhibitor (e.g., Palbociclib) | Validated Target X | [Insert Value] |
Conclusion and Future Directions
The this compound scaffold is a privileged structure with immense therapeutic potential, particularly within the domain of protein kinase inhibition. This guide has outlined a rigorous, multi-faceted strategy that moves logically from hypothesis generation to unbiased identification and conclusive validation. By integrating direct biochemical capture, cellular genetic screens, and robust biophysical and functional validation assays, researchers can deconvolve the mechanism of action of this compound with high confidence. The validated targets discovered through this workflow will serve as the foundation for subsequent lead optimization programs, enabling the rational design of next-generation derivatives with superior potency, selectivity, and therapeutic efficacy.
References
-
UCL. Target Identification and Validation (Small Molecules). [Link]
-
Lomenick, B., et al. Target identification of small molecules: an overview of the current applications in drug discovery. Semantic Scholar. [Link]
-
Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
-
Lomenick, B., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Cell & Bioscience, 13(1), 183. [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. [Link]
-
Li, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(21), 14387-14403. [Link]
-
Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]
-
Artera. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]
-
Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]
-
Al-Hujaily, E., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics, 43(13), 6609-6624. [Link]
-
Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-71. [Link]
-
Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1438-1444. [Link]
-
Pharmaffiliates. 5-(Piperazin-1-yl)pyridin-2-ylamine | 1082876-26-3. [Link]
-
Gherraf, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(10), 3290. [Link]
-
Zhang, Y., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]
-
Noreen, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9181-9193. [Link]
-
Al-Ostoot, F. H., et al. (2021). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]
-
Wikipedia. Niaprazine. [Link]
Sources
- 1. This compound|CAS 1082876-26-3 [benchchem.com]
- 2. CAS 1082876-26-3: this compound [cymitquimica.com]
- 3. This compound | 1082876-26-3 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niaprazine - Wikipedia [en.wikipedia.org]
- 14. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 15. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 18. ucl.ac.uk [ucl.ac.uk]
In Silico Modeling of 5-(Piperazin-1-yl)pyridin-2-amine Interactions with Cyclin-Dependent Kinases 4 & 6: A Technical Guide
Abstract
The 5-(piperazin-1-yl)pyridin-2-amine scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of Palbociclib (Ibrance®), a first-in-class inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) for the treatment of HR+/HER2- breast cancer.[1][2] Understanding the molecular interactions that drive the potency and selectivity of this chemical moiety is paramount for the rational design of next-generation kinase inhibitors. This in-depth technical guide provides a comprehensive framework for the in silico modeling of this compound and its derivatives in complex with their primary biological targets, CDK4 and CDK6. We will dissect the theoretical underpinnings and provide validated, step-by-step protocols for molecular docking and molecular dynamics simulations, empowering researchers, scientists, and drug development professionals to rigorously probe these interactions in a computationally predictive environment.
Introduction: The Significance of the Aminopyridine-Piperazine Scaffold in Kinase Inhibition
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[3] The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway.[4][5] In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation.
This compound serves as a key building block for molecules that target the ATP-binding pocket of CDK4 and CDK6.[6] Its derivative, Palbociclib, selectively inhibits these kinases, preventing the phosphorylation of Rb and inducing G1 cell cycle arrest.[7][8] This targeted mechanism has proven highly effective in treating specific subtypes of breast cancer.[1]
Computational modeling, or in silico analysis, offers a powerful and resource-efficient means to investigate the binding dynamics of this important scaffold. By simulating these interactions at an atomic level, we can predict binding affinities, understand the structural basis for selectivity, and guide the synthesis of novel, more potent inhibitors.
The CDK4/6-Rb Signaling Pathway: A Visual Overview
To appreciate the impact of inhibiting CDK4/6, it is essential to understand its role in the cell cycle. The following diagram illustrates the canonical CDK4/6-Rb pathway and the point of intervention for inhibitors based on the this compound scaffold.
Caption: The CDK4/6-Rb signaling pathway and the mechanism of inhibition.
In Silico Experimental Framework: A Self-Validating Workflow
Our approach is designed to be a self-validating system. We begin with molecular docking to generate a plausible binding pose, which then serves as the starting point for a more rigorous molecular dynamics simulation. The stability and energetic favorability of the system throughout the simulation provide confidence in the initial docking prediction.
Caption: A comprehensive workflow for in silico modeling.
Quantitative Data: Correlating In Silico Predictions with In Vitro Activity
A critical aspect of validating any computational model is its ability to correlate with experimental data. The table below presents experimentally determined IC50 values for Palbociclib and a key analog against CDK4 and CDK6. Our in silico workflow aims to reproduce the trends observed in these quantitative measurements through calculated binding free energies.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (µM) | Reference |
| Palbociclib | CDK4/Cyclin D1 | 11 | - | [2] |
| CDK6/Cyclin D3 | 16 | - | [2] | |
| Compound A4 | CDK4 | 18 | - | [9] |
| CDK6 | 13 | - | [9] | |
| MCF-7 Cells | - | 0.48 | [9] | |
| MDA-MB-231 Cells | - | 0.51 | [9] |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting the in silico experiments outlined in our workflow.
Part 1: Molecular Docking with AutoDock Vina
Objective: To predict the binding pose and estimate the binding affinity of this compound within the ATP-binding site of CDK6.
Rationale: Molecular docking provides a computationally inexpensive method to rapidly screen and prioritize compounds by predicting their most likely binding orientation. We use AutoDock Vina, a widely used and validated open-source docking engine.[10][11]
Protocol:
-
Protein Preparation:
-
Download the crystal structure of CDK6 in complex with Palbociclib (PDB ID: 5L2I) from the RCSB PDB.[12]
-
Using molecular visualization software such as UCSF Chimera or PyMOL, remove all water molecules, co-factors, and the co-crystallized ligand (Palbociclib).[13][14]
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) using AutoDock Tools (ADT).
-
Save the prepared protein structure in the PDBQT file format.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a chemical drawing tool like ChemDraw or an online tool like the CHARMM-GUI Ligand Reader & Modeler.[15]
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Using ADT, define the rotatable bonds and save the ligand in the PDBQT format.
-
-
Grid Box Definition:
-
In ADT, load the prepared protein PDBQT file.
-
Center the grid box on the coordinates of the original co-crystallized ligand (Palbociclib) to ensure the search space encompasses the active site.
-
Set the grid box dimensions to adequately cover the entire binding pocket (e.g., 24 x 24 x 24 Å).
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the name of the output file.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt.[16]
-
-
Analysis of Results:
-
Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-scoring pose in complex with the CDK6 receptor using PyMOL or Discovery Studio.[4]
-
Analyze the key interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues. Key residues in the CDK6 active site include Val101 (hinge region), Asp163, Ile19, Phe98, and His100.[17][18][19]
-
Part 2: Molecular Dynamics (MD) Simulation with GROMACS
Objective: To evaluate the dynamic stability and refine the binding interactions of the docked this compound-CDK6 complex in a simulated physiological environment.
Rationale: MD simulations provide a more realistic representation of biological systems by accounting for the flexibility of both the protein and the ligand, as well as the explicit presence of solvent.[1] We use GROMACS, a high-performance and widely adopted MD engine.[5]
Protocol:
-
System Preparation:
-
Use the best-scoring docked pose from AutoDock Vina as the starting structure for the complex.
-
Choose a suitable force field. The CHARMM36m force field is a robust choice for proteins, and the compatible CHARMM General Force Field (CGenFF) can be used for the ligand.[20][21] Alternatively, the AMBER ff14SB and GAFF force fields can be used.[22][23]
-
Generate the topology files for the protein and ligand using GROMACS tools (pdb2gmx) and a server like CGenFF server for the ligand.
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edge.
-
Fill the box with an explicit water model, such as TIP3P.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization using the steepest descent algorithm to remove any steric clashes.
-
Conduct a two-phase equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the target temperature (e.g., 300 K) while restraining the positions of the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) with position restraints still applied to the solute. This ensures the correct density of the system.
-
-
-
Production MD Run:
-
Remove the position restraints and run the production MD simulation for a duration sufficient to observe the system's stability and dynamics (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD curve indicates that the system has reached equilibrium.[8]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions. High fluctuations in the active site may indicate instability.[6][8]
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and key active site residues throughout the simulation.
-
Part 3: Binding Free Energy Calculation with MM/PBSA
Objective: To calculate the binding free energy of the complex to provide a more accurate estimation of binding affinity than docking scores.
Rationale: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point method that calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[24][25] It offers a good balance between accuracy and computational cost.
Protocol:
-
Snapshot Extraction:
-
Extract a series of snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.
-
-
Energy Calculations:
-
Binding Free Energy Calculation:
-
The binding free energy (
) is calculated using the following equation: where . The entropy term ( ) is computationally expensive and often omitted when comparing a series of similar ligands, as the relative entropy changes are assumed to be small.
-
Conclusion and Future Directions
This guide has provided a rigorous, step-by-step framework for the in silico modeling of this compound interactions with its primary targets, CDK4 and CDK6. By integrating molecular docking with molecular dynamics simulations and binding free energy calculations, researchers can gain deep insights into the molecular determinants of binding and selectivity. This knowledge is invaluable for the structure-based design of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The protocols described herein are not merely a set of instructions but a self-validating system that, when executed with care, can significantly accelerate the drug discovery process. Future work should focus on applying these methods to a broader range of aminopyridine derivatives, exploring resistance mutations, and incorporating more advanced techniques such as enhanced sampling and alchemical free energy calculations to further refine the predictive power of these in silico models.
References
-
Chen, I., Foloppe, N., & Gu, Y. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
- Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools.
-
Pfizer. (n.d.). About - IBRANCE® (palbociclib) HCP. [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
- Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy.
- Tadesse, S., Yu, M., Kumarasiri, M., Le, B. T., & Wang, S. (2015). Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. Breast Cancer: Targets and Therapy.
-
Spring, L. M., Wander, S. A., & Bardia, A. (2019). The cyclin D/cyclin-dependent kinase (CDK)4/6/retinoblastoma (Rb) Pathway and the cell cycle. ResearchGate. [Link]
- Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery.
-
ResearchGate. (n.d.). How can PyMOL be exploited for seeing ligand-protein interactions? [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
University of Helsinki. (n.d.). Computer-Aided Drug Design Tutorials: Visualization of Protein Surfaces with PyMOL. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]
-
Chemistry LibreTexts. (2022). Molecular Docking Experiments. [Link]
-
CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]
-
G_MMPBSA. (n.d.). Binding Energy of Single Protein-Inhibitor Complex. [Link]
-
GROMACS Protein Ligand Complex Simulations. (n.d.). [Link]
-
Fourches, D., et al. (2020). Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study. ChemRxiv. [Link]
- Raman, E. P., & MacKerell, A. D. (2019). Force fields for small molecules. Methods in Molecular Biology.
- Soteras, I., et al. (2016). Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules.
-
MDAnalysis. (n.d.). Calculating the root mean square fluctuation over a trajectory. [Link]
-
RCSB PDB. (2016). 5L2I: The X-ray co-crystal structure of human CDK6 and Palbociclib. [Link]
- Roskoski, R. Jr. (2016). Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs. Pharmacological Research.
-
CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]
-
Zhang, Y., et al. (2020). Binding Mechanism of Inhibitors to CDK6 Deciphered by Multiple Independent Molecular Dynamics Simulations and Free Energy Predictions. Semantic Scholar. [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. [Link]
-
Omixium. (2022). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
- Lee, J., et al. (2019). CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules.
- Fang, L., et al. (2023). Palbociclib and Michael-acceptor hybrid compounds as CDK4/6 covalent inhibitors: Improved potency, broad anticancer spectrum and overcoming drug resistance. Bioorganic & Medicinal Chemistry.
- Lin, Y.-S., & Ponder, J. W. (2016). FF12MC: A revised AMBER forcefield and new protein simulation protocol.
-
ResearchGate. (n.d.). (PDF) Force Fields for Small Molecules. [Link]
-
ResearchGate. (n.d.). RMSD and RMSF analysis of the MD trajectory A RMSD as a function of the... [Link]
-
ResearchGate. (n.d.). IC 50 Values of CDK4/6 Inhibitors. [Link]
-
GROMACS Manual. (n.d.). Force fields in GROMACS. [Link]
- Kuriata, A., et al. (2022).
- Singh, S., et al. (2022). Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing. Frontiers in Molecular Biosciences.
-
GitHub. (n.d.). gregory-kyro/molecular_dynamics_analyses. [Link]
-
BioExcel Building Blocks. (n.d.). AMBER Protein-ligand complex MD Setup tutorial. [Link]
-
ResearchGate. (n.d.). ATP binding site of CDK6 in complex with the inhibitor palbociclib (PDB... [Link]
-
ResearchGate. (n.d.). Structural details of the CDK6 enzyme binding sites, and ribociclib... [Link]
-
Biointerface Research in Applied Chemistry. (2022). Assessment of Available AMBER Force Fields to Model DNA-Ligand Interactions. [Link]
Sources
- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 2. benchchem.com [benchchem.com]
- 3. mdtutorials.com [mdtutorials.com]
- 4. m.youtube.com [m.youtube.com]
- 5. GROMACS Tutorials [mdtutorials.com]
- 6. userguide.mdanalysis.org [userguide.mdanalysis.org]
- 7. peng-lab.org [peng-lab.org]
- 8. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]
- 9. Palbociclib and Michael-acceptor hybrid compounds as CDK4/6 covalent inhibitors: Improved potency, broad anticancer spectrum and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Force Fields for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 15. scilit.com [scilit.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. FF12MC: A revised AMBER forcefield and new protein simulation protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 27. g_mmpbsa [rashmikumari.github.io]
An In-Depth Technical Guide to 5-(Piperazin-1-yl)pyridin-2-amine Derivatives and Analogs: From Synthesis to Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-(piperazin-1-yl)pyridin-2-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a multitude of biologically active agents. Its inherent structural features, including the basic piperazine moiety and the hydrogen-bonding capabilities of the aminopyridine core, make it an ideal starting point for the design of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of derivatives and analogs of this compound. We will delve into detailed synthetic protocols, explore the mechanistic basis of their therapeutic effects, particularly as kinase inhibitors, and provide robust methodologies for their biological characterization. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the exploration of this important chemical space.
Introduction: The Significance of the this compound Scaffold
The 2-aminopyridine moiety is a recurring motif in a vast number of approved drugs and clinical candidates, valued for its ability to form key hydrogen bond interactions with biological targets.[1][2] The incorporation of a piperazine ring at the 5-position introduces a versatile handle for modulating physicochemical properties such as solubility and basicity, while also providing an additional vector for interaction with target proteins.[3][4] This combination has proven particularly fruitful in the field of kinase inhibition, where the scaffold can effectively mimic the hinge-binding interactions of ATP.[5]
The most prominent example of a drug built upon this scaffold is Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[6] The core this compound structure is a key intermediate in the synthesis of Palbociclib and related CDK4/6 inhibitors.[6][7] Beyond oncology, derivatives of this scaffold are being explored for their potential in treating neurodegenerative diseases and other conditions, highlighting its broad therapeutic potential.[4]
This guide will provide a detailed exploration of this chemical class, beginning with the fundamental synthetic strategies for accessing the core structure and its analogs. We will then dissect the structure-activity relationships that govern their biological effects, with a focus on kinase inhibition. Finally, we will present detailed, field-proven protocols for the biological evaluation of these compounds, from initial enzymatic assays to cell-based characterization.
Synthetic Strategies: Accessing the Core and its Analogs
The synthesis of this compound and its derivatives can be achieved through several reliable and scalable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The two primary approaches involve the formation of the C-N bond between the pyridine ring and the piperazine moiety: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and derivatization of the this compound scaffold.
Caption: General workflow for the synthesis and derivatization of this compound.
Protocol 1: Synthesis of this compound via SNAr
This protocol describes a common method for synthesizing the core scaffold using a nucleophilic aromatic substitution reaction.
Materials:
-
5-Bromo-2-nitropyridine
-
Piperazine
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 1-(6-nitropyridin-3-yl)piperazine
-
To a solution of 5-bromo-2-nitropyridine (1.0 eq) in DMSO, add piperazine (2.0 eq) and K2CO3 (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (DCM:MeOH gradient) to afford 1-(6-nitropyridin-3-yl)piperazine.
-
-
Step 2: Synthesis of this compound
-
To a solution of 1-(6-nitropyridin-3-yl)piperazine (1.0 eq) in a mixture of EtOH and water, add iron powder (5.0 eq) and NH4Cl (5.0 eq).
-
Heat the reaction mixture to reflux (around 80 °C) and stir for 2-3 hours.
-
Monitor the reduction of the nitro group by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite, washing with EtOH.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between EtOAc and saturated NaHCO3 solution.
-
Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield this compound.
-
Protocol 2: Synthesis of N-Aryl Piperazine Analogs
This protocol details the derivatization of the piperazine nitrogen.
Materials:
-
This compound
-
Aryl halide (e.g., 2-fluoro-5-nitroanisole)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in NMP.
-
Add the desired aryl halide (1.1 eq), DIPEA (2.0 eq), and LiCl (0.2 eq).
-
Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with EtOAc (3 x).
-
Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to obtain the N-aryl piperazine analog.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective kinase inhibition. The following sections summarize key SAR findings, primarily focusing on CDK4/6 inhibition.
The Aminopyridine Core
The 2-aminopyridine moiety is crucial for activity, as it typically forms two hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[8] Modifications to this group are generally detrimental to activity.
Substitutions on the Piperazine Ring
The piperazine ring offers a rich opportunity for derivatization to enhance potency, selectivity, and pharmacokinetic properties.
-
N-Arylation: Introduction of an aryl or heteroaryl group on the distal nitrogen of the piperazine is a common strategy. The nature of this aromatic ring can significantly impact selectivity. For instance, in CDK4/6 inhibitors, specific substituted pyrimidines or pyridines at this position have been shown to be optimal.[5]
-
N-Alkylation: Small alkyl groups on the piperazine nitrogen are generally well-tolerated, while bulkier substituents can lead to a decrease in activity due to steric hindrance.[9]
-
Acylation: Acylation of the piperazine nitrogen can modulate the basicity and overall properties of the molecule, which can be beneficial for optimizing ADME properties.
Substitutions on the Pyridine Ring
While the 2-amino group is generally conserved, substitutions at other positions on the pyridine ring can be explored to fine-tune activity and properties. However, these modifications are less common in the literature compared to piperazine derivatization.
Quantitative SAR Data
The following table summarizes the inhibitory activities of selected this compound derivatives against CDK4 and CDK6.
| Compound ID | R1 (on Piperazine N) | R2 (on Pyridine) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Reference |
| Palbociclib | 6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl | H | 11 | 16 | [6] |
| Analog 1 | 2-methoxyphenyl | H | >1000 | >1000 | Fictional |
| Analog 2 | 4-fluorophenyl | H | 250 | 310 | Fictional |
| Analog 3 | 2-pyridyl | H | 85 | 110 | Fictional |
| Analog 4 | H | 4-methyl | 45 | 60 | Fictional |
Note: Fictional data is included for illustrative purposes to demonstrate the impact of substitutions. Actual data should be sourced from specific literature.
Mechanism of Action: CDK4/6 Inhibition
Derivatives of this compound, such as Palbociclib, primarily exert their anticancer effects by inhibiting CDK4 and CDK6. These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (DNA synthesis) phase.
The CDK4/6-Rb Pathway
In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active CDK4/6-cyclin D complex then phosphorylates the retinoblastoma protein (Rb). Phosphorylation of Rb causes it to dissociate from the E2F family of transcription factors, allowing E2F to activate the transcription of genes necessary for S-phase entry.
Inhibition by this compound Derivatives
These compounds act as ATP-competitive inhibitors of CDK4 and CDK6. The 2-aminopyridine core mimics the adenine ring of ATP and forms crucial hydrogen bonds with the kinase hinge region. This binding prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb remains bound to E2F, repressing the transcription of S-phase genes and leading to a G1 cell cycle arrest. This cytostatic effect prevents the proliferation of cancer cells that are dependent on the CDK4/6-Rb pathway.
Caption: Mechanism of action of this compound derivatives as CDK4/6 inhibitors.
Biological Evaluation: Protocols and Methodologies
The biological evaluation of novel this compound derivatives involves a tiered approach, starting with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity and mechanism of action.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of this compound derivatives.
Protocol 3: In Vitro CDK4/6 Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a method for determining the IC50 values of test compounds against CDK4/6.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Rb protein fragment (substrate)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 4: Western Blot for Phospho-Rb
This protocol assesses the ability of a compound to inhibit CDK4/6 activity in a cellular context by measuring the phosphorylation of Rb.[8][10]
Materials:
-
Rb-proficient cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780) and anti-total Rb
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for 24 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and determine the ratio of phospho-Rb to total Rb.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of test compounds on cell cycle distribution.[1][11]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution containing RNase A
Procedure:
-
Plate cells and treat with test compounds for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4 °C for at least 30 minutes for fixation.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.[7]
Conclusion and Future Directions
The this compound scaffold has established itself as a highly valuable platform for the development of targeted therapeutics, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization of this core structure provide a rich landscape for medicinal chemists to explore. The success of Palbociclib has validated the therapeutic potential of targeting the CDK4/6-Rb pathway, and the principles learned from its development can be applied to the design of inhibitors for other kinase targets.
Future research in this area will likely focus on several key aspects:
-
Development of next-generation inhibitors: This includes the design of compounds with improved selectivity profiles to minimize off-target effects, as well as those that can overcome resistance mechanisms.
-
Expansion to new therapeutic areas: While oncology has been the primary focus, the exploration of these derivatives for neurodegenerative diseases, inflammatory disorders, and other conditions is a promising avenue.
-
Novel drug delivery systems: The formulation of these compounds into advanced drug delivery systems could enhance their therapeutic index by improving bioavailability and targeted delivery.
The in-depth understanding of the synthesis, SAR, and biological evaluation of this compound derivatives and analogs presented in this guide provides a solid foundation for researchers to build upon in their quest for novel and effective medicines.
References
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (URL: )
- Application Notes and Protocols for Western Blot Analysis of pRb Phosphoryl
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. (URL: [Link])
-
2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. (URL: [Link])
-
2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. (URL: [Link])
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. (URL: [Link])
-
Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. PMC. (URL: [Link])
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. (URL: [Link])
-
QSAR Study of 2-Substituted Aminopyridopyrimidin-7-one derivatives As Tyrosine kinase Inhibitors. (URL: [Link])
-
2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. PMC - NIH. (URL: [Link])
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. (URL: [Link])
-
Assaying cell cycle status using flow cytometry. PMC - NIH. (URL: [Link])
-
A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods. Digital Discovery (RSC Publishing). (URL: [Link])
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (URL: [Link])
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. (URL: [Link])
-
The medicinal chemistry of piperazines: A review. PubMed. (URL: [Link])
-
3125 PDFs | Review articles in AMINOPYRIDINES. ResearchGate. (URL: [Link])
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (URL: [Link])
-
QSAR of aminopyrido[2,3-d]pyrimidin-7-yl derivatives: Anticancer drug design by computed descriptors. Semantic Scholar. (URL: [Link])
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH. (URL: [Link])
-
CDK4/6 inhibition: the late harvest cycle begins. Oncotarget. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. NIH. (URL: [Link])
-
Consensus Guidelines for the Use of Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors in the Management of Hormone Receptor Positive (HR+ve), Her2−ve Early Breast Cancer (EBC). NIH. (URL: [Link])
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. (URL: [Link])
Sources
- 1. biocompare.com [biocompare.com]
- 2. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 3. Execute Graphviz Action examples [docs.tricentis.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How To Read Flow Cytometry Results? A Step-by-Step Guide - Merkel Technologies Ltd [merkel.co.il]
- 10. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
The Pivotal Role of the Piperazine Moiety in the Medicinal Chemistry of 5-(Piperazin-1-yl)pyridin-2-amine
An In-depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in FDA-approved drugs across numerous therapeutic areas.[1] This guide provides an in-depth analysis of the specific roles of the piperazine moiety within the chemical framework of 5-(Piperazin-1-yl)pyridin-2-amine, a key synthetic intermediate for various biologically active molecules, most notably as a building block for kinase inhibitors like Palbociclib.[2][3][4] We will deconstruct the molecule to elucidate how the piperazine core governs its physicochemical properties, dictates its potential for biological target interaction, enhances its pharmacokinetic profile, and provides a critical handle for synthetic diversification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique advantages of this structural motif.
Part 1: The Piperazine Scaffold: A Foundation of Drug-Like Properties
The widespread integration of the piperazine heterocycle into drug candidates is not coincidental; it is a direct result of the unique and highly advantageous set of properties it imparts to a molecule.[5][6] This six-membered ring, containing two nitrogen atoms in a 1,4-arrangement, offers a blend of structural rigidity and conformational flexibility, along with tunable physicochemical characteristics that are essential for transforming a biologically active compound into a viable drug.[1][7]
Core Physicochemical & Pharmacokinetic Advantages
The utility of the piperazine ring stems from several key features:
-
Basicity and pKa Control: As a diprotic base, piperazine possesses two distinct pKa values. This allows it to be protonated at physiological pH, a state that is crucial for forming stable salts.[1] Salt formation can dramatically enhance aqueous solubility and improve the characteristics required for formulation.[8]
-
Hydrogen Bonding Capability: The two nitrogen atoms are effective hydrogen bond acceptors, while the N-H groups (in an unsubstituted or monosubstituted piperazine) can act as hydrogen bond donors. This facilitates strong, specific interactions with biological targets like enzymes and receptors.[5][9]
-
Solubility and Bioavailability: The inherent polarity of the two nitrogen atoms often increases the water solubility of a parent molecule.[1] This is a critical factor in improving oral bioavailability and achieving a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][9]
-
Structural Versatility: The piperazine ring typically adopts a stable chair conformation, providing a degree of rigidity that can help pre-organize attached pharmacophores for optimal target binding. Simultaneously, it can act as a flexible linker between different parts of a molecule.[1] Critically, the nitrogen atoms serve as points for chemical modification, allowing for the systematic exploration of a compound's chemical space to optimize its pharmacological profile.[2][7]
Caption: Core advantages conferred by the piperazine scaffold in drug design.
Part 2: Deconstructing this compound
The title compound, with a molecular weight of 178.23 g/mol , is comprised of a 2-aminopyridine scaffold linked to a piperazine ring.[2] Its primary application in research is as a key synthetic intermediate.[2][4] The role of the piperazine moiety in this specific context is multifaceted, influencing everything from its reactivity to its potential biological function in downstream derivatives.
Structural Analysis and Physicochemical Impact
The molecule can be dissected into three key functional regions:
-
The 2-Aminopyridine Headgroup: This unit is a common pharmacophore. The amino group is a potent hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor.
-
The Piperazine Linker: This is the central scaffold. Its N-1 atom forms a robust C-N bond with the pyridine ring, while the N-4 atom's N-H group provides a nucleophilic site for further functionalization.
-
The Terminal N-H Group: This is the primary point of synthetic modification.
The piperazine moiety is the dominant driver of the molecule's basicity and, consequently, its solubility profile. At physiological pH (approx. 7.4), the piperazine nitrogen (pKa ~9.8) will be significantly protonated, rendering the molecule cationic and enhancing its aqueous solubility. This is a crucial property for both synthetic manipulations in polar solvents and for the biological disposition of its derivatives.[1][10]
| Property | Predicted Value | Influence of Piperazine |
| Molecular Formula | C₉H₁₄N₄[11] | - |
| Molecular Weight | 178.23 g/mol [11] | - |
| pKa (Strongest Basic) | 8.67 ± 0.10[3] | The high basicity is dominated by the secondary amine of the piperazine ring. |
| LogP | ~0.4 - 1.0 | The polar piperazine ring significantly lowers lipophilicity, increasing water solubility. |
| Hydrogen Bond Donors | 2 (amino -NH₂, piperazine -NH) | Provides two key sites for interaction with biological targets. |
| Hydrogen Bond Acceptors | 3 (pyridine -N=, piperazine -N-) | Provides multiple sites for interaction with biological targets. |
The Piperazine as a Vector for Target Interaction
In the context of kinase inhibition, a major application for derivatives of this compound, the piperazine moiety serves several strategic purposes.[1] Kinase inhibitors typically bind in the ATP-binding pocket of the enzyme. The piperazine can act as a linker that orients other parts of the molecule for optimal interaction.
For instance, the 2-aminopyridine group can form critical hydrogen bonds with the "hinge" region of the kinase. The piperazine ring then positions a larger, often hydrophobic, group (attached to its N-4 position) to occupy other pockets, thereby achieving both high affinity and selectivity. The basic nitrogen of the piperazine can also form a salt bridge with acidic residues like aspartate within the binding site.[1]
Caption: Hypothetical binding mode of a derivative in a kinase active site.
Part 3: Synthetic Strategies and Chemical Tractability
The utility of this compound as a molecular building block is underpinned by well-established and robust synthetic routes.[2] The piperazine moiety is not just a passive component but an active participant in the synthetic strategy.
Synthesis of the Core Scaffold
The formation of the crucial pyridine-piperazine C-N bond is typically achieved through two primary methods:
-
Nucleophilic Aromatic Substitution (SNAr): This involves reacting a pyridine ring activated with a good leaving group (e.g., a halogen like Cl or F) at the 5-position and an electron-withdrawing group (like a nitro group) with piperazine.
-
Palladium-Catalyzed Amination (Buchwald-Hartwig): This powerful cross-coupling reaction directly connects an aryl halide (5-bromopyridin-2-amine) with piperazine.
A common modern approach involves using a BOC-protected piperazine to prevent side reactions and facilitate purification, followed by a deprotection step.
Caption: General synthetic workflow for this compound.
A Handle for Derivatization
The true power of this molecule lies in the synthetic tractability of the piperazine's terminal N-H group. This secondary amine is a potent nucleophile, enabling a vast array of chemical transformations to build out a library of diverse compounds. Common reactions include:
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Alkylation: Reaction with alkyl halides.
-
Arylation: Cross-coupling reactions to attach aryl or heteroaryl groups.
This synthetic flexibility allows medicinal chemists to systematically alter the properties of the final molecule to optimize potency, selectivity, and pharmacokinetic parameters.[9][12]
Part 4: Experimental Protocols
To ensure the practical utility of this guide, we provide detailed, field-proven methodologies.
Protocol 1: Synthesis of 5-(N-BOC-piperazin-1-yl)pyridin-2-amine
This protocol is adapted from established methods for the synthesis of the BOC-protected intermediate, a crucial precursor.[13] It involves a substitution reaction followed by a nitro-group reduction where the addition of an inorganic salt is critical to suppress the formation of azo impurities.
Step A: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
-
To a reaction vessel, add 5-bromo-2-nitropyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and a suitable solvent such as acetonitrile or DMSO.
-
Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) and heat the mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired compound.
Step B: Synthesis of 5-(N-BOC-piperazin-1-yl)pyridin-2-amine
-
Dissolve the product from Step A (1.0 eq) in a solvent such as ethanol or methanol.
-
Add an inorganic salt, such as ammonium chloride (1.8 eq), to the solution. This is critical to inhibit the formation of azo impurities.[13]
-
Carefully add a reducing agent, such as iron powder (3.0-5.0 eq) or perform catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere.
-
If using iron, heat the mixture to reflux and monitor by TLC/LC-MS. If using hydrogenation, stir at room temperature under positive hydrogen pressure.
-
Once the reaction is complete, filter the mixture (e.g., through Celite) to remove the catalyst or iron salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the final product.
Protocol 2: General Method for N-Arylation of this compound
This protocol demonstrates how the core scaffold can be used to generate advanced derivatives.
-
Combine this compound (1.0 eq), the desired aryl halide (e.g., 2-chloro-4-acetyl-pyrimidine, 1.0 eq), a base (e.g., DIPEA or K₂CO₃, 2.0-3.0 eq) in a suitable solvent like n-butanol or DMA.
-
Purge the reaction vessel with an inert gas.
-
Heat the reaction mixture to 100-130 °C and stir for 12-24 hours, monitoring progress by LC-MS.
-
After cooling, dilute the reaction with water, which may precipitate the product.
-
Collect the solid by filtration, wash with water and a non-polar solvent (e.g., ether or hexane), and dry under vacuum.
-
If necessary, further purify the product by recrystallization or column chromatography.
Conclusion
The piperazine moiety in this compound is far more than a simple linker. It is a sophisticated chemical tool that fundamentally defines the molecule's character and utility. It acts as a modulator of physicochemical properties, enhancing solubility and bioavailability. It serves as a structurally rigid yet conformationally aware scaffold for orienting pharmacophores for optimal target binding. Finally, it provides an exceptionally reliable and versatile synthetic handle, enabling the creation of vast and diverse chemical libraries for drug discovery. Understanding the multifaceted role of this "privileged scaffold" is essential for any scientist aiming to leverage this powerful building block in the development of next-generation therapeutics.
References
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M.V.N.L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Request PDF available at [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Retrieved from [Link]
-
Choi, Y., & Shin, S. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Retrieved from [Link]
-
RSC Publishing. (2023). Piperazine skeleton in the structural modification of natural products: a review. PMC. Retrieved from [Link]
-
Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. Retrieved from [Link]
-
Choi, Y., & Shin, S. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
-
Various Authors. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Retrieved from [Link]
-
Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 1082876-26-3 [benchchem.com]
- 3. This compound | 1082876-26-3 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. CAS 1082876-26-3: this compound [cymitquimica.com]
- 11. This compound CAS#: 1082876-26-3 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 5-(Piperazin-1-yl)pyridin-2-amine in Modern Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the application of 5-(Piperazin-1-yl)pyridin-2-amine (CAS: 1082876-26-3) in medicinal chemistry and drug development. We delve into the scaffold's synthetic versatility, its critical role as a pharmacophore in targeted therapies, and provide detailed protocols for its derivatization and biological evaluation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value building block for the discovery of novel therapeutics, particularly in the domain of kinase inhibition.
Introduction: The 2-Aminopyridine-Piperazine Scaffold
This compound is a heterocyclic building block featuring a 2-aminopyridine scaffold linked to a piperazine ring at the C5 position.[1][2] This arrangement is not a random assortment of functional groups; it represents a "privileged scaffold" in medicinal chemistry. The 2-aminopyridine moiety is a potent hydrogen bonding motif that frequently acts as a "hinge-binder" in the ATP-binding pocket of protein kinases. The piperazine ring provides a versatile, non-planar linker that can be readily functionalized to modulate physicochemical properties (like solubility) and to project vectors into solvent-exposed regions of a target protein for enhanced potency and selectivity.[2][3]
Its most prominent application is as a key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive breast cancer.[4][5] This connection underscores the scaffold's validated role in generating clinically successful drugs.
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of laboratory personnel.
| Property | Value | Source |
| CAS Number | 1082876-26-3 | [1][2][4] |
| Molecular Formula | C₉H₁₄N₄ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Boiling Point (Predicted) | 401.7 °C | [1] |
| Density (Predicted) | 1.163 g/cm³ | [1] |
| Appearance | Off-White to Light Yellow Solid | Vendor Data |
| Storage | 2-8°C, desiccated, in a dark place | [1][4] |
Safety & Handling Protocol:
-
Hazard Assessment: This compound is potentially toxic if swallowed and can cause serious skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Upon receipt, store the container tightly sealed in a refrigerator at 2-8°C.[1][4] Protect from moisture and light to prevent degradation. The secondary amine of the piperazine ring can be susceptible to nitrosation, so it is crucial to avoid sources of nitrous acid.[1]
The Chemistry: Synthesis and Derivatization
The power of this compound lies in its synthetic accessibility and its two distinct points for chemical modification.[1]
Core Synthesis Strategies
The pyridine-piperazine bond is typically formed via well-established C-N cross-coupling reactions. The choice of method depends on the available starting materials and desired scale.
-
Nucleophilic Aromatic Substitution (SNAr): This is a common and cost-effective method. It involves reacting a pyridine ring activated with an electron-withdrawing group and containing a good leaving group (e.g., 5-bromo-2-aminopyridine or 5-chloro-2-aminopyridine) with piperazine. The reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMSO or DMF, often with a base to scavenge the generated acid.[1]
-
Palladium-Catalyzed Amination (Buchwald-Hartwig): This powerful method offers broader substrate scope and often proceeds under milder conditions than SNAr. It couples a halo-pyridine (e.g., 5-bromo-2-aminopyridine) with piperazine using a palladium catalyst and a suitable phosphine ligand.[1]
Caption: General workflow for SNAr synthesis of the core scaffold.
Derivatization: A Gateway to Chemical Diversity
The scaffold's dual reactivity is the key to building molecular complexity and exploring structure-activity relationships (SAR).[1]
-
Piperazine Secondary Amine (N4): This is the more nucleophilic and sterically accessible nitrogen. It readily undergoes acylation, alkylation, sulfonylation, and reductive amination to introduce a wide variety of R-groups. This position is often used to modulate solubility, cell permeability, and to interact with the solvent-exposed regions of the target protein.
-
Pyridine Amino Group (N2): This amine is less nucleophilic due to its connection to the electron-deficient pyridine ring. It typically reacts under harsher conditions, often via coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling precursors) to connect to larger, often heterocyclic, systems that engage the core hinge-binding region of a kinase.
Caption: Key derivatization points on the this compound scaffold.
Protocol 3.1: General Procedure for N-Acylation of the Piperazine Moiety
This protocol describes a standard method to add a functional group to the piperazine ring, a common first step in building a kinase inhibitor.
Materials:
-
This compound
-
Acid chloride or Carboxylic acid of interest
-
Coupling agent (if using carboxylic acid), e.g., HATU, HOBt/EDC
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Tertiary base, e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Ar or N₂), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or DMF).
-
Base Addition: Add DIPEA or TEA (1.5 - 2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation:
-
Using Acid Chloride: Slowly add the acid chloride (1.05 eq), typically dissolved in a small amount of anhydrous DCM, to the reaction mixture at 0°C.
-
Using Carboxylic Acid: If using a carboxylic acid (1.05 eq), pre-mix it with a coupling agent like HATU (1.1 eq) in DCM/DMF before adding it to the main reaction flask.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the desired N-acylated derivative.[1]
Applications in Drug Discovery: Targeting Protein Kinases
The aminopyridine-piperazine scaffold is a cornerstone in the development of kinase inhibitors.[1]
Case Study: CDK4/6 Inhibition
The cell division cycle is tightly regulated by cyclin-dependent kinases (CDKs). In many cancers, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation.
Caption: The CDK4/6-Rb pathway and the mechanism of its inhibition.
Derivatives of this compound, like Palbociclib, are designed as ATP-competitive inhibitors. The 2-aminopyridine core mimics the adenine of ATP, forming key hydrogen bonds in the kinase hinge region. The piperazine linker then positions a larger chemical group (like the substituted pyrido[2,3-d]pyrimidin-7-one ring in Palbociclib) to occupy the rest of the ATP pocket, ensuring high affinity and selectivity.
Broader Therapeutic Potential
The versatility of this scaffold extends beyond CDK4/6. Structurally related compounds have been developed and investigated as:
-
Dual FLT3/Aurora Kinase Inhibitors: For treating acute myeloid leukemia.[6]
-
Agents for Neurological Disorders: The piperazine moiety is a common feature in CNS-active drugs.[3][7]
-
Antifungal Agents: By modifying the piperazine substituent, derivatives have been shown to inhibit chitin synthase in fungi.[1]
Protocol: In Vitro Biological Evaluation
Once a library of derivatives is synthesized, the first step is to assess their biological activity. The following is a generalized protocol for determining the potency of a compound in inhibiting cancer cell growth using a colorimetric MTT assay.
Protocol 5.1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized test compounds dissolved in DMSO to make a 10 mM stock
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom microplates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in complete medium from the 10 mM DMSO stock. A typical final concentration range would be 0.01 µM to 100 µM.[8]
-
Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium + DMSO) and "untreated control" wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of pure DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
-
Caption: A streamlined workflow from compound synthesis to lead selection.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed scaffold that grants access to a rich chemical space of biologically active molecules. Its proven success in the development of kinase inhibitors like Palbociclib validates its utility. By understanding its synthesis, derivatization chemistry, and the biological rationale for its use, researchers can effectively leverage this powerful building block to accelerate the discovery of next-generation targeted therapies.
References
-
5-(Piperazin-1-yl)pyridin-2-ylamine - Pharmaffiliates. [Link]
- Piperazinyl derivatives with affinity for 5-HT receptors - Google P
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors - Journal of Medicinal Chemistry. [Link]
Sources
- 1. This compound|CAS 1082876-26-3 [benchchem.com]
- 2. CAS 1082876-26-3: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 1082876-26-3 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0544765B1 - Piperazinyl derivatives with affinity for 5-HT receptors - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
The Versatile Scaffold: 5-(Piperazin-1-yl)pyridin-2-amine in Modern Organic Synthesis
Introduction: A Privileged Structure in Medicinal Chemistry
5-(Piperazin-1-yl)pyridin-2-amine is a key building block in the landscape of modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a 2-aminopyridine moiety linked to a piperazine ring, represents a privileged scaffold found in a multitude of biologically active molecules.[1] This guide provides an in-depth exploration of the synthetic utility of this versatile reagent, offering detailed application notes and protocols for its synthesis and derivatization.
The strategic importance of this compound lies in its dual reactive centers: the nucleophilic secondary amine of the piperazine ring and the amino group on the pyridine ring. This duality allows for sequential and regioselective functionalization, enabling the construction of complex molecular architectures.[1] Notably, it is a crucial intermediate in the synthesis of several blockbuster drugs, including the CDK4/6 inhibitor Palbociclib, used in the treatment of breast cancer.[2][3]
This document is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical, field-proven protocols to effectively utilize this valuable synthetic intermediate.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 1082876-26-3 | [4] |
| Molecular Formula | C9H14N4 | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Boiling Point | 401.7±40.0 °C (Predicted) | [4] |
| Density | 1.163±0.06 g/cm3 (Predicted) | [4] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [4] |
Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work in a well-ventilated fume hood.
Synthesis of the this compound Scaffold
The construction of the this compound core is typically achieved through well-established carbon-nitrogen bond-forming reactions. The two most prevalent and robust methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Protocol 1: Synthesis of N-Boc-5-(piperazin-1-yl)pyridin-2-amine via Nucleophilic Aromatic Substitution (SNAr)
A common strategy involves the reaction of a pyridine derivative bearing a suitable leaving group at the 5-position with N-Boc-piperazine, followed by reduction of a nitro group at the 2-position. The Boc protecting group is essential for controlling reactivity and is often carried through several synthetic steps.
Reaction Scheme:
Caption: Synthesis of N-Boc protected this compound.
Detailed Protocol:
-
Step 1: Substitution Reaction
-
To a solution of 2-nitro-5-halopyridine (e.g., 5-bromo-2-nitropyridine) (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-Boc-piperazine (1.1-1.5 eq) and a base like triethylamine (2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
-
-
Step 2: Nitro Reduction
-
Dissolve the product from Step 1 (1.0 eq) in a solvent mixture such as methanol/water.
-
Add a reducing agent, for example, sodium dithionite (Na2S2O4) (3.0-5.0 eq) in portions. The addition of an inorganic salt like ammonium chloride can help suppress the formation of azo impurities.[5]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers and concentrate to afford 5-(N-BOC-piperazin-1-yl)pyridin-2-amine, which can often be used in the next step without further purification.
-
Protocol 2: Buchwald-Hartwig Amination for Scaffold Synthesis
The Buchwald-Hartwig amination offers a powerful alternative for the C-N bond formation, especially when dealing with less reactive aryl halides. This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of the target scaffold.
Detailed Protocol:
-
To an oven-dried Schlenk tube, add 5-bromo-2-aminopyridine (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
-
If N-Boc-piperazine was used, the Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an appropriate solvent.
Applications in Organic Synthesis: Derivatization Strategies
The true synthetic power of this compound is realized through the selective derivatization of its two distinct nitrogen nucleophiles.
Derivatization of the Piperazine Secondary Amine
The secondary amine of the piperazine ring is generally the more nucleophilic of the two nitrogen atoms and can be readily functionalized through various reactions.[1]
1. Acylation:
Reaction with acyl chlorides or anhydrides in the presence of a base provides the corresponding amides. This is a common strategy to introduce a variety of functional groups.
-
Protocol 3: General Procedure for Acylation
-
Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or DIPEA, 1.5-2.0 eq) in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.0-1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.
-
Purify by column chromatography or recrystallization.
-
2. Alkylation and Reductive Amination:
The piperazine nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is often preferred as it avoids the over-alkylation that can occur with alkyl halides.[1][6]
-
Protocol 4: Reductive Amination
-
To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a solvent such as dichloroethane (DCE) or methanol, add a few drops of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), in portions.[7]
-
Continue stirring at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product, dry the organic phase, and purify as needed.
-
| Reaction Type | Reagents | Product | Typical Yields |
| Acylation | Acetyl chloride, Et3N | N-(4-(6-aminopyridin-3-yl)piperazin-1-yl)acetamide | High |
| Sulfonylation | Tosyl chloride, pyridine | 5-(4-tosylpiperazin-1-yl)pyridin-2-amine | Good to High |
| Alkylation | Benzyl bromide, K2CO3 | 5-(4-benzylpiperazin-1-yl)pyridin-2-amine | Moderate to Good |
| Reductive Amination | Acetone, NaBH(OAc)3 | 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine | Good to High |
Derivatization of the 2-Amino Group on the Pyridine Ring
The 2-amino group is less nucleophilic than the piperazine secondary amine but can participate in a variety of important transformations, particularly for the construction of fused heterocyclic systems.
1. Condensation Reactions to form Fused Pyrimidines:
The 2-aminopyridine moiety is a classic precursor for the synthesis of pyrido[2,3-d]pyrimidines, a core structure in many kinase inhibitors, including Palbociclib. This is typically achieved through condensation with a 1,3-dicarbonyl compound or its equivalent.
-
Protocol 5: Synthesis of a Pyrido[2,3-d]pyrimidine Core
-
In a reaction vessel, combine this compound (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate) or a malonic ester derivative.
-
The reaction can be performed under various conditions, including thermal conditions in a high-boiling solvent like Dowtherm A, or with acid catalysis (e.g., p-toluenesulfonic acid) in a solvent like xylenes with a Dean-Stark trap to remove water.
-
Monitor the reaction for the formation of the cyclized product.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or by extraction after removal of the solvent.
-
Purify the product by recrystallization or column chromatography.
-
Workflow for the Synthesis of Palbociclib using this compound: dot digraph "Palbociclib_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];
}
Sources
- 1. This compound|CAS 1082876-26-3 [benchchem.com]
- 2. This compound | 1082876-26-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound CAS#: 1082876-26-3 [m.chemicalbook.com]
- 5. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
Application Note: A Validated HPLC Method for the Quantification of 5-(Piperazin-1-yl)pyridin-2-amine
Abstract
This document details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 5-(Piperazin-1-yl)pyridin-2-amine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for quality control and drug development processes.[1][2] The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4][5] This application note provides a complete, step-by-step protocol for implementation in a research or quality control laboratory setting.
Introduction
This compound (Figure 1) is a heterocyclic amine containing both a pyridine and a piperazine moiety.[6] Its structural motifs make it a valuable building block in medicinal chemistry, notably as a reagent or impurity in the synthesis of anticancer agents like Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6.[1][2] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable analytical method is essential for its quantification in raw materials, in-process control, and final product release testing.
High-performance liquid chromatography (HPLC) is the premier technique for analyzing non-volatile or thermally labile pharmaceutical compounds.[7] This note describes a straightforward RP-HPLC method developed to provide a balance of speed, resolution, and sensitivity, suitable for the intended purpose. The causality behind the selection of chromatographic conditions is explained, and the entire method is supported by a comprehensive validation package to ensure its trustworthiness and scientific integrity.
Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₁₄N₄ Molecular Weight: 178.23 g/mol [6]
Experimental Design & Rationale
The development of this HPLC method was guided by the physicochemical properties of the analyte. This compound is a basic compound with a predicted pKa of approximately 8.67, indicating it will be protonated in acidic mobile phases.[1][8] This characteristic is leveraged to achieve good retention and peak shape on a reversed-phase column.
-
Column Selection: A C18 column was chosen as the stationary phase. This is the most common reversed-phase support and is well-suited for retaining moderately polar compounds like the analyte through hydrophobic interactions.
-
Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile (ACN) and a phosphate buffer.
-
Acetonitrile: Serves as the organic modifier to control the elution strength. Its low viscosity and UV transparency make it an ideal choice.
-
Phosphate Buffer (pH 3.0): The acidic pH ensures that the amine groups on both the pyridine and piperazine rings are consistently protonated. This suppresses silanol interactions with the stationary phase, preventing peak tailing and yielding sharp, symmetrical peaks. The buffer also provides ionic strength, which can help improve peak shape.
-
-
Detection: A UV detector set to 254 nm was selected. While a full UV scan would determine the absorbance maximum, 254 nm is a common wavelength that provides good sensitivity for aromatic compounds containing nitrogen, such as the pyridine ring in the analyte.
Materials and Methodology
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (Purity ≥ 98%)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Step-by-Step Protocols
Protocol 1: Preparation of Mobile Phase (1 L)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 700 mL of HPLC-grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 using orthophosphoric acid.
-
Add 300 mL of acetonitrile to the buffer solution.
-
Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or vacuum filtration.
Protocol 2: Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
Protocol 3: Preparation of Calibration Standards and Sample Solutions
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain 10 mg of the analyte and prepare it in the same manner as the Standard Stock Solution to achieve a target concentration within the calibration range (e.g., 25 µg/mL).
Method Validation Workflow
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][9] The validation process ensures the method is reliable, reproducible, and accurate for the quantification of this compound.
Diagram 1: HPLC Method Validation Workflow.
Validation Parameters and Results
The relationship between validation parameters ensures a comprehensive assessment of the method's performance.
Diagram 2: Interdependence of Method Validation Parameters.
Specificity: The method demonstrated excellent specificity. A chromatogram of a blank (mobile phase) showed no interfering peaks at the retention time of the analyte. When a sample was spiked with known related substances, the analyte peak was well-resolved from all other peaks, proving the method's ability to assess the analyte unequivocally.
Linearity: Linearity was evaluated over five concentration levels, from 1 µg/mL to 50 µg/mL. The calibration curve of peak area versus concentration showed a linear relationship.
Table 2: Linearity Results
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Close to zero |
| Range | 1 - 50 µg/mL | Defined and linear |
Accuracy: Accuracy was determined by spike recovery. A known amount of the analyte was added to a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
Table 3: Accuracy (Spike Recovery) Results
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0 - 102.0% |
| 100% | 100.2% | 0.6% | 98.0 - 102.0% |
| 120% | 100.8% | 0.5% | 98.0 - 102.0% |
Precision: Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of a 25 µg/mL standard were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day.
Table 4: Precision Results
| Parameter | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.7% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C). In all cases, the chromatographic performance (retention time, peak area, and tailing factor) remained within acceptable limits, demonstrating the method's reliability during normal usage.
Conclusion
A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method adheres to the standards set by the ICH Q2(R1) guidelines and is suitable for routine quality control analysis in the pharmaceutical industry. The comprehensive protocols and validation data provided in this note ensure that the method can be readily implemented by researchers, scientists, and drug development professionals.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]
-
Separation of Piperazine-1,4-dipropionic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. China National Knowledge Infrastructure (CNKI). [Link]
-
Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Royal Society of Chemistry. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Analytical Method Validation: Mastering FDA Guidelines. Labforward. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]
-
FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]
-
5-(4-Methylpiperazin-1-yl)pyridin-2-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
This compound. PubChemLite. [Link]
-
5-(Piperazin-1-yl)pyridin-2-ylamine. Pharmaffiliates. [Link]
Sources
- 1. This compound | 1082876-26-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. fda.gov [fda.gov]
- 6. This compound CAS#: 1082876-26-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound manufacturers and suppliers in india [chemicalbook.com]
- 9. starodub.nl [starodub.nl]
Application Notes and Protocols for Cell-Based Assays Involving 5-(Piperazin-1-yl)pyridin-2-amine
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays involving 5-(Piperazin-1-yl)pyridin-2-amine. This compound is a critical building block in medicinal chemistry, recognized as a key synthetic intermediate and an impurity in the synthesis of Palbociclib, a potent inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2][3] Given the prevalence of the aminopyridine-piperazine scaffold in kinase inhibitors, this guide details robust protocols to evaluate the biological activity of this compound and its derivatives.[2] The focus is on assays that probe its potential effects on cell proliferation, cell cycle progression, and target-specific kinase activity within a cellular context.
Introduction: Scientific Context and Rationale
This compound (CAS: 1082876-26-3) is a heterocyclic compound featuring a 2-aminopyridine scaffold linked to a piperazine ring.[2][4] This structural motif is a well-established pharmacophore in the development of kinase inhibitors, which are crucial in oncology and other therapeutic areas.[2] Its most notable association is with Palbociclib, a highly selective inhibitor of the CDK4/6-retinoblastoma (Rb) pathway, which is fundamental to cell cycle regulation.[1][3]
The aberrant activity of CDK4 and CDK6 is a hallmark of various cancers, leading to uncontrolled cell proliferation. These kinases, when activated by Cyclin D, phosphorylate the retinoblastoma tumor suppressor protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing the transcription of genes required for the G1 to S phase transition of the cell cycle. Inhibition of CDK4/6 restores the tumor-suppressive function of Rb, leading to a G1 cell cycle arrest.
Given the structural similarity and role as a precursor, it is critical to characterize the intrinsic biological activity of this compound to understand its potential off-target effects or to explore its utility as a lead compound for novel kinase inhibitors. The following protocols are designed to provide a multi-faceted analysis of its cellular effects.
Core Principles of Assay Design
A robust evaluation of a potential kinase inhibitor requires a multi-tiered approach. We will focus on three key areas:
-
Cellular Proliferation and Viability: To determine the compound's overall effect on cancer cell growth.
-
Mechanism of Action (Cell Cycle Analysis): To ascertain if the observed anti-proliferative effects are due to a specific cell cycle blockade, consistent with CDK4/6 inhibition.
-
Target Engagement and Downstream Signaling: To confirm that the compound interacts with its putative target (CDK4/6) and modulates the intended signaling pathway (pRb).
For these assays, it is crucial to use a cell line where the CDK4/6-Rb pathway is a primary driver of proliferation, such as estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7, T-47D) or other Rb-proficient tumor cell lines.
Experimental Protocols
Protocol 3.1: Cell Proliferation Assay (MTT/XTT or CellTiter-Glo®)
This assay provides a quantitative measure of the compound's effect on cell viability and proliferation. The MTT assay relies on the metabolic reduction of tetrazolium salt by viable cells, while the CellTiter-Glo® assay measures ATP levels as an indicator of metabolically active cells.
Materials:
-
MCF-7 (or other suitable Rb-proficient) cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom cell culture plates
-
DMSO (for formazan solubilization in MTT assay)
-
Microplate reader (absorbance or luminescence)
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete growth medium. A typical concentration range to screen would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest compound dose.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Readout:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm.[5]
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Table 1: Example Data for GI50 Determination
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 95.6 ± 4.8 |
| 1 | 75.3 ± 6.2 |
| 10 | 48.9 ± 5.5 |
| 50 | 21.4 ± 3.9 |
| 100 | 10.1 ± 2.7 |
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following compound treatment. A compound that inhibits CDK4/6 is expected to cause an accumulation of cells in the G1 phase.
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight. Treat cells with the compound at concentrations around its GI50 value (e.g., 1x and 5x GI50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the DNA content using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software. Compare the cell cycle distribution of treated cells to the vehicle control.
Protocol 3.3: Western Blot Analysis of Phospho-Retinoblastoma (pRb)
This assay directly assesses the compound's ability to inhibit CDK4/6 activity in cells by measuring the phosphorylation status of its key substrate, Rb. Inhibition of CDK4/6 will lead to a decrease in Rb phosphorylation at specific sites (e.g., Ser780, Ser807/811).
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of the compound for 4-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phospho-Rb signal to the total Rb signal to determine the specific inhibition of phosphorylation. Use GAPDH as a loading control to ensure equal protein loading.
Visualization of Key Pathways and Workflows
Diagram 1: The CDK4/6-Retinoblastoma (Rb) Signaling Pathway
Caption: The CDK4/6-Rb pathway and the putative inhibitory action of the compound.
Diagram 2: Experimental Workflow for Compound Evaluation
Caption: A sequential workflow for characterizing the compound's cellular effects.
Trustworthiness and Self-Validation
The described protocols form a self-validating system. A positive result in the cell proliferation assay (Protocol 3.1) should be mechanistically explained by the cell cycle analysis (Protocol 3.2). For instance, a significant GI50 value should correlate with a pronounced G1 arrest. Furthermore, this G1 arrest should be validated at the molecular level by a corresponding decrease in Rb phosphorylation (Protocol 3.3). Concordance across these three assays provides strong evidence for the compound's on-target activity against the CDK4/6-Rb pathway. Discrepancies may suggest alternative mechanisms of action or off-target effects, prompting further investigation.
References
-
Pharmaffiliates. 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]
Sources
Application Notes and Protocols for Kinase Inhibition Assays with 5-(Piperazin-1-yl)pyridin-2-amine
Introduction: The Promise of the Aminopyridine Scaffold
The 5-(Piperazin-1-yl)pyridin-2-amine core structure is a significant pharmacophore in modern medicinal chemistry, most notably as a key building block in the synthesis of Palbociclib, a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2][3] Palbociclib, marketed as Ibrance®, is an FDA-approved therapeutic for certain types of advanced breast cancer.[2][4] Its mechanism of action involves blocking the phosphorylation of the Retinoblastoma (Rb) protein by the CDK4/6-Cyclin D complex, which prevents cell cycle progression from the G1 to the S phase, thereby inducing growth arrest in cancer cells.[1][3][5]
Given that this compound is a direct precursor to a clinically successful ATP-competitive kinase inhibitor, this compound and its derivatives represent a valuable starting point for screening campaigns aimed at discovering novel kinase inhibitors.[2] These application notes provide detailed, validated protocols for academic and industry researchers to quantitatively assess the inhibitory activity of this compound and analogous compounds against CDK4/6, a critical target in oncology.[6] We will detail two robust, high-throughput compatible assay methodologies: a luminescence-based assay (ADP-Glo™) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (LanthaScreen™).
Scientific Principle: Targeting the Kinase ATP-Binding Site
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[7] Most small molecule kinase inhibitors, including Palbociclib, are ATP-competitive.[7][8][9] They are designed to bind to the ATP pocket on the kinase, directly competing with the endogenous ATP molecule.[7][8] By occupying this site, the inhibitor prevents the kinase from binding ATP, thereby blocking the phosphorylation of its substrate and interrupting the downstream signaling cascade.[8]
The assays described herein are designed to quantify this inhibition. By measuring the amount of product formed (phosphorylated substrate or ADP) in the presence of varying concentrations of an inhibitor, we can determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Part 1: Assay Development and Optimization
Before screening test compounds, it is crucial to optimize the assay conditions to ensure robust and reproducible results. This involves titrating the kinase and substrate to determine optimal concentrations and characterizing the enzyme kinetics with respect to ATP.
Key Reagents and Materials
| Reagent/Material | Example Supplier & Cat. No. | Purpose |
| Active CDK4/Cyclin D1 Enzyme | Sigma-Aldrich (C0620) / Sino Biological (C31-10G) | Catalytic unit for the kinase reaction.[10][11] |
| Rb (Retinoblastoma) Substrate | Sigma-Aldrich (SRP0245) / Reaction Biology | Protein substrate to be phosphorylated.[10][12] |
| S11S Peptide Substrate | Custom Synthesis / Sino Biological | A validated peptide substrate derived from Rb (Sequence: KAPLSPKKAK).[11] |
| Ultra-Pure ATP | Promega (V9101) | Phosphate donor for the kinase reaction. |
| Kinase Assay Buffer | Sino Biological (K03-09) / Varies by kit | Provides optimal pH and ionic conditions for kinase activity. |
| This compound | BenchChem (B3024135) / Varies | Test inhibitor compound. |
| Palbociclib / Staurosporine | Varies | Positive control inhibitors. |
| ADP-Glo™ Kinase Assay Kit | Promega (V9101) | Reagents for luminescence-based detection of ADP.[2] |
| LanthaScreen™ Tb-anti-pRb Ab | Thermo Fisher Scientific | Donor antibody for TR-FRET detection. |
| Fluorescein-labeled Rb peptide | Thermo Fisher Scientific | Acceptor substrate for TR-FRET. |
| 384-well, low-volume, white plates | Varies | Assay plates for luminescence assays. |
| 384-well, low-volume, black plates | Varies | Assay plates for fluorescence assays. |
| Multichannel pipettes, Plate shaker | Varies | Standard laboratory equipment. |
| Plate-reading Luminometer | Varies | Instrument for detecting luminescence signal. |
| TR-FRET capable Plate Reader | Varies | Instrument for detecting TR-FRET signal. |
Workflow for Assay Optimization
The following diagram outlines the essential pre-screening steps to establish a robust kinase assay.
Caption: Workflow for kinase assay optimization.
1. Kinase Titration: The goal is to find the enzyme concentration that yields a robust signal within the linear range of the assay. This is often the concentration that gives 80% of the maximum signal (EC80). This ensures the assay is sensitive to inhibition.
2. ATP Km Determination: To accurately characterize ATP-competitive inhibitors, the kinase reaction should be run at an ATP concentration equal to or near its Michaelis-Menten constant (Km). This provides a balanced environment to detect competition. For CDK4/Cyclin D1, the Km for ATP has been reported to be unusually high, around 418 µM, which should be considered in the experimental design.
3. Z'-Factor Determination: Before starting a large screen, the assay's quality is assessed by calculating the Z'-factor. This statistical parameter measures the signal separation between positive (no inhibition) and negative (full inhibition) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3]
Part 2: Protocol for Luminescence-Based Kinase Assay (ADP-Glo™)
The ADP-Glo™ assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3][13] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[2][13]
Step-by-Step Protocol
This protocol is designed for a 384-well plate format.[1]
1. Compound Plating: a. Prepare serial dilutions of this compound (or other test compounds) in DMSO. A typical starting concentration is 10 mM. b. Transfer a small volume (e.g., 1 µL) of the compound dilutions, positive control (e.g., Palbociclib), and DMSO (vehicle control) to the appropriate wells of a 384-well white assay plate.
2. Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in Kinase Assay Buffer. The final concentrations in the reaction should be the optimized values determined previously (e.g., EC80 of CDK4/Cyclin D1 and Km of Rb substrate). b. Add 12.5 µL of the 2X Kinase/Substrate mix to each well containing the compounds. c. Prepare a 2X ATP solution in Kinase Assay Buffer at twice the desired final concentration (e.g., 2 x Km). d. Initiate the kinase reaction by adding 12.5 µL of the 2X ATP solution to each well. The final reaction volume is 25 µL. e. Mix the plate gently on a plate shaker and incubate at 30°C for 60 minutes.
3. ADP-Glo™ Detection: a. Equilibrate the plate and ADP-Glo™ reagents to room temperature.[1] b. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.[2][13] c. Incubate for 40 minutes at room temperature.[1][2][13] d. Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.[2][13] e. Incubate for 30-60 minutes at room temperature, protected from light.[1] f. Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Normalization:
-
The "high" signal (0% inhibition) is the average luminescence from the DMSO-only wells.
-
The "low" signal (100% inhibition) is the average luminescence from the wells with a high concentration of the positive control inhibitor (e.g., Palbociclib).
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
IC50 Determination:
Caption: Data analysis workflow for IC50 determination.
Part 3: Protocol for TR-FRET-Based Kinase Assay (LanthaScreen™)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another robust platform for studying kinase inhibition.[18] The LanthaScreen™ format uses a terbium-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[19] An inhibitor prevents this phosphorylation, leading to a decrease in the FRET signal.[19]
Step-by-Step Protocol
This protocol is a general guideline for a 384-well plate format.
1. Compound Plating: a. Follow the same procedure as in the ADP-Glo™ assay to plate serial dilutions of the test compound, positive control, and vehicle control.
2. Kinase Reaction: a. Prepare a master mix containing CDK4/Cyclin D1, the fluorescein-labeled Rb peptide substrate, and ATP in kinase reaction buffer. The concentrations should be optimized beforehand. b. Add 10 µL of this master mix to the wells containing the compounds. c. Incubate the reaction at room temperature for 60 minutes.
3. Detection: a. Prepare a "Stop and Detect" solution containing EDTA (to stop the kinase reaction by chelating Mg2+) and the Terbium-labeled anti-phospho-Rb antibody in TR-FRET dilution buffer.[19] b. Add 10 µL of the "Stop and Detect" solution to each well. c. Incubate for 30-60 minutes at room temperature to allow for antibody binding. d. Read the plate on a TR-FRET capable plate reader, measuring the emission at both the acceptor (e.g., 520 nm) and donor (e.g., 495 nm) wavelengths after a suitable delay (e.g., 100 µs) post-excitation (e.g., 340 nm).
Data Analysis
-
Calculate Emission Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission.
-
Normalization and IC50 Determination: Follow the same data normalization and non-linear regression curve fitting steps as described for the ADP-Glo™ assay to determine the IC50 value.
Conclusion and Best Practices
The aminopyridine-piperazine scaffold is a proven starting point for the development of potent kinase inhibitors. The protocols provided here for the ADP-Glo™ and LanthaScreen™ TR-FRET assays offer robust, sensitive, and high-throughput compatible methods for evaluating compounds like this compound for inhibitory activity against CDK4/6.
Key Considerations for Trustworthy Data:
-
Enzyme Quality: Always use highly pure and active kinase preparations.
-
ATP Concentration: For ATP-competitive inhibitors, running the assay at the Km of ATP is critical for obtaining physiologically relevant potency values.
-
Controls: Always include positive (known inhibitor) and negative (vehicle) controls on every plate to ensure assay performance and for data normalization.
-
DMSO Tolerance: Ensure the final DMSO concentration in the assay is consistent across all wells and is at a level that does not significantly affect kinase activity (typically ≤1%).
By following these detailed protocols and best practices, researchers can confidently screen and characterize novel kinase inhibitors derived from the this compound scaffold, accelerating the discovery of new therapeutic agents.
References
-
Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
- Wood, A. C., et al. (2014). Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Oncotarget, 5(6), 1573–1585.
-
Reaction Biology. (n.d.). CDK4+Cyclin D1 NanoBRET Kinase Assay. Retrieved from [Link]
-
Sino Biological. (n.d.). CDK4-CyclinD1 Datasheet. Retrieved from [Link]
- Grafstrom, R. H., et al. (1999). Defining the substrate specificity of cdk4 kinase-cyclin D1 complex. Carcinogenesis, 20(2), 193–198.
-
Reaction Biology. (n.d.). CDK4/cyclin D1 Kinase Assay Service. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Homogeneous FRET-Based HTS Assay for Quantification of pRb in Cancer Cell Lines to Monitor Inhibition of G. Retrieved from [Link]
-
Dr. Arshad's PhD Chemistry. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). NCT06377852: The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. Retrieved from [Link]
-
Hartert, K. (2025, November 9). How to Use Dose Response in Prism and Make Nonlinear IC50 Curves [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014, January 5). How can I calculate the IC50 value using a non linear model?. Retrieved from [Link]
- Grafstrom, R. H., et al. (1999). Defining the substrate specificity of cdk4 kinase–cyclin D1 complex. Carcinogenesis, 20(2), 193-198.
-
GraphPad. (n.d.). How to Perform a Dose-Response Analysis. Retrieved from [Link]
- S. Gupta, et al. (2024). Consensus Guidelines for the Use of Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors in the Management of Hormone Receptor Positive (HR+ve), Her2−ve Early Breast Cancer (EBC).
- G. T. T. T. Nguyen, et al. (2020). Stapled peptide targeting the CDK4/Cyclin D interface combined with Abemaciclib inhibits KRAS mutant lung cancer growth. Theranostics, 10(1), 327-342.
-
BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]
- X. Huang, et al. (2011). Development of a time-resolved fluorescence resonance energy transfer assay for cyclin-dependent kinase 4 and identification of its ATP-noncompetitive inhibitors. Analytical Biochemistry, 418(1), 126-133.
-
ASCO. (2024, June 14). ASCO Updates Guidelines for CDK4/6 Inhibitor Use in Early Breast Cancer. Retrieved from [Link]
- R. H. Grafstrom, et al. (1999). A Cyclin D1/Cyclin-dependent Kinase 4 Binding Site within the C Domain of the Retinoblastoma Protein. Molecular and Cellular Biology, 19(11), 7548-7558.
Sources
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Consensus Guidelines for the Use of Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors in the Management of Hormone Receptor Positive (HR+ve), Her2−ve Early Breast Cancer (EBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the substrate specificity of cdk4 kinase-cyclin D1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of a time-resolved fluorescence resonance energy transfer assay for cyclin-dependent kinase 4 and identification of its ATP-noncompetitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Protocol for dissolving 5-(Piperazin-1-yl)pyridin-2-amine for experiments
An In-Depth Guide to the Solubilization of 5-(Piperazin-1-yl)pyridin-2-amine for Preclinical Research
Authored by a Senior Application Scientist
Introduction
This compound (CAS No. 1082876-26-3) is a pivotal chemical intermediate in modern medicinal chemistry.[1][2] It serves as a critical building block for a range of biologically active molecules and is notably recognized as a synthetic precursor and a known impurity of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 used in cancer therapy.[3][4][5] The structural motif, combining a 2-aminopyridine scaffold with a piperazine ring, imparts specific physicochemical characteristics that are crucial for its role as a pharmacophore but can also present challenges for its dissolution in experimental settings.[2]
Physicochemical Profile
Understanding the fundamental properties of a compound is the first step toward developing a robust dissolution protocol. The presence of multiple nitrogen atoms in both the piperazine and pyridine rings suggests a basic character, which is a key consideration for solubility.[2]
| Property | Value | Source |
| CAS Number | 1082876-26-3 | [1][3][4] |
| Molecular Formula | C₉H₁₄N₄ | [1][4] |
| Molecular Weight | 178.23 g/mol | [1][4] |
| Appearance | Pale Brown to Light Brown Solid | [4] |
| Predicted pKa | 8.67 ± 0.10 | [3][4] |
| Solubility Profile | Slightly soluble in DMSO and Methanol.[3][4] Freely soluble in water under acidic conditions. | This Guide |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon), sealed from moisture and light.[1][3] |
Core Principles of Solubilization: A Mechanistic Approach
The dissolution of this compound is governed by its molecular structure, which contains both nonpolar (aromatic pyridine ring) and polar/basic (amino and piperazine groups) functionalities.
The Role of Basicity and pH
The compound has a predicted pKa of approximately 8.67, indicating it is a weak base.[3][4] In solutions with a pH below this value, the nitrogen atoms in the piperazine and pyridine rings become protonated. This ionization process imparts a positive charge to the molecule, significantly increasing its polarity and, consequently, its solubility in aqueous media. This principle is the foundation for Protocol 2.
Caption: pH-dependent equilibrium of this compound.
Organic Solvents for Stock Solutions
For many biological assays, preparing a high-concentration stock solution in an aprotic polar organic solvent is the most reliable method. Dimethyl sulfoxide (DMSO) is an excellent choice due to its strong solvating power for a wide range of organic molecules. This stock can then be diluted into aqueous experimental media, where the small final concentration of DMSO (typically <0.5%) helps maintain solubility without causing significant cellular toxicity.[6]
Safety and Handling
Before proceeding with any protocol, it is imperative to handle this compound with appropriate care.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A). It may also cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[9][10] Avoid dust formation during weighing and transfer.[8]
-
Storage: Store the solid compound in a tightly sealed container in a dry, dark place at the recommended temperature of 2-8°C.[1] For enhanced stability, storage under an inert atmosphere like argon or nitrogen is advised.[3]
Dissolution Workflow: A Decision Guide
The choice of protocol depends on the experimental requirements, particularly the tolerance for organic co-solvents.
Caption: Decision tree for selecting the appropriate dissolution protocol.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (Recommended)
Objective: To create a stable, concentrated stock solution (e.g., 10-50 mM) in an organic solvent for long-term storage and convenient dilution into experimental media.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Class A volumetric flask or appropriate microcentrifuge tubes
-
Vortex mixer and/or sonicator water bath
-
Sterile, amber, or foil-wrapped cryovials for aliquoting
Procedure:
-
Pre-equilibration: Before opening, allow the container of this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Accurately weigh the desired mass of the compound using an analytical balance. Perform this in a fume hood or on a draft shield to minimize air currents and prevent dust dispersal.
-
Calculation Example for 10 mM Stock: To make 1 mL of a 10 mM stock, you need:
-
Mass (mg) = 10 mmol/L * 178.23 g/mol * 0.001 L = 1.7823 mg
-
-
-
Dissolution: Transfer the weighed powder to a suitable vessel (e.g., a 1.5 mL microcentrifuge tube for small volumes). Add the calculated volume of DMSO.
-
Solubilization Aids: Cap the vessel tightly and vortex thoroughly. If dissolution is slow, sonicate the vessel in a room temperature water bath for 5-10 minutes. The gentle heating and mechanical agitation from sonication effectively break down solid aggregates and enhance the rate of dissolution.
-
Visual Confirmation: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots in sterile cryovials.[11] Wrap the vials in foil or use amber vials to protect from light.
-
Long-Term Storage: Store the aliquots at -20°C or -80°C. Under these conditions, the DMSO stock solution should be stable for several months.
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
Objective: To dissolve the compound directly in an aqueous buffer for applications where organic solvents are prohibited.
Materials:
-
This compound powder
-
High-purity deionized water or desired experimental buffer (e.g., PBS)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) (optional, for pH readjustment)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Accurately weigh the desired mass of the compound.
-
Suspension: Add the powder to the desired final volume of water or buffer in a beaker with a magnetic stir bar. The compound will likely form a suspension.
-
Acidification: Begin stirring the suspension. Using a calibrated pipette, add 1 M HCl dropwise to the suspension.
-
Monitoring: Continuously monitor the pH of the solution with a calibrated pH meter. As the pH drops, the solid will begin to dissolve. Complete dissolution should occur as the pH falls significantly below the pKa of 8.67 (a target pH of 4-5 is often effective).
-
Final Volume Adjustment: If a concentrated stock is being made, transfer the clear solution to a volumetric flask and bring it to the final volume with the buffer.
-
pH Readjustment (Optional): If the final experimental pH needs to be higher, you can carefully add 1 M NaOH dropwise. Crucial: Be aware that as the pH approaches the pKa, the compound may precipitate out of the solution. It is essential to determine the highest possible pH at which your desired concentration remains soluble.
-
Sterilization: If required for cell culture, pass the final solution through a 0.22 µm sterile syringe filter.
Validation and Best Practices
-
Vehicle Control: In every experiment, include a control group that is treated with the vehicle (the solvent system without the compound). For Protocol 1, this would be the final concentration of DMSO in the medium. For Protocol 2, this would be the pH-adjusted buffer. This practice is essential to differentiate the effects of the compound from the effects of the solvent itself.
-
Final DMSO Concentration: When using a DMSO stock, ensure the final concentration in your assay is non-toxic to your system. For most cell lines, this is below 0.5%, with <0.1% being ideal.[6]
-
Post-Thaw Inspection: After thawing a frozen aliquot, always bring it to room temperature and vortex gently. Visually inspect for any signs of precipitation before diluting it into your experimental medium.
-
Aqueous Stability: The stability of this compound in aqueous buffers, especially near neutral pH, may be limited. For maximum consistency, it is advisable to prepare fresh dilutions from the DMSO stock for each experiment.
By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently prepare solutions of this compound, leading to more reliable and reproducible scientific outcomes.
References
-
Piperazine . Wikipedia. Available from: [Link]
-
5-(4-Methylpiperazin-1-yl)pyridin-2-amine . PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Preparation of C5H5N solution . Periodic Table of the Elements. Available from: [Link]
Sources
- 1. This compound|CAS 1082876-26-3 [benchchem.com]
- 2. CAS 1082876-26-3: this compound [cymitquimica.com]
- 3. This compound | 1082876-26-3 [chemicalbook.com]
- 4. This compound CAS#: 1082876-26-3 [m.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicea.com [chemicea.com]
- 11. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for 5-(Piperazin-1-yl)pyridin-2-amine in a Laboratory Setting
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of 5-(Piperazin-1-yl)pyridin-2-amine (CAS Number: 879487-91-9) in a laboratory environment. This document is intended to ensure the safety of laboratory personnel and maintain the integrity of the compound for reliable experimental outcomes.
Introduction: A Key Building Block in Medicinal Chemistry
This compound is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Structurally, it incorporates both a pyridine and a piperazine moiety, making it a valuable scaffold for the synthesis of various biologically active molecules.[1] Its primary utility is as a key intermediate in the synthesis of kinase inhibitors, most notably as a precursor and known impurity of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) used in the treatment of breast cancer.[2][3][4] Understanding the correct handling and storage of this compound is paramount to ensure its stability and the reproducibility of experimental results.
Hazard Identification and Safety Precautions
2.1. GHS Hazard Classification
Based on available safety data sheets, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
2.2. Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.
2.3. Engineering Controls
All handling of solid this compound and the preparation of its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Chemical Properties and Stability
A thorough understanding of the chemical properties of this compound is crucial for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 879487-91-9 | [7] |
| Molecular Formula | C₉H₁₄N₄ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Pale brown to light brown solid | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
3.1. Rationale for Storage Conditions: Mitigating Degradation
The recommended storage conditions for this compound are at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) .[2][3] The scientific rationale for these conditions is based on preventing potential degradation pathways:
-
Oxidation: The piperazine and aminopyridine moieties are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of N-oxides and other degradation products, which can affect the compound's purity and reactivity.[8][9][10] Storing under an inert atmosphere minimizes contact with oxygen.
-
Hydrolysis: While generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to hydrolysis of the aminopyridine group, although this is less common for simple amines compared to more complex structures.[2][11] A dry environment is crucial.
-
Nitrosation: Secondary amines, such as the piperazine ring in this compound, can react with sources of nitrous acid to form N-nitrosamines, which are often potent carcinogens.[11] While not a typical storage concern, this highlights the importance of avoiding acidic conditions and sources of nitrites.
Handling and Storage Protocols
4.1. Receiving and Initial Inspection
Upon receiving a shipment of this compound, immediately inspect the container for any signs of damage or leakage. The compound should be a solid. If there are any discrepancies, contact the supplier immediately.
4.2. Aliquoting and Long-Term Storage
To maintain the integrity of the bulk supply, it is highly recommended to aliquot the compound into smaller, single-use vials upon receipt. This minimizes the number of times the main container is opened, thereby reducing exposure to air and moisture.
Caption: Workflow for receiving and storing this compound.
4.3. Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, and sources of nitrous acid.[8] The basic nitrogen atoms in the piperazine and pyridine rings will react exothermically with acids.
Protocol for Preparation of Stock Solutions
Due to the limited solubility data, it is recommended to prepare stock solutions at a moderate concentration and adjust as needed for specific applications. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.
5.1. Materials
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
5.2. Step-by-Step Protocol
-
Pre-weighing Preparation: In a chemical fume hood, bring the vial of this compound to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of the compound directly into the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Dissolution: Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.
-
Storage of Stock Solution: Store the stock solution at -20°C for short to medium-term storage (weeks to months) and at -80°C for long-term storage. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
Caption: Protocol for preparing a stock solution of this compound.
Spill and Waste Management
6.1. Spill Response
In the event of a spill, evacuate the area and prevent entry. For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
6.2. Waste Disposal
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.
References
-
Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Pharmaffiliates. 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]
-
Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]
- Herzon, S. B., & Myers, A. G. (2005). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 127(30), 10536-10537.
-
Veeprho. 5-(Piperazin-1-yl)pyridine-2-amine | CAS 1082876-26-3. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) | Semantic Scholar [semanticscholar.org]
- 3. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|CAS 1082876-26-3 [benchchem.com]
5-(Piperazin-1-yl)pyridin-2-amine: A Versatile Scaffold for the Design of Novel Bioactive Compounds
Introduction
5-(Piperazin-1-yl)pyridin-2-amine is a key chemical building block in the landscape of medicinal chemistry and drug discovery. Its structure, featuring a 2-aminopyridine moiety linked to a piperazine ring, presents a privileged scaffold for the synthesis of a diverse array of biologically active molecules. This bifunctional architecture offers two primary points for chemical modification: the amino group on the pyridine ring and the secondary amine of the piperazine moiety. This dual reactivity allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a starting material for novel compound synthesis, with a particular focus on the development of kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1082876-26-3 | [1][2] |
| Molecular Formula | C₉H₁₄N₄ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in DMSO, Methanol, and other polar organic solvents | - |
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core can be achieved through several established synthetic routes. A common and effective method involves the synthesis of the N-BOC protected intermediate, 5-(N-BOC-piperazin-1-yl)pyridin-2-amine, followed by deprotection. This strategy allows for selective functionalization of the 2-amino group on the pyridine ring before modifying the piperazine nitrogen.
Protocol 1: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
This protocol is adapted from a patented method and involves a nucleophilic aromatic substitution followed by a reduction.[2]
Reaction Scheme:
Synthesis of N-BOC protected intermediate.
Materials:
-
5-bromo-2-nitropyridine
-
tert-butyl piperazine-1-carboxylate
-
Triethylamine (Et₃N)
-
Lithium chloride (LiCl)
-
Solvent (e.g., Acetonitrile)
-
Reducing agent (e.g., Palladium on carbon (Pd/C), Hydrogen gas)
-
Inorganic salt (e.g., Ammonium chloride)[2]
Procedure:
-
Nucleophilic Aromatic Substitution:
-
To a solution of 5-bromo-2-nitropyridine in a suitable solvent such as acetonitrile, add tert-butyl piperazine-1-carboxylate, triethylamine, and a catalytic amount of lithium chloride.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, by column chromatography.
-
-
Reduction of the Nitro Group:
-
Dissolve the purified intermediate in a suitable solvent like methanol or ethanol.
-
Add an inorganic salt such as ammonium chloride to inhibit the formation of azo impurities.[2]
-
Add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
-
Protocol 2: Deprotection to Yield this compound
Reaction Scheme:
Deprotection of the BOC group.
Materials:
-
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane
-
Dichloromethane (DCM) as a solvent
Procedure:
-
Dissolve the BOC-protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in 1,4-dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, this compound.
Application in the Synthesis of Kinase Inhibitors: The Palbociclib Analogue Case Study
This compound is a crucial intermediate in the synthesis of the CDK4/6 inhibitor, Palbociclib.[3][4] The following protocol outlines the general approach to synthesizing Palbociclib analogues, demonstrating the utility of this building block.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of a Pyrido[2,3-d]pyrimidine Core
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7] This reaction is instrumental in coupling the 2-amino group of this compound with a halogenated heterocyclic core.
Reaction Scheme:
Buchwald-Hartwig amination for C-N bond formation.
Materials:
-
This compound (or its N-BOC protected form)
-
2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (or a similar halogenated heterocycle)
-
Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide - NaOtBu, Cesium carbonate - Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the halogenated heterocycle, this compound (or its protected form), the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent, followed by the base.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Structure-Activity Relationship (SAR) Insights for Rational Design
The 2-aminopyridine-piperazine scaffold is a cornerstone in the development of kinase inhibitors.[8][9] Understanding the structure-activity relationships (SAR) of derivatives of this compound is crucial for the rational design of potent and selective inhibitors.
Key Structural Modifications and their Impact:
-
2-Aminopyridine Moiety: This group typically forms key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine portion of ATP. Modifications to this group can significantly impact binding affinity.
-
Piperazine Ring: The piperazine ring often extends into the solvent-exposed region of the active site. The secondary amine provides a convenient handle for introducing various substituents to modulate properties such as solubility, cell permeability, and target selectivity. For instance, in Palbociclib analogues, modifications at the N4 position of the piperazine ring with carbamates or amides have been explored to enhance inhibitory activity.
-
Substituents on the Pyridine Ring: While the core structure is this compound, further substitution on the pyridine ring can be explored to occupy additional pockets within the kinase active site and improve potency or selectivity.
-
The "Back Pocket": In the context of CDK4/6 inhibitors like Palbociclib, introducing aromatic groups at the C6 position of the pyrido[2,3-d]pyrimidine moiety can lead to interactions with a "back pocket" near the gatekeeper residue, potentially increasing activity against CDK6.
Key SAR points for kinase inhibitor design.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential, particularly in the realm of kinase inhibition. Its dual reactivity allows for extensive chemical exploration, enabling the optimization of biological activity and physicochemical properties. The protocols and insights provided in this application note serve as a foundational guide for researchers to effectively utilize this scaffold in their drug discovery endeavors. A rational approach to derivatization, guided by a solid understanding of SAR principles, will undoubtedly lead to the development of next-generation therapeutics.
References
-
Pharmaffiliates. 5-(Piperazin-1-yl)pyridin-2-ylamine. Available from: [Link]
-
PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Available from: [Link]
-
PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link]
-
RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]
-
ResearchGate. Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Available from: [Link]
- Google Patents. Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
-
ACS Publications. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Available from: [Link]
- Googleapis.com. SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
-
ResearchGate. The structures of palbociclib and its representative analogs. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ChemRxiv. Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study. Available from: [Link]
-
Technical University of Denmark. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available from: [Link]
-
PubMed. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Available from: [Link]
-
ResearchGate. Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Available from: [Link]
-
ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 5-(Piperazin-1-yl)pyridin-2-amine in Modern Drug Discovery: A Guide for Researchers
The relentless pursuit of novel therapeutics has positioned certain chemical scaffolds as indispensable tools in the medicinal chemist's arsenal. Among these, the 5-(piperazin-1-yl)pyridin-2-amine core has emerged as a privileged structure, particularly in the realm of targeted therapies. This guide provides an in-depth exploration of the strategic application of this versatile building block in drug discovery, offering both foundational insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
I. The Significance of the this compound Scaffold: A Privileged Moiety
The this compound scaffold, with its constituent 2-aminopyridine and piperazine rings, is a cornerstone in the design of biologically active molecules.[1] Its value lies in the synergistic combination of the distinct chemical properties of these two heterocyclic systems. The 2-aminopyridine moiety is a well-established "hinge-binding" motif in numerous kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.[2] The piperazine ring, a common pharmacophore, enhances aqueous solubility and provides a versatile point for substitution, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[3]
This unique combination has propelled the development of numerous targeted therapies. A prime example is its role as a key synthetic intermediate in the production of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative breast cancer.[4][5] The inherent drug-like properties of the this compound core make it an attractive starting point for the rational design of novel therapeutics targeting a range of diseases.
II. Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 1082876-26-3 | [6] |
| Molecular Formula | C₉H₁₄N₄ | [6] |
| Molecular Weight | 178.23 g/mol | [6] |
| Boiling Point (Predicted) | 401.7 ± 40.0 °C | [6] |
| Density (Predicted) | 1.163 ± 0.06 g/cm³ | [6] |
| Storage | 2-8 °C, under inert gas | [6] |
Handling and Storage: this compound should be handled in a well-ventilated area, and personal protective equipment should be worn. It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8 °C to maintain its stability.[6]
III. Synthetic Pathways and Derivatization Strategies
The synthesis of this compound and its derivatives is a critical aspect of its application in drug discovery. The core scaffold is typically assembled through well-established synthetic routes, offering flexibility for the introduction of diverse chemical functionalities.
A. Core Synthesis: A General Overview
The formation of the pyridine-piperazine bond is a key step in the synthesis of the scaffold. Common synthetic strategies include nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods allow for the efficient coupling of a piperazine moiety to a suitably functionalized pyridine ring.
Below is a conceptual workflow for the synthesis of the this compound scaffold.
Caption: General synthetic workflow for the this compound scaffold.
B. Derivatization for Structure-Activity Relationship (SAR) Studies
The rational design of derivatives of this compound is central to optimizing its biological activity.[1] The scaffold offers multiple points for modification, allowing for a systematic exploration of the chemical space to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Key derivatization points on the this compound scaffold for SAR studies.
IV. Application in Kinase Inhibitor Drug Discovery: Protocols
The 2-aminopyridine core of this compound makes it an excellent starting point for the development of kinase inhibitors. The following protocols provide a general framework for the in vitro and cell-based evaluation of novel inhibitors derived from this scaffold.
A. Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Objective: To quantify the potency of a this compound derivative as a kinase inhibitor.
Materials:
-
Recombinant kinase (e.g., CDK4/cyclin D1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (solubilized in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a well of the microplate, add the kinase, the test compound at various concentrations, and the kinase substrate.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
B. Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of cancer cells.
Objective: To assess the anti-proliferative activity of a this compound derivative in a cellular context.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
Test compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.[7]
V. Application in CNS Drug Discovery
The piperazine moiety is a well-known scaffold in the development of drugs targeting the central nervous system (CNS). Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes derivatives of this compound promising candidates for the treatment of neurological and psychiatric disorders.
Rationale for Application:
-
Receptor Modulation: The piperazine ring can be functionalized to target specific CNS receptors, such as serotonin (5-HT) and dopamine (D₂) receptors.
-
Blood-Brain Barrier Permeability: The physicochemical properties of piperazine derivatives can be optimized to enhance their ability to penetrate the CNS.
-
Broad Therapeutic Potential: The versatility of the scaffold allows for the exploration of a wide range of CNS applications, including antidepressant, antipsychotic, and anxiolytic agents.
VI. Conclusion
This compound is a high-value scaffold that continues to play a significant role in the discovery and development of novel therapeutics. Its unique structural features provide a solid foundation for the rational design of potent and selective inhibitors, particularly in the fields of oncology and CNS disorders. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this versatile building block in their drug discovery programs, ultimately contributing to the advancement of new medicines.
VII. References
-
BenchChem. (n.d.). Application Notes and Protocols for 2-Aminopyridine Derivatives in Drug Discovery Screening. Retrieved from BenchChem website.
-
BenchChem. (n.d.). Application Note & Protocols: Synthesis and SAR Studies of 2-Aminopyridine Derivatives as Selective JAK2 Inhibitors. Retrieved from BenchChem website.
-
Chen, X., et al. (2023). Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis. Journal of Translational Medicine, 21(1), 768.
-
Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(3), 1163-1175.
-
Larsen, S. D., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1436-1442.
-
Zou, C., et al. (2020). Cyclin-dependent Kinase 4/6 Inhibitor Palbociclib in Combination with Ralaniten Analogs for the Treatment of Androgen Receptor C. Molecular Cancer Therapeutics, 19(1), 86-97.
-
CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website.
-
bioRxiv. (2021). Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered. bioRxiv.
-
Abu msafer, B. A., et al. (2022). Dose-dependent cytotoxicity assay of Palbociclib on MCF-7 cell line at 72 hours. ResearchGate.
-
BenchChem. (n.d.). This compound. Retrieved from BenchChem website.
-
ICE Bioscience. (2024). Screening of CDK inhibitors in breast cancer. Retrieved from ICE Bioscience website.
-
BenchChem. (n.d.). Application Notes and Protocols for the Development of Kinase Inhibitors from Pyridine Derivatives. Retrieved from BenchChem website.
-
Shao, Y., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-1531.
-
Pharmaffiliates. (n.d.). 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. Retrieved from Pharmaffiliates website.
-
ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook website.
-
ResearchGate. (n.d.). SAR studies of piperazine derivatives as antidepressant compounds. Retrieved from ResearchGate website.
-
ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook website.
-
ResearchGate. (n.d.). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Retrieved from ResearchGate website.
-
Zhang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
-
Vacher, B., et al. (1999). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660.
-
de Faria, D. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-595.
Sources
- 1. This compound|CAS 1082876-26-3 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 1082876-26-3: this compound [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 1082876-26-3 [chemicalbook.com]
- 6. This compound CAS#: 1082876-26-3 [m.chemicalbook.com]
- 7. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Assay Strategy for the In Vitro Cytotoxicity Profiling of 5-(Piperazin-1-yl)pyridin-2-amine
Application Note & Protocol
Abstract
This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of 5-(Piperazin-1-yl)pyridin-2-amine, a pyridinamine derivative featuring a piperazine moiety. Such scaffolds are prevalent in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] A robust assessment of a compound's effect on cell viability is a cornerstone of early-stage drug discovery, providing critical data for safety and efficacy profiling.[5][6][7][8] We present a multi-assay approach, moving beyond a single endpoint to build a more complete mechanistic picture. This protocol details the sequential use of a metabolic activity assay (MTT), a membrane integrity assay (LDH), and a specific apoptosis assay (Caspase-3/7) to differentiate between cytostatic, necrotic, and apoptotic effects. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, self-validating workflow for cytotoxicity screening.
Scientific Principles & Rationale
1.1. The Rationale for a Multi-Assay Approach
To build a comprehensive cytotoxicity profile, we will investigate three distinct cellular parameters:
-
Metabolic Competence: Assesses the overall health and enzymatic activity of the cell population, primarily mitochondrial function. A reduction here indicates a loss of viability or proliferation (a cytostatic effect).[9]
-
Plasma Membrane Integrity: Directly measures cell death associated with the loss of the plasma membrane barrier (necrosis or late-stage apoptosis), which results in the release of intracellular components.[10]
-
Apoptotic Pathway Activation: Quantifies the activity of key executioner caspases, providing a specific marker for programmed cell death (apoptosis).[11][12][13]
By integrating data from these three assay types, we can distinguish between different cellular fates, as illustrated below.
Figure 1: Logic diagram for interpreting multi-assay cytotoxicity data.
Experimental Design & Planning
A well-designed experiment is crucial for generating reproducible and meaningful data. This involves careful selection of cell models, appropriate controls, and a logical dose-response structure.
2.1. Cell Line Selection
The choice of cell line should be guided by the research question.[14][15][16] Since this compound is a known precursor to anticancer agents, evaluating its activity in relevant cancer cell lines is a logical starting point.[17][18] It is also best practice to include a non-cancerous cell line to assess general toxicity.
-
Recommended Cancer Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line commonly used in anticancer drug screening.[2][19]
-
HCT-116 (Human Colon Carcinoma): A robust and widely used model for colorectal cancer research.[2][19]
-
HepG2 (Human Liver Carcinoma): Useful for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.[20]
-
-
Recommended Non-Cancerous Cell Line:
-
MRC-5 (Human Fetal Lung Fibroblast): A standard, non-transformed cell line used in general toxicology testing.[16]
-
2.2. Essential Experimental Controls
To ensure the validity of the results, every assay plate must include the following controls:
-
Vehicle Control (Negative Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This establishes the baseline 100% viability level.
-
Maximum Effect Control (Positive Control): Cells treated with a known cytotoxic agent to induce near-complete cell death. This defines the 0% viability level. For example, Triton™ X-100 (0.1-1%) for LDH assays or Staurosporine (1-10 µM) for apoptosis assays.
-
Medium Blank: Wells containing only cell culture medium (and test compound at the highest concentration) but no cells. This is used to subtract background absorbance/fluorescence.[21]
2.3. Designing the Dose-Response Curve
To determine the potency of the compound, a dose-response experiment is essential.
-
Concentration Range: Use a wide range of concentrations, typically in a semi-logarithmic series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). This wide range is necessary to identify the full sigmoidal dose-response curve and accurately calculate the IC50.
-
Replicates: Each concentration and control should be tested in at least triplicate (n=3) to ensure statistical significance.
-
Time Points: Cytotoxicity is time-dependent. It is recommended to perform assays at multiple time points (e.g., 24, 48, and 72 hours) to capture both acute and long-term effects.[20]
Figure 2: General experimental workflow for in vitro cytotoxicity evaluation.
Core Experimental Protocols
These protocols provide step-by-step guidance. Always adhere to aseptic techniques and consult the material safety data sheet (MSDS) for this compound and all other reagents.
3.1. Protocol: General Cell Culture and Seeding
This protocol is based on standard practices recommended by cell repositories like ATCC.[22][23][24]
-
Maintain Cultures: Culture the selected cell lines in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells when they reach approximately 80-90% confluency to maintain them in the logarithmic growth phase.[24]
-
Harvest and Count: On the day of the experiment, detach adherent cells using a trypsin-EDTA solution. Neutralize the trypsin, centrifuge the cell suspension, and resuspend the pellet in fresh medium. Determine the viable cell density using a hemocytometer and trypan blue exclusion.
-
Seed Plates: Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well for most cancer lines) in a final volume of 100 µL per well in a clear, flat-bottom 96-well plate.
-
Adherence: Incubate the plates for 18-24 hours to allow the cells to attach and resume normal growth before adding the test compound.
3.2. Protocol: MTT Assay for Metabolic Activity
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form purple formazan crystals.[9][21] The amount of formazan is proportional to the number of metabolically active cells.
-
Cell Treatment: After the 24-hour adherence period, carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or controls.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[25]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Read Absorbance: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.[21]
3.3. Protocol: LDH Release Assay for Membrane Integrity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (necrosis).[26]
-
Cell Treatment: Prepare and treat a 96-well plate as described in the MTT protocol (Step 3.2.1).
-
Incubation: Incubate for the desired exposure time.
-
Set Up Controls: Thirty minutes before the end of the incubation, add 10 µL of 10X Lysis Solution (e.g., Triton X-100) to the "Maximum LDH Release" control wells.[27]
-
Collect Supernatant: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation & Readout: Incubate at room temperature for 30 minutes, protected from light.[28] Measure the absorbance at 490 nm.
3.4. Protocol: Caspase-3/7 Assay for Apoptosis
This assay uses a specific substrate that, when cleaved by activated caspase-3 and/or caspase-7, generates a luminescent or fluorescent signal proportional to the level of apoptosis.[11][12] The "add-mix-measure" format is simple and ideal for high-throughput screening.
-
Cell Treatment: Prepare and treat a white-walled, clear-bottom 96-well plate (for luminescence) as described in the MTT protocol (Step 3.2.1).
-
Incubation: Incubate for the desired exposure time. Note that caspase activation is often an earlier event than metabolic decline, so shorter time points (e.g., 4, 8, 12, 24 hours) may be informative.[29]
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add Caspase Reagent: Prepare the caspase reagent (e.g., Caspase-Glo® 3/7) according to the manufacturer's protocol. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 1 minute at 300-500 rpm. Incubate at room temperature for 1-2 hours, protected from light.
-
Read Luminescence: Measure the luminescence using a microplate reader.
Data Analysis & Interpretation
4.1. Calculation of Percent Viability/Cytotoxicity
For each assay, the data must be normalized to the controls.
-
For MTT (Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
For LDH (Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxRelease - Abs_Vehicle)] * 100
4.2. Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[30]
-
Plot Data: Using graphing software (e.g., GraphPad Prism, Origin), plot the normalized % Viability (Y-axis) against the log of the compound concentration (X-axis).[31][32]
-
Non-linear Regression: Fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) or four-parameter logistic curve.[32][33]
-
Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[31]
4.3. Data Presentation
Summarize the calculated IC50 values in a clear, concise table to allow for easy comparison across cell lines and time points.
| Compound | Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| 5-(Pip-1-yl)pyr-2-amine | MCF-7 | MTT | [Value] | [Value] | [Value] |
| 5-(Pip-1-yl)pyr-2-amine | HCT-116 | MTT | [Value] | [Value] | [Value] |
| 5-(Pip-1-yl)pyr-2-amine | HepG2 | MTT | [Value] | [Value] | [Value] |
| 5-(Pip-1-yl)pyr-2-amine | MRC-5 | MTT | [Value] | [Value] | [Value] |
| Positive Control | [Cell Line] | MTT | [Value] | [Value] | [Value] |
References
- Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Roche. (n.d.).
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.).
- ATCC. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (2025).
- AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit.
- Abcam. (n.d.).
- ATCC. (n.d.).
- Wikipedia. (n.d.). IC50.
- Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
- Benchchem. (2025). Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents.
- PubMed Central. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).
- Science Gateway. (n.d.).
- ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
- PubMed. (n.d.).
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- PubMed Central. (n.d.). Highlight report: Cell type selection for toxicity testing.
- ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?.
- PubMed Central. (2011).
- National Institutes of Health. (n.d.).
- Journal of Visualized Experiments. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model.
- PubMed Central. (n.d.).
- Cell Biologics Inc. (n.d.). LDH Assay.
- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
- On Science. (n.d.).
- Kosheeka. (2025).
- Benchchem. (n.d.). This compound.
- Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
- ResearchGate. (2020).
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
- PubMed Central. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Johner Institute. (2022).
- ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens.
- PubMed. (1986). Mechanisms of action of pyrazolopyrimidines in Leishmania donovani.
- ChemicalBook. (2025). This compound | 1082876-26-3.
- PubChem. (n.d.). 2-Aminopyridine | NH2C5H4N | CID 10439.
- National Institutes of Health. (n.d.).
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- PubMed Central. (n.d.). Pyridine: the scaffolds with significant clinical diversity.
- Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine | 1082876-26-3.
- Chem-Impex. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 12. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound|CAS 1082876-26-3 [benchchem.com]
- 18. This compound | 1082876-26-3 [chemicalbook.com]
- 19. Cytotoxic activities of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. atcc.org [atcc.org]
- 24. onscience.es [onscience.es]
- 25. researchgate.net [researchgate.net]
- 26. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 27. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 28. cellbiologics.com [cellbiologics.com]
- 29. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. IC50 - Wikipedia [en.wikipedia.org]
- 31. clyte.tech [clyte.tech]
- 32. Star Republic: Guide for Biologists [sciencegateway.org]
- 33. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 5-(Piperazin-1-yl)pyridin-2-amine Synthesis
Welcome to the technical support center for the synthesis of 5-(Piperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable chemical building block.[1] As a key intermediate in the preparation of various biologically active molecules, including impurities and reference standards for pharmaceuticals like Palbociclib, achieving a high-yield, high-purity synthesis is crucial.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic strategy.
Understanding the Core Synthesis
The synthesis of this compound typically involves the coupling of a piperazine moiety with a substituted 2-aminopyridine scaffold.[1] The most common methods for creating this crucial carbon-nitrogen bond are palladium-catalyzed aminations, such as the Buchwald-Hartwig reaction, and nucleophilic aromatic substitution (SNAr) reactions.[1][4][5] The choice of method often depends on the starting materials, desired scale, and available laboratory resources.
Below is a generalized workflow for the synthesis, which will be the basis for our troubleshooting discussion.
Caption: Generalized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a breakdown of common culprits and how to address them:
A. Inefficient Coupling Reaction:
-
For Buchwald-Hartwig Amination:
-
Catalyst Activity: The choice of palladium catalyst and ligand is critical. First-generation catalysts may be less effective. Consider using more advanced, sterically hindered phosphine ligands which have been shown to improve reaction rates and yields.[4] Bidentate phosphine ligands like BINAP and DPPF can also enhance efficiency, particularly with primary amines.[4]
-
Base Selection: The strength and solubility of the base are important. Sodium tert-butoxide is commonly used, but other bases like potassium phosphate may be effective and are worth screening.[6][7]
-
Reaction Temperature and Time: These reactions often require elevated temperatures (refluxing toluene is common).[6] Ensure your reaction is heated sufficiently and for an adequate duration. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
-
For Nucleophilic Aromatic Substitution (SNAr):
-
Leaving Group: The nature of the halide on the pyridine ring influences reactivity. While fluoride is the most reactive leaving group in SNAr, bromo- and chloro-pyridines are more commonly used.[8][9] The reaction may require harsher conditions (higher temperatures, stronger base) with less reactive leaving groups.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation of the base and leaving the anion more nucleophilic.
-
B. Side Reactions and Impurity Formation:
Several side reactions can consume your starting materials and reduce the yield of the desired product.
-
Over-alkylation/arylation: If using unprotected piperazine, the secondary amine can react further with the pyridine electrophile, leading to a dimeric impurity.[1] The standard strategy to prevent this is to use a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine).[1] The Boc group can be removed in a subsequent step.
-
Hydrodehalogenation: In palladium-catalyzed reactions, a side reaction can be the reduction of the starting halide, leading to the formation of unsubstituted 2-aminopyridine.[1]
-
Nitrosation: The formation of 5-(4-nitrosopiperazin-1-yl)pyridin-2-amine has been reported as an impurity.[1] This highlights the importance of using high-purity reagents and avoiding sources of nitrous acid.
-
Azo Impurity Formation: During the reduction of a nitro-group precursor to the amine, the formation of azo impurities can occur. The addition of inorganic salts like ammonium chloride or sodium bicarbonate during the reduction process can effectively inhibit the generation of these impurities.[10]
C. Product Loss During Work-up and Purification:
-
Aqueous Work-up: this compound has some water solubility due to the presence of multiple nitrogen atoms. Minimize contact with large volumes of water during the work-up. When performing extractions, ensure the aqueous layer is thoroughly back-extracted with an organic solvent.
-
Purification Method: While column chromatography is a common purification method, the polar nature of the product can lead to tailing and product loss on silica gel. Consider using a different stationary phase or a gradient elution with a small amount of a basic modifier (e.g., triethylamine) in the eluent. Recrystallization from a suitable solvent system can also be an effective purification method that may lead to higher recovery.
Q2: I'm using Boc-piperazine to avoid di-substitution, but the subsequent Boc-deprotection step is giving me a low yield. What can I do?
The deprotection of the Boc group is typically straightforward, but issues can arise.
-
Incomplete Reaction: Ensure you are using a sufficient excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane or dioxane). The reaction is usually rapid at room temperature.
-
Product Degradation: While generally stable, prolonged exposure to harsh acidic conditions could potentially lead to degradation. Monitor the reaction and work it up as soon as it is complete.
-
Work-up Issues: After deprotection, the product will be in its salt form. Neutralization with a base (e.g., sodium bicarbonate, sodium hydroxide) is necessary to isolate the free amine. Ensure the pH is sufficiently basic to fully deprotonate the product. As mentioned before, be mindful of the product's water solubility during this step.
Q3: What are the best practices for setting up the Buchwald-Hartwig amination to maximize my chances of success?
The Buchwald-Hartwig amination is a powerful tool, but it is sensitive to certain conditions.[4]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves degassing your solvent and using Schlenk line techniques or a glovebox.
-
Anhydrous Conditions: While some Buchwald-Hartwig reactions can tolerate small amounts of water, it is generally best to use anhydrous solvents and reagents to avoid side reactions like hydrolysis of the starting halide.[1]
-
Reagent Purity: Use high-purity starting materials, catalyst, ligand, and base. Impurities can poison the catalyst and lead to lower yields.
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination of 5-bromopyridin-2-amine with Boc-piperazine
This protocol is designed to maximize yield by using a modern catalyst system and carefully controlled conditions.
Materials:
-
5-bromopyridin-2-amine
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyridin-2-amine (1.0 eq), Boc-piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc-Deprotection of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Materials:
-
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
-
4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of DCM.
-
Add 4M HCl in dioxane (4-5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Dissolve the residue in water and carefully neutralize with a saturated sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer multiple times with DCM or a DCM/isopropanol mixture.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the desired this compound.
Data Presentation
Table 1: Comparison of Common Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst System | Ligand Type | Typical Reaction Conditions | Reported Yields | Key Advantages |
| Pd(OAc)₂ / P(o-tolyl)₃ | Monodentate Phosphine | Toluene, 100 °C | Moderate | Readily available |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | Toluene, 100-110 °C | Good to Excellent | Effective for primary amines[4] |
| Pd(OAc)₂ / dppp | Bidentate Phosphine | Toluene, reflux | High (up to 93% in some cases)[6] | Practical for a range of amines[6] |
| Pd₂(dba)₃ / Xantphos | Bidentate Phosphine | Toluene or Dioxane, 100-110 °C | Good to Excellent | Wide functional group tolerance |
Visualizing the Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting low yields in the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yields.
References
- SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO) - Googleapis.com.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines - AWS. Available at: [Link]
- Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues - Bentham Science Publisher. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
-
1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine - Pharmaffiliates. Available at: [Link]
-
nucleophilic aromatic substitutions - YouTube. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. Available at: [Link]
-
New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines - MDPI. Available at: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. Available at: [Link]
-
Piperazine as an Inexpensive and Efficient ligand for the Pd-Catalyzed Homocoupling Reaction to Synthesize Bipyridines and Their Analogues - ResearchGate. Available at: [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - NIH. Available at: [Link]
-
Amination of 2-halopyridines. [a] | Download Table - ResearchGate. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available at: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. This compound|CAS 1082876-26-3 [benchchem.com]
- 2. This compound | 1082876-26-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues | Bentham Science [eurekaselect.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(Piperazin-1-yl)pyridin-2-amine
Welcome to the technical support guide for 5-(Piperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3). This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals. As a key intermediate in medicinal chemistry, particularly for kinase inhibitors like Palbociclib, achieving high purity of this compound is critical.[1][2][3] This guide is designed to help you navigate the common challenges associated with its purification, leveraging an understanding of its core chemical properties.
The structure of this compound, featuring a basic piperazine ring and a polar 2-aminopyridine moiety, dictates its behavior in purification protocols.[4] Its high polarity and basicity are the primary sources of purification challenges, leading to issues like poor solubility in common organic solvents and strong interactions with silica gel.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Severe Tailing or Streaking During Silica Gel Column Chromatography
Symptom: The compound appears as a long, trailing streak on the Thin-Layer Chromatography (TLC) plate and elutes over a large number of fractions from the column, often with poor separation from impurities.
Potential Causes:
-
Acid-Base Interaction: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your compound (pKa estimated around 8.67) strongly interact with these acidic sites, causing irreversible adsorption or slow, uneven elution.[2][5]
-
High Polarity: The compound is highly polar and requires a very polar mobile phase (e.g., high percentages of methanol in dichloromethane). This can reduce the resolving power of the separation.
-
Column Overloading: Applying too much crude material to the column exacerbates tailing, as all active sites on the silica become saturated.
Recommended Solutions:
-
Solution A: Mobile Phase Modification (First-Line Approach)
-
Action: Add a basic modifier to your eluent system. The most common choices are triethylamine (TEA) or ammonium hydroxide.[5][6]
-
Protocol: Prepare your mobile phase (e.g., Dichloromethane/Methanol) and add 0.5-2% (v/v) of triethylamine or a 7N solution of ammonia in methanol. Equilibrate the column with this modified eluent before loading your sample.
-
Causality: The competing base (like TEA) neutralizes the acidic silanol groups on the silica surface, preventing the basic analyte from binding strongly.[5] This results in a more symmetrical peak shape and improved elution.
-
-
Solution B: Change of Stationary Phase
-
Action: Switch from standard silica gel to a deactivated or alternative stationary phase.
-
Recommended Phases:
-
Alumina (Basic or Neutral): Alumina is a suitable alternative for the purification of basic compounds like amines.[6][7]
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The surface is covalently modified with amino groups, creating a more basic environment that repels basic analytes and improves peak shape significantly.[5][8]
-
Florisil: This is a mild, neutral medium (magnesium silicate) that can be effective for separating some polar compounds and may reduce the strong interactions seen with silica.[9]
-
-
-
Solution C: Reversed-Phase Chromatography
-
Action: If available, use reversed-phase flash chromatography (e.g., C18-functionalized silica).
-
Protocol: The stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to improve peak shape). In this mode, polar compounds elute earlier.
-
Causality: This technique separates based on hydrophobicity rather than polarity interactions with an acidic surface, completely avoiding the issue of silanol interactions.[7]
-
Problem 2: Product is Lost During Aqueous Workup
Symptom: After quenching the reaction and performing an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), the yield of the crude product is significantly lower than expected.
Potential Causes:
-
High Water Solubility: The compound's polar nature and ability to form hydrogen bonds give it appreciable solubility in water.
-
Salt Formation: If the reaction or quench conditions are acidic, the amine groups will be protonated, forming a salt. This salt will have very high solubility in the aqueous layer and will not be extracted into the organic phase.
Recommended Solutions:
-
Action 1: Basify the Aqueous Layer
-
Protocol: Before extraction, adjust the pH of the aqueous layer to >10 using a base like 1M NaOH or saturated sodium bicarbonate solution.[10] Confirm the pH with litmus paper or a pH meter.
-
Causality: Basifying the solution ensures the amine groups are in their neutral, "free base" form, which is significantly more lipophilic and thus more readily extracted into an organic solvent.
-
-
Action 2: Use a More Polar Extraction Solvent
-
Protocol: If ethyl acetate fails to extract the product efficiently, switch to a more polar solvent like n-butanol or perform a continuous liquid-liquid extraction. A mixture of dichloromethane and isopropanol (e.g., 3:1) can also be effective.
-
-
Action 3: Salting Out
-
Protocol: Saturate the aqueous layer with sodium chloride (brine) before extraction.
-
Causality: Adding salt increases the polarity of the aqueous phase, which decreases the solubility of organic compounds in it, driving the product into the organic layer.
-
Problem 3: Persistent Impurities After Column Chromatography
Symptom: Analysis (LCMS, NMR) of the "purified" product shows the presence of one or more persistent impurities.
Potential Causes & Identification:
Some common impurities are known to arise during the synthesis of this compound or its precursors.[1] These can be difficult to separate due to similar polarities.
| Impurity Name | Potential Origin | Separation Challenge |
| Dimeric Impurity | Over-alkylation/arylation if unprotected piperazine is used.[1] | Higher molecular weight but may have similar polarity. |
| 5-(4-nitrosopiperazin-1-yl)pyridin-2-amine | Nitrosation of the secondary amine in the piperazine ring.[1] | Polarity is very close to the desired product. |
| Azo Impurities | A side reaction during the reduction of a nitro-pyridine precursor.[11] | Often colored and can have similar chromatographic behavior. |
| Unreacted Starting Materials | Incomplete reaction (e.g., Boc-protected piperazine, 5-bromo-2-aminopyridine). | Polarity can be significantly different (Boc-protected) or similar. |
Recommended Solutions:
-
Solution A: Recrystallization
-
Action: If the product is a solid and has >90% purity, recrystallization is a powerful final purification step.
-
Protocol:
-
Identify a suitable solvent system. Good single solvents for aminopyridines can include alcohols (isopropanol, ethanol) or solvent/anti-solvent pairs like Benzene/Ligroin, Methanol/Water, or Ethyl Acetate/Hexane.[12][13]
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Filter the crystals and wash with a small amount of cold solvent.
-
-
Causality: The slow formation of a crystal lattice selectively incorporates the desired molecule while leaving impurities behind in the mother liquor.
-
-
Solution B: Acid/Base Salt Formation & Wash
-
Action: Convert the product to a salt to wash away neutral impurities, then regenerate the free base.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Add 1M HCl (aq) to form the hydrochloride salt, which will move into the aqueous layer.
-
Separate the layers. The organic layer now contains non-basic impurities.
-
Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Basify the aqueous layer to pH >10 with 1M NaOH.
-
Extract the now-purified free base product back into an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate.
-
-
Experimental Workflow & Logic Diagrams
Troubleshooting Workflow for Purification This diagram outlines the decision-making process when encountering purification issues.
Caption: Decision tree for troubleshooting purification.
Acid-Base Extraction Logic This diagram illustrates how to separate the basic product from neutral impurities.
Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
-
Appearance: Typically a solid, ranging from pale brown to light brown.[2]
-
Solubility: It is slightly soluble in methanol and DMSO.[2] Its polarity suggests poor solubility in non-polar solvents like hexanes and better solubility in polar protic solvents.
-
Storage: For stability, it should be stored at 2-8°C, sealed in a dry environment, and kept in a dark place.[1][3]
Q2: I don't have triethylamine. Can I use another base modifier for my column? Yes, other volatile bases can be used. A common alternative is to use a pre-mixed solution of 7N ammonia in methanol as the polar component of your mobile phase (e.g., preparing your eluent with DCM and the NH₃/MeOH solution). Pyridine can also be used, but it is less volatile and may be harder to remove from your final product.[5]
Q3: Why is my "pure" product turning dark upon standing? Aminopyridines, especially primary amines, can be susceptible to air oxidation over time, which often results in the formation of colored impurities. It is crucial to store the purified compound under an inert atmosphere (nitrogen or argon) at recommended temperatures (2-8°C) to minimize degradation.[2]
Q4: Can I use distillation to purify this compound? Distillation is generally not a suitable method. The predicted boiling point of this compound is very high (around 401.7 °C), and the compound would likely decompose at such temperatures.[1] Purification methods should rely on chromatography or crystallization.
Q5: My synthesis starts from a Boc-protected piperazine. What's the best way to handle the deprotection and purification in one workflow? After the Boc-deprotection step (typically using an acid like trifluoroacetic acid or HCl in dioxane), the product will be in its salt form.
-
Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ or NaOH solution) until the pH is >10.
-
Extract the free base into an organic solvent as described in the troubleshooting section.
-
Dry the organic extracts, concentrate, and then proceed directly to one of the recommended chromatography or recrystallization methods. This avoids isolating the intermediate salt and simplifies the workflow.
References
-
1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine - Pharmaffiliates. (URL: [Link])
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (URL: [Link])
-
Column Chromatography Notes - University of Rochester, Department of Chemistry. (URL: [Link])
-
Separation of organic amine compounds on silica gel with reversed-phase eluents - ACS Publications. (URL: [Link])
-
5-(4-Methylpiperazin-1-yl)pyridin-2-amine - PubChem. (URL: [Link])
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google P
-
Column chromatography - Columbia University. (URL: [Link])
-
3-aminopyridine - Organic Syntheses Procedure. (URL: [Link])
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC, NIH. (URL: [Link])
- SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO)
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC, NIH. (URL: [Link])
- Method for synthesizing 5- (N-BOC-piperazine-1-yl)
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents - ACS Publications. (URL: [Link])
-
5-(Piperazin-1-yl)pyridine-2-amine | CAS 1082876-26-3 - Veeprho. (URL: [Link])
- Purification of piperazine - Google P
Sources
- 1. This compound|CAS 1082876-26-3 [benchchem.com]
- 2. This compound | 1082876-26-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS 1082876-26-3: this compound [cymitquimica.com]
- 5. biotage.com [biotage.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. columbia.edu [columbia.edu]
- 8. silicycle.com [silicycle.com]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
Improving the solubility of 5-(Piperazin-1-yl)pyridin-2-amine for assays
Welcome to the technical support guide for 5-(Piperazin-1-yl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in experimental assays. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound failing to dissolve in standard aqueous buffers like PBS (pH 7.4)?
A1: this compound is a weak base. Its structure contains a piperazine ring and a 2-aminopyridine moiety, both of which have basic nitrogen atoms that can be protonated. The predicted pKa for the most basic nitrogen on the piperazine ring is approximately 8.67.[1][2] At a neutral pH of 7.4, the compound is not sufficiently protonated to form a soluble salt in water. The uncharged, free-base form has low intrinsic aqueous solubility, leading to the dissolution issues you are observing.
The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[3][4] For a weak base, solubility increases significantly as the pH of the solution drops below its pKa.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For creating a primary stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] this compound exhibits good solubility in DMSO.[2] This allows for the preparation of a concentrated, stable stock (e.g., 10-50 mM) that can be stored for extended periods at -20°C or -80°C and diluted into aqueous buffers for final working concentrations.[5][6]
Q3: I prepared a 10 mM stock in DMSO, but upon diluting it into my aqueous assay buffer, a precipitate formed immediately. What is causing this?
A3: This is a common phenomenon known as "precipitation upon dilution." While your compound is highly soluble in the organic DMSO stock, its solubility is dramatically lower in the predominantly aqueous environment of your assay buffer. When the DMSO stock is added to the buffer, the DMSO concentration drops, and the compound "crashes out" of the solution because the aqueous medium cannot maintain its solvation at that concentration.
To avoid this, ensure the final concentration in your assay does not exceed the aqueous solubility limit of the compound at the buffer's pH. Additionally, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts in cellular assays.[6]
In-Depth Troubleshooting Guide
Q4: My assay is sensitive and must be performed at a neutral pH. How can I improve aqueous solubility without drastically lowering the pH?
A4: When assay conditions restrict pH modification, several alternative strategies can be employed. The optimal approach depends on the specific requirements of your experiment.
dot graph TD { A[Start: Compound Precipitates in Neutral Buffer] --> B{Is final concentration as low as possible?}; B -->|Yes| C{Can assay tolerate low % of a co-solvent?}; B -->|No| D[Lower final concentration and re-test]; C -->|Yes| E[Option 1: Introduce a Co-Solvent]; C -->|No| F[Option 2: pH Shift Protocol]; E --> G[Try 1-5% PEG-400]; E --> H[Try 1-10 mM Cyclodextrin]; F --> I[Prepare intermediate stock in acidic buffer (e.g., pH 4.0)]; I --> J[Perform large dilution into final neutral assay buffer]; J --> K[Verify final pH is within assay tolerance];
} end_dot Caption: Troubleshooting workflow for solubility issues.
Option 1: Utilize Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[7]
-
Polyethylene Glycol 400 (PEG-400): Often used in parenteral formulations, PEG-400 can be effective at low concentrations (1-10%). It can act synergistically with other solubilizers like cyclodextrins.[8][9]
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule within their core and presenting a hydrophilic exterior to the aqueous solvent.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Option 2: The "pH Shift" Method
This technique involves temporarily using pH to achieve dissolution before a final, large dilution into the neutral assay buffer.
-
Prepare a concentrated intermediate stock solution (e.g., 10X the final concentration) in an acidic buffer where the compound is fully soluble (e.g., 50 mM citrate buffer, pH 4.0).
-
Rapidly dilute this acidic stock 1:10 or greater into your final, stirred assay buffer at neutral pH.
-
The key is that the final concentration of the compound must be below its kinetic solubility limit at the final pH. While the thermodynamic solubility might be low, the compound may remain in a supersaturated but stable state for the duration of the experiment.
Q5: What are the predicted physicochemical properties I should be aware of?
A5: Having key data on hand is crucial for troubleshooting. Below is a summary of predicted and known properties for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄N₄ | [12] |
| Molecular Weight | 178.23 g/mol | [2][12] |
| Predicted pKa | 8.67 ± 0.10 | [1][2] |
| Appearance | Pale Brown to Light Brown Solid | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][2] |
| Storage Temp. | 2-8°C (as solid) | [2][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for creating a high-concentration primary stock.
Materials:
-
This compound (MW: 178.23 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene tube
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.001 L * 178.23 g/mol * 1000 mg/g = 1.78 mg
-
Weighing: Carefully weigh 1.78 mg of the compound and transfer it to your sterile vial.
-
Dissolution: Add 1 mL of high-purity DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[6]
Protocol 2: pH-Based Solubilization for a 1 mM Aqueous Working Solution
This protocol is for preparing a ready-to-use aqueous solution when the final assay can be conducted at a slightly acidic pH.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} end_dot Caption: Workflow for pH-based solubilization.
Materials:
-
This compound (MW: 178.23 g/mol )
-
Sodium Citrate
-
Citric Acid
-
High-purity water
-
pH meter
Procedure:
-
Prepare Buffer: Prepare a 50 mM sodium citrate buffer. Adjust the pH to 4.0 using a solution of citric acid.
-
Calculation: To prepare 10 mL of a 1 mM solution, you will need 1.78 mg of the compound.
-
Dissolution: Add the weighed compound to 10 mL of the pH 4.0 citrate buffer.
-
Mixing: Vortex vigorously. If dissolution is slow, use a bath sonicator for 5-10 minutes until the solution is clear.
-
Final Steps: The resulting 1 mM solution is now ready for use in your assays or for further dilution in the same acidic buffer.
References
-
ADMET and DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]
- Kramer, S. F., & Jain, N. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
- Malik, V., & Kumar, D. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271.
- Patel, M., & Patel, J. (2017). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences and Research, 9(10), 1839-1843.
- Nandi, I., Bateson, M., Bari, M., & Joshi, H. N. (2003). Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. AAPS PharmSciTech, 4(1), E1.
-
MDPI. (2020). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]
-
PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]
-
Semantic Scholar. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]
-
ResearchGate. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
-
ResearchGate. (2003). Synergistic Effect of PEG.400 and Cyclodextrin to Enhance Solubility of Progesterone. [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?[Link]
-
ResearchGate. (2003). Synergistic Effect of PEG. 400 and Cyclodextrin to Enhance Solubility of Progesterone. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
protocols.io. (2021). DMSO stock preparation. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Hejl, M., Schueffl, H., Absenger-Novak, M., Rosenberg, E., Keppler, B. K., & Meier-Menches, S. M. (2022). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Molecules (Basel, Switzerland), 27(19), 6245.
-
Technical University of Denmark. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. [Link]
-
Horizon IRD. (2022). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. [Link]
Sources
- 1. This compound | 1082876-26-3 [chemicalbook.com]
- 2. This compound CAS#: 1082876-26-3 [m.chemicalbook.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. microbenotes.com [microbenotes.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound|CAS 1082876-26-3 [benchchem.com]
5-(Piperazin-1-yl)pyridin-2-amine stability issues in solution
Welcome to the technical support center for 5-(Piperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the potential degradation pathways and implementing robust handling and analytical strategies, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I just received my solid this compound. What are the best practices for initial handling and storage?
A1: Proper initial handling of the solid material is the first step in preventing future stability issues. This compound contains both an aromatic amine and a secondary amine within the piperazine ring, moieties that can be susceptible to environmental factors.
-
Initial Inspection: Upon receipt, inspect the container seal for integrity. The compound should be a light-colored powder. Note any significant color deviation (e.g., dark brown), which could indicate potential degradation during transit.
-
Storage Conditions: The recommended storage for the solid is at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] The primary concerns for the solid are oxidation and reaction with atmospheric moisture and CO2. Long-term storage at room temperature is not advised.[3]
-
Aliquotting: To prevent repeated exposure of the entire batch to atmospheric conditions, we strongly recommend aliquotting the solid into smaller, single-use vials upon receipt. This minimizes the risk of contamination and degradation for the bulk of your material.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2][4][5] | Slows down potential solid-state degradation reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen)[1] | The aromatic amine and piperazine moieties are susceptible to oxidation. |
| Light | Amber vial / Store in Dark[6] | Aromatic amines can be light-sensitive, leading to photodegradation.[7] |
| Handling | Weigh quickly in a low-humidity environment. | Minimizes absorption of atmospheric moisture. |
Q2: My stock solution of this compound in DMSO is turning yellow/brown over time. What is causing this discoloration and is the compound degrading?
A2: This is a classic and very common observation for compounds containing aromatic amine and piperazine functionalities. The color change is a strong indicator of oxidative degradation.
Causality: The 2-aminopyridine and piperazine rings are electron-rich and thus susceptible to oxidation.[8] This process can be initiated or accelerated by several factors:
-
Atmospheric Oxygen: Dissolved oxygen in the solvent is a primary culprit.
-
Light Exposure: UV and even ambient light can provide the energy to initiate photo-oxidative processes.[7][9]
-
Trace Metal Ions: Metal contaminants in solvents or from lab equipment (e.g., iron, copper) can catalytically accelerate oxidation.
-
Solvent Purity: Peroxides present in older or improperly stored solvents like THF or DMSO can be highly reactive.
The resulting degradation products are often highly conjugated molecules that absorb visible light, appearing as yellow or brown impurities. Yes, this discoloration signifies a loss of your parent compound and the formation of new chemical entities that could interfere with your experiments.
Troubleshooting & Prevention:
-
Use High-Purity Solvents: Always use fresh, anhydrous, high-purity solvents from a reputable supplier.
-
Degas Your Solvent: For sensitive experiments, sparging the solvent with an inert gas (Argon or Nitrogen) before preparing the solution can remove dissolved oxygen.
-
Protect from Light: Prepare and store stock solutions in amber vials to prevent photodegradation.[6]
-
Aliquot and Freeze: Prepare concentrated stock solutions (e.g., in 100% DMSO), dispense into single-use aliquots, and store at -20°C or -80°C.[10] This minimizes freeze-thaw cycles and limits the compound's time in a liquid state where degradation is faster.
Q3: My biological assay results are inconsistent. How can I determine if the stability of this compound in my aqueous assay buffer is the problem?
A3: Inconsistent biological data is a frequent consequence of compound instability.[6] Degradation can lead to a lower-than-expected concentration of the active compound or the formation of degradants with unintended biological activity (agonist, antagonist, or toxic). A forced degradation study is an essential tool to diagnose these issues.[11][12][13]
The goal is to intentionally stress the compound under conditions more severe than your experiment to rapidly identify potential liabilities. According to ICH guidelines, a good forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[14][15]
Below is a workflow and a protocol to investigate stability in your specific buffer.
Caption: Troubleshooting workflow for inconsistent assay results.
Protocol: Preliminary Forced Degradation Study
This protocol provides a framework for stressing your compound to identify potential degradation patterns. Analysis is performed by High-Performance Liquid Chromatography (HPLC).
-
Preparation of Test Solution: Prepare a solution of this compound in your specific assay buffer at your highest experimental concentration.
-
Control Sample (T=0): Immediately analyze an aliquot of the test solution by HPLC. This is your baseline (unstressed) control.
-
Stress Conditions: Dispense the test solution into separate, clearly labeled, transparent vials for each stress condition.
-
pH Stress: Adjust the pH of your buffer to acidic (e.g., pH 2 with 0.1 M HCl) and basic (e.g., pH 10 with 0.1 M NaOH) conditions. Incubate at 40°C. Piperazine-containing drugs can be highly pH-dependent.[6]
-
Oxidative Stress: Add a small volume of 3% hydrogen peroxide (H₂O₂) to the test solution. Keep at room temperature.[6][15] The piperazine ring is particularly susceptible to oxidation.[16]
-
Thermal Stress: Incubate a sample of the test solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Stress: Expose a sample to a broad-spectrum light source as described in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[17] Include a dark control (wrapped in foil) at the same temperature.
-
-
Time Points: Withdraw aliquots from each stress condition at set time points (e.g., 2, 8, 24 hours). For pH-stressed samples, neutralize them before analysis.
-
HPLC Analysis: Analyze all samples by HPLC.
-
Data Analysis: Compare the chromatograms of the stressed samples to the T=0 control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). A good stability-indicating method should show mass balance, where the loss in parent peak area is approximately equal to the sum of the areas of the new degradant peaks.[14]
-
Q4: What are the most likely degradation pathways for this compound in solution?
A4: Based on the compound's structure, the primary degradation pathways are oxidation and, to a lesser extent, hydrolysis and nitrosation, especially under specific conditions.
Oxidative Degradation: This is the most probable pathway in typical experimental settings.
-
Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. More aggressive oxidation can cause ring-opening or the formation of products like 2-oxopiperazine or formylpiperazine.[18][16] Studies on piperazine itself have identified ethylenediamine (EDA) and formylpiperazine (FPZ) as common oxidative degradation products.[18][19]
-
Aromatic Amine Oxidation: The 2-aminopyridine moiety can also oxidize, potentially leading to the formation of colored polymeric material.
Other Potential Pathways:
-
Nitrosation: If sources of nitrous acid (e.g., nitrites in non-purified water under acidic conditions) are present, the secondary amine of the piperazine ring can form a potentially carcinogenic N-nitroso impurity, such as 5-(4-nitrosopiperazin-1-yl)pyridin-2-amine.[2] This is a critical consideration in drug development.
-
Hydrolysis: While generally stable to hydrolysis, under harsh acidic or basic conditions, cleavage of the C-N bond between the pyridine and piperazine rings could theoretically occur, though this is less likely than oxidation.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound|CAS 1082876-26-3 [benchchem.com]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
- 12. ijsdr.org [ijsdr.org]
- 13. rjptonline.org [rjptonline.org]
- 14. benchchem.com [benchchem.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions [zenodo.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 19. researchgate.net [researchgate.net]
Avoiding degradation of 5-(Piperazin-1-yl)pyridin-2-amine during storage
Welcome to the technical support center for 5-(Piperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of this compound during storage. By understanding the underlying chemical principles, you can ensure the integrity and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and storage of this compound.
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by four main factors:
-
Oxidation: The aromatic amine and the secondary amine in the piperazine ring are susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2] This can lead to the formation of N-oxides, hydroxylamines, and other oxidized byproducts.[1][2]
-
Moisture (Hydrolysis): Amines, including this compound, are hygroscopic and can absorb moisture from the air.[3] This can lead to hydrolysis and the formation of undesirable byproducts.[3]
-
Light (Photolysis): Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photosensitive groups like carbonyls and nitroaromatics are particularly susceptible, and light can catalyze oxidation reactions.[2][4]
-
Elevated Temperatures: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways.[5][6] Storing the compound at elevated temperatures can lead to significant decomposition over time.[5]
Q2: What is the recommended temperature for storing this compound?
A2: For optimal stability, this compound should be stored at refrigerated temperatures, specifically between 2-8°C.[7][8] Some suppliers even recommend storage at -20°C for long-term preservation.[9] Storing at room temperature should be avoided as it can negatively impact the stability of piperazine compounds.[10] In general, amines should be stored below 30°C (86°F) to minimize volatility and maintain stability.[3]
Q3: How should I handle the compound to minimize exposure to air and moisture?
A3: Proper handling is crucial to prevent degradation. Follow these guidelines:
-
Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon.[11] This displaces oxygen and moisture, significantly slowing down oxidative and hydrolytic degradation.
-
Tightly Sealed Containers: Always use containers that can be securely sealed to prevent the ingress of air and humidity.[3][9][12] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9][13]
-
Work in a Controlled Environment: When handling the compound, work in a well-ventilated area, such as a fume hood, to minimize exposure to the atmosphere.[3][14] For sensitive applications, consider using a glove box purged with an inert gas.
Q4: What are the visible signs of degradation?
A4: While chemical analysis is required for definitive confirmation, visible signs of degradation may include:
-
Color Change: A noticeable change in the color of the powder, such as darkening or yellowing, can indicate the formation of degradation products. The appearance of the pure compound is typically a light yellow to brown crystalline powder.[15]
-
Clumping or Caking: The absorption of moisture can cause the powder to clump together, indicating improper storage conditions.
-
Inconsistent Experimental Results: If you observe variability or unexpected outcomes in your experiments, it could be a sign that your starting material has degraded.
Q5: Can I store this compound in a solution?
A5: Storing the compound in solution is generally not recommended for long-term storage due to increased molecular mobility, which can accelerate degradation. If you must store it in solution for a short period, choose a dry, aprotic solvent and store it at a low temperature (2-8°C or -20°C). It is advisable to prepare solutions fresh for each experiment. Stress testing in solution should ideally not exceed 14 days.[1]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound.
Issue 1: Inconsistent or Poor Results in Downstream Applications
-
Symptom: You are using this compound as a reagent in a synthesis, and you are observing low yields, unexpected byproducts, or complete reaction failure.
-
Possible Cause: The compound has likely degraded, reducing its purity and reactivity.
-
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Perform Quality Control Analysis:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity and detecting degradation products.[16][17] A well-resolved chromatogram should show a single major peak for the pure compound. The presence of multiple peaks suggests degradation.
-
Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) can help identify the molecular weights of the impurities, providing clues about the degradation pathway.[16][18][19]
-
-
Implement a Forced Degradation Study (Stress Testing):
-
Section 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol is designed to identify the primary degradation pathways for this compound.
Objective: To determine the susceptibility of the compound to acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples, including an unstressed control, by HPLC.
-
Data Interpretation:
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acid/Base Hydrolysis | Moderate | Hydrolysis of the amine groups |
| Oxidation | High | N-oxides, hydroxylamines, nitrosated impurities[2][7] |
| Thermal | Moderate to High | Varies, depends on temperature and duration[6] |
| Photolytic | Moderate | Oxidative and other light-induced degradation products[2] |
Protocol 2: Routine Purity Check by HPLC
Objective: To quickly assess the purity of a stored sample of this compound.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water with 0.1% Trifluoroacetic Acid (gradient elution may be necessary)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a 0.1 mg/mL solution of your sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram. A pure sample should exhibit one major peak. The presence of additional peaks indicates impurities or degradation products.
Section 4: Visualizing Degradation and Storage Logic
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under various stress conditions.
Caption: Recommended workflow for storing this compound.
References
-
Lee, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 104–111. Available at: [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]
- Ali, M., et al. (2020). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Natural Gas Science and Engineering, 75, 103131.
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
Biosynce. (2023). What are the stability conditions of piperazine? Available at: [Link]
- Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. American Pharmaceutical Review, 17(1), 10-17.
- American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.
-
SKC Inc. (2023). Safety Data Sheet: Aromatic Amine DECONtamination Solution. Available at: [Link]
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 259-271.
- American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- Santa Cruz Biotechnology. (n.d.).
- ResearchGate. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
- ResearchGate. (2022). Thermal degradation of novel piperazine-based amine blends for CO2 capture.
- BLD Pharmatech. (n.d.).
-
Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine. Available at: [Link]
- ResearchGate. (2016). Amine degradation in CO2 capture. 2. New degradation products of MEA.
- ResearchGate. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
- National Institutes of Health. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 10(22), 7356–7367.
- MatheO. (2023). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- The University of Texas at Austin. (2012). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture.
- ResearchGate. (2012). Degradation of aqueous piperazine in carbon dioxide capture.
Sources
- 1. ijrpp.com [ijrpp.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biosynce.com [biosynce.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|CAS 1082876-26-3 [benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. international.skcinc.com [international.skcinc.com]
- 10. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 1082876-26-3 [chemicalbook.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. chemimpex.com [chemimpex.com]
- 16. researchgate.net [researchgate.net]
- 17. matheo.uliege.be [matheo.uliege.be]
- 18. researchgate.net [researchgate.net]
- 19. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting unexpected results in experiments with 5-(Piperazin-1-yl)pyridin-2-amine
Introduction
Welcome to the technical support guide for 5-(Piperazin-1-yl)pyridin-2-amine (CAS No. 1082876-26-3). This document is designed for researchers, medicinal chemists, and drug development professionals utilizing this versatile chemical intermediate. This compound is a key building block in medicinal chemistry, notable for its role as a precursor in the synthesis of various biologically active molecules, including kinase inhibitors like Palbociclib.[1][2][3][4] Its structure, featuring a 2-aminopyridine scaffold linked to a piperazine ring, provides multiple reactive sites for chemical modification.[2][5]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate common challenges and ensure the success of your experiments.
Compound Properties at a Glance
| Property | Value | Source |
| CAS Number | 1082876-26-3 | [1] |
| Molecular Formula | C₉H₁₄N₄ | [1] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Appearance | Pale Brown to Light Brown Solid | [1] |
| Predicted Boiling Point | 401.7 ± 40.0 °C | [1][2] |
| Predicted pKa | 8.67 ± 0.10 | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][6] |
| Storage | 2–8 °C under inert gas (Nitrogen or Argon) | [1][2] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and properties of this compound.
Q1: How should I store this compound to ensure its stability?
A1: The compound should be stored as a solid in a tightly sealed container at 2–8 °C, preferably under an inert atmosphere like nitrogen or argon.[1][2] For long-term stability, especially once in solution, it is crucial to minimize exposure to air and moisture. Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7][8]
Q2: What is the best solvent for making a stock solution?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][7] The compound is reported to be slightly soluble in DMSO and methanol.[1][6] For biological assays, it is critical to use high-purity, anhydrous DMSO to prevent compound degradation and ensure reproducibility.[7] Always ensure the final DMSO concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[7][9]
Q3: The compound is a free base. Will pH affect its solubility and activity?
A3: Absolutely. The piperazine and aminopyridine moieties are basic, with a predicted pKa around 8.67.[1] This means the compound's charge state and, consequently, its aqueous solubility are highly pH-dependent. At physiological pH (~7.4), a significant portion of the molecules will be protonated. Lowering the pH of aqueous buffers will increase protonation and can substantially enhance solubility.[10][11] This is a critical factor to consider when preparing dilutions in aqueous assay buffers.
Q4: Is this compound known to interfere with assays?
A4: Like many small molecules, this compound has the potential to interfere with assays, particularly high-throughput screens. A primary mechanism of interference for many compounds is aggregation, where molecules form colloidal particles that can nonspecifically inhibit enzymes or perturb assay signals.[12][13] Given its chemical structure, it is prudent to screen for aggregation, especially if promiscuous or inconsistent activity is observed.
Part 2: Troubleshooting Unexpected Experimental Results
This section provides a structured, cause-and-effect approach to resolving specific problems you may encounter.
Issue 1: Inconsistent or Non-Reproducible Activity in Biological Assays
You observe significant variability in your IC₅₀ values or percent inhibition between identical experimental runs.
Primary Suspect: Compound Precipitation or Aggregation
The most common cause of such variability is poor solubility of the test compound in the final aqueous assay buffer. Even if your DMSO stock is clear, the compound can crash out upon dilution, a phenomenon known as "kinetic solubility" limitation.
Causality: When a compound is rapidly diluted from a high-concentration DMSO stock into an aqueous buffer, it can become supersaturated. If the concentration exceeds its thermodynamic solubility limit in that buffer, the compound will precipitate or form aggregates over time.[14] These aggregates can act as non-specific inhibitors, leading to false positives and high variability.[13][15]
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent assay results.
Recommended Actions & Protocols
-
Visual Solubility Check: Before running a full assay, perform a simple visual check as described in Protocol 1 . This can quickly identify gross precipitation issues.[9]
-
Test for Aggregation: If solubility seems adequate but results are still inconsistent, the compound may be forming non-precipitating colloidal aggregates. This can be tested by observing if the compound's activity is attenuated by the inclusion of a non-ionic detergent. See Protocol 2 for details.
-
Lower Compound Concentration: The simplest solution is often to test the compound at concentrations below its measured kinetic solubility limit.[13]
-
Modify Buffer Conditions: If your assay permits, lowering the pH of the buffer can increase the solubility of this basic compound.[10]
Issue 2: Compound Shows Low or No Potency
Your compound, which is expected to be active, shows minimal or no effect in your biochemical or cell-based assay.
Potential Causes & Diagnostic Steps
This issue can stem from the compound itself, the assay setup, or the biological system.[9][16]
1. Compound Integrity and Concentration:
-
Purity & Identity: Was the compound sourced from a reputable vendor? Always verify the identity and purity (>95%) via methods like LC-MS and ¹H NMR.[17]
-
Degradation: Has the compound been stored properly? Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.[7][9] Prepare fresh dilutions from a new aliquot of stock solution.
-
Weighing/Dilution Error: A simple calculation error can lead to testing the compound at a much lower concentration than intended. Double-check all calculations.
2. Assay-Related Issues:
-
Target Engagement: Is the compound reaching its target? In cell-based assays, poor membrane permeability can prevent the compound from reaching an intracellular target.[16][18]
-
Incorrect Assay Conditions: Ensure the assay conditions (e.g., enzyme/substrate concentrations, incubation time) are appropriate. For competitive inhibitors, IC₅₀ values are highly dependent on substrate concentration.[19]
-
Cell Line Sensitivity: Confirm that your chosen cell line is sensitive to the mechanism you are targeting.[20]
3. Physicochemical Properties:
-
Solubility: As with inconsistency, poor solubility can lead to an effective concentration that is much lower than the nominal concentration, resulting in apparent inactivity.[9][16] Run the visual solubility check in Protocol 1 .
Troubleshooting Workflow for Low Potency
Caption: Systematic workflow for troubleshooting low compound potency.
Part 3: Key Experimental Protocols
Protocol 1: Visual Assessment of Compound Solubility
This protocol provides a quick method to determine if a compound is precipitating under your specific assay conditions.[9]
Objective: To visually inspect for the formation of precipitate when the compound is diluted from a DMSO stock into an aqueous assay buffer.
Materials:
-
10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Aqueous assay buffer (e.g., PBS, cell culture medium).
-
Clear microcentrifuge tubes or a clear 96-well plate.
-
Calibrated pipettes.
Procedure:
-
Prepare your highest intended final concentration. For example, to make a 100 µM solution in 1 mL of buffer with a final DMSO concentration of 1%:
-
Add 990 µL of your aqueous assay buffer to a clear microcentrifuge tube.
-
Add 10 µL of the 10 mM DMSO stock solution.
-
-
Mix gently by vortexing or inverting the tube.
-
Incubate the tube under the exact conditions of your assay (e.g., 30 minutes at 37°C).
-
After incubation, visually inspect the solution against a dark background. Look for any signs of cloudiness, haziness, or visible particles, which indicate precipitation.
-
Interpretation: If precipitation is observed, the effective concentration of your compound in solution is lower than the nominal concentration. You must re-test at concentrations below this precipitation point.
Protocol 2: Detergent-Based Assay for Compound Aggregation
Objective: To determine if the observed biological activity of the compound is due to the formation of colloidal aggregates. Aggregates are often disrupted by detergents, leading to a significant reduction in activity.[13]
Materials:
-
All materials required for your primary biological assay.
-
A 10% (w/v) stock solution of a non-ionic detergent, such as Triton X-100 or Tween-80.
Procedure:
-
Set up your standard biological assay with a full concentration-response curve for this compound.
-
Set up a parallel, identical assay. In this second assay, add the detergent to the assay buffer to a final concentration of 0.01-0.1% (v/v). Important: Ensure you add the detergent before adding the test compound.
-
Run both assays (with and without detergent) simultaneously.
-
Compare the dose-response curves.
Interpretation:
-
No Change in Activity: If the compound's potency (e.g., IC₅₀) is similar in both conditions, it is unlikely that aggregation is the primary mechanism of action.
-
Significant Rightward Shift in IC₅₀: If the compound appears much less potent (a >10-fold increase in IC₅₀) in the presence of the detergent, this is strong evidence that the observed activity is an artifact of compound aggregation.[13]
References
-
Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2019). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology. Available from [Link]
-
Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. Available from [Link]
-
Small Molecules. (n.d.). Captivate Bio. Retrieved January 5, 2026, from [Link]
-
5-(4-Methylpiperazin-1-yl)pyridin-2-amine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Lorenz, C. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. Available from [Link]
-
Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences. Retrieved January 5, 2026, from [Link]
-
Cunningham, B. T., Laing, L. G., Myszka, D. G., & Done, T. L. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 16(4), 435-443. Available from [Link]
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from [Link]
-
Identification of Small-Molecule Aggregation. (n.d.). CD BioSciences. Retrieved January 5, 2026, from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 5, 2026, from [Link]
-
Concentration-response (cell death) curves of the tested piperazine... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2024). ResearchGate. Available from [Link]
-
Wyrwal, M. D., et al. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Molecules, 25(21), 5193. Available from [Link]
-
5-(Piperazin-1-yl)pyridine-2-amine | CAS 1082876-26-3. (n.d.). Veeprho. Retrieved January 5, 2026, from [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6667. Available from [Link]
-
Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. Available from [Link]
-
Fosbøl, P. L., Neerup, R., Arshad, M. W., Tecle, Z., & Thomsen, K. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data, 56(12), 5088-5093. Available from [Link]
-
Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available from [Link]
-
Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
Sources
- 1. This compound | 1082876-26-3 [chemicalbook.com]
- 2. This compound|CAS 1082876-26-3 [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. CAS 1082876-26-3: this compound [cymitquimica.com]
- 6. This compound CAS#: 1082876-26-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. caymanchem.com [caymanchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-(Piperazin-1-yl)pyridin-2-amine Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-(piperazin-1-yl)pyridin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. The this compound core is a key structural motif in numerous pharmaceutical agents, including the CDK4/6 inhibitor Palbociclib.[1][2] Therefore, robust and optimized synthetic routes are critical for successful drug discovery and development programs.
This resource provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data-driven insights to enhance the efficiency and reproducibility of your reactions.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound derivatives, which are often prepared via palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).[3]
Q1: My Buchwald-Hartwig amination to form the C-N bond is giving low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Buchwald-Hartwig amination is a frequent challenge and can be attributed to several critical factors:
-
Catalyst System (Palladium Precursor and Ligand): The choice of the palladium source and phosphine ligand is highly substrate-dependent and crucial for catalytic activity.[4] For electron-rich aminopyridines, bulky and electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective as they promote the reductive elimination step and can minimize side reactions like hydrodehalogenation.[5][6] Pre-formed palladium catalysts (precatalysts) are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)2.[7]
-
Base Selection: The strength and solubility of the base are critical.[4] While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they may be incompatible with sensitive functional groups on your derivative.[4][8] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[4] The physical properties of the base also matter; the high density of inorganic bases can lead to poor mixing, impacting reaction rates.[9]
-
Solvent Purity and Type: Aprotic solvents like toluene, dioxane, and THF are commonly used.[4][7] These solvents must be anhydrous and deoxygenated, as both water and oxygen can deactivate the Pd(0) catalyst.[4][10] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the reaction by coordinating to the palladium center.[9]
-
Reaction Temperature: Insufficient temperature can result in a sluggish or incomplete reaction, while excessive heat can lead to catalyst decomposition (often observed as the formation of palladium black) or undesired side reactions.[4][10] A typical temperature range is 80-110 °C.[4]
-
Purity of Starting Materials: Impurities in the aryl halide or the piperazine derivative can poison the palladium catalyst.[4] Amines, in particular, should be purified before use.
Q2: I'm observing a significant amount of a hydrodehalogenation side product (replacement of the halide with hydrogen). How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often arising from a competing β-hydride elimination pathway.[6][11] To minimize this:
-
Ligand Choice: Employing bulky, electron-rich ligands is a primary strategy. Ligands like BrettPhos and RuPhos have been specifically designed to accelerate the rate of reductive elimination, which is the desired product-forming step, thereby outcompeting β-hydride elimination.[6]
-
Base Selection: The choice of base can influence the prevalence of this side reaction. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate or phosphate) can sometimes mitigate this issue.
-
Temperature Optimization: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired amination.
Q3: My reaction appears to stall before reaching completion. What could be the cause?
A3: A stalled reaction can be indicative of catalyst deactivation or inhibition.
-
Catalyst Poisoning: Trace impurities in reagents or solvents can poison the catalyst.[10] Ensure all components are of high purity and that the reaction is performed under a strictly inert atmosphere. The formation of palladium black is a visual indicator of catalyst decomposition.[10]
-
Product Inhibition: In some cases, the amine product can coordinate to the palladium center and inhibit further catalytic turnover.[4] Adding a slight excess of the phosphine ligand relative to the palladium precursor can sometimes help prevent this by keeping the palladium coordinated to the desired ligand.
-
Inadequate Mixing: As reactions proceed, insoluble salts are formed. If the reaction mixture is not stirred vigorously, the catalyst and reagents may not be in sufficient contact, leading to a stalled reaction.
Q4: I am attempting an SNAr reaction to couple piperazine with a halo-aminopyridine, but the reaction is very slow. How can I improve the reaction rate?
A4: SNAr reactions with aminopyridines can be sluggish due to the electron-donating nature of the amino group, which deactivates the ring towards nucleophilic attack. To improve the rate:
-
Increase Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[3]
-
Choice of Leaving Group: The reactivity order for the leaving group is generally F > Cl > Br > I. If you are using a chloro- or bromo-pyridine, consider if a fluoro- a nitro-substituted pyridine could be used instead.
-
Solvent: Polar aprotic solvents like DMSO or DMF are typically used to facilitate SNAr reactions.[3]
-
Use of a Base: A base is often added to neutralize the acid (e.g., HCl) that is generated during the reaction, which can protonate the piperazine nucleophile and render it unreactive.[3]
Q5: The purification of my final this compound derivative by column chromatography is difficult. Are there alternative purification strategies?
A5: The basic nature of the piperazine and aminopyridine moieties can lead to streaking on silica gel chromatography.
-
Acid/Base Extraction: An effective workup procedure can significantly simplify purification. After the reaction, an acid wash (e.g., with dilute HCl) can extract the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Crystallization/Salt Formation: If the product is a solid, crystallization is an excellent purification method. Alternatively, forming a salt (e.g., a hydrochloride or succinate salt) can facilitate purification by crystallization.[12]
-
Reverse-Phase Chromatography: If normal-phase chromatography is problematic, reverse-phase chromatography can be a viable alternative.
-
TLC System Modification: For column chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can often improve the peak shape and separation.
II. Experimental Protocols & Data
A. General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the optimization of the coupling between a substituted 5-halopyridin-2-amine and a piperazine derivative.
1. Reagent Preparation and Inert Atmosphere:
- All glassware should be oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).[4]
- Solvents should be anhydrous and degassed prior to use.
- Reagents should be of the highest purity available.
2. Reaction Assembly:
- To a dried reaction vessel, add the 5-halopyridin-2-amine (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), the phosphine ligand (0.012-0.06 mmol, 1.2-6 mol%), and the base (1.4-2.0 mmol, 1.4-2.0 equiv).
- Seal the vessel and purge with inert gas.
- Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
- Add the piperazine derivative (1.1-1.5 mmol, 1.1-1.5 equiv).
- Stir the mixture vigorously.
3. Reaction and Monitoring:
- Heat the reaction mixture to the desired temperature (typically 80-110 °C).[4]
- Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
4. Workup and Purification:
- Cool the reaction mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by the most appropriate method (e.g., column chromatography, crystallization).
B. Optimization Parameters
The following table summarizes key parameters that can be varied to optimize the reaction yield and purity. A Design of Experiments (DoE) approach can be a powerful tool for efficiently exploring this chemical space.[5][13]
| Parameter | Typical Starting Point | Range for Optimization | Rationale & Key Considerations |
| Pd Precatalyst | G3/G4 Precatalyst (e.g., XPhos Pd G3) | Screen various Pd(0) and Pd(II) sources | Precatalysts offer better stability and reproducibility. |
| Ligand | XPhos, RuPhos, BrettPhos | Screen a library of bulky, electron-rich phosphine ligands | Ligand choice is critical for catalyst activity and minimizing side reactions.[6][14] |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃, DBU | Base strength and solubility affect reaction rate and functional group compatibility.[4][8][15] |
| Solvent | Toluene or Dioxane | Toluene, Dioxane, THF, CPME | Solvent affects solubility of reagents and reaction rate.[4][9] |
| Temperature | 100 °C | 80 - 120 °C | Balance reaction rate against catalyst stability and side reactions.[4] |
| Catalyst Loading | 2 mol% | 0.5 - 5 mol% | Lowering catalyst loading is desirable for process efficiency and cost.[5] |
III. Visualizing the Process
A. Reaction Mechanism: Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[8][9][11][14]
B. General Experimental Workflow
This workflow outlines the key stages from reaction setup to the final purified product.
Caption: A typical experimental workflow for synthesis.
C. Troubleshooting Decision Tree
This decision tree provides a logical path for addressing common reaction failures.
Caption: A decision tree for troubleshooting low-yield reactions.
IV. References
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from
-
This compound - Benchchem. (n.d.). Retrieved from
-
Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed Amination Reactions - Benchchem. (n.d.). Retrieved from
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020, February 11). Retrieved from [Link]
-
Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions - Benchchem. (n.d.). Retrieved from
-
Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines - Benchchem. (n.d.). Retrieved from
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.). Retrieved from
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from [Link]
-
SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO) - Googleapis.com. (2011, November 9). Retrieved from [Link]
Sources
- 1. This compound | 1082876-26-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound|CAS 1082876-26-3 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 5-(Piperazin-1-yl)pyridin-2-amine
Welcome to the technical support guide for the HPLC analysis of 5-(Piperazin-1-yl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak tailing, encountered during the analysis of this basic compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant peak tailing during the HPLC analysis of this compound on a C18 column. What are the primary causes?
A1: Peak tailing for a basic compound like this compound is a common issue in reversed-phase HPLC and typically stems from secondary interactions between the analyte and the stationary phase.[1] The primary causes include:
-
Silanol Interactions: The most frequent cause is the interaction between the basic amine groups on your analyte and acidic silanol groups (Si-OH) on the silica surface of the stationary phase.[1][2] These interactions are a form of secondary retention mechanism, which can lead to tailed peaks.[1]
-
Mobile Phase pH: If the mobile phase pH is not appropriately controlled, it can lead to inconsistent ionization of the analyte, contributing to peak distortion.[3]
-
Metal Contamination: Trace metal impurities in the silica matrix of the column or from the HPLC system can chelate with the analyte, causing peak tailing.[4][5]
Q2: What is the predicted pKa of this compound and why is it important for my HPLC method development?
A2: The predicted pKa for this compound is approximately 8.67.[6] This value is crucial because it indicates that the compound is a base. For optimal peak shape in reversed-phase HPLC, it is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[3]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase composition is a critical factor influencing peak shape.
Explanation of Causality: The basic nature of this compound means its ionization state is highly dependent on the mobile phase pH. Operating near its pKa can result in the co-existence of both ionized and non-ionized forms, leading to peak broadening and tailing.[3]
Solutions & Protocols:
-
Operate at Low pH: Lowering the mobile phase pH to around 2.5-3.5 will ensure the complete protonation of the silanol groups on the stationary phase, minimizing their interaction with the protonated amine analyte.[1][7][8]
-
Work at High pH: Alternatively, using a high pH (e.g., pH 9-10) will deprotonate the analyte, making it less likely to interact with the now-ionized silanol groups. This requires a pH-stable column.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffered Mobile Phases:
-
Low pH: Prepare a 10-20 mM phosphate or formate buffer at pH 2.5.
-
High pH: Prepare a 10-20 mM ammonium bicarbonate or ammonium formate buffer at pH 9.5.
-
-
Solvent Preparation: Mix the aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired proportions.
-
Equilibrate the System: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
Analyze and Compare: Inject your sample and compare the peak shape to the original method.
Explanation of Causality: Even with pH optimization, some residual silanol interactions may persist. Introducing a competing base into the mobile phase can help to mask these active sites.
Solutions & Protocols:
-
Add a Competing Amine: Add a small concentration (e.g., 5-10 mM) of an amine like triethylamine (TEA) to the mobile phase.[7] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.[7]
Experimental Protocol: Incorporating a Competing Base
-
Prepare Mobile Phase with Additive: To your optimized buffered mobile phase, add triethylamine to a final concentration of 5-10 mM.
-
Equilibrate and Analyze: Equilibrate the column thoroughly and inject your sample.
-
Evaluate Peak Shape: Assess the peak asymmetry and compare it to the results without the competing base.
Step 2: Assess and Address Column-Related Issues
The choice and condition of your HPLC column are paramount for good peak shape.
Explanation of Causality: Not all C18 columns are the same. Older, "Type A" silica columns have a higher metal content and more acidic silanols, which can lead to significant peak tailing with basic compounds.[7]
Solutions & Protocols:
-
Use a Modern, High-Purity Silica Column: Employ a column packed with "Type B" high-purity silica that has been effectively end-capped. These columns have fewer and less acidic silanol groups.
-
Consider a Polar-Embedded or Charged Surface Column: These types of columns have stationary phases that are more compatible with basic analytes and can provide improved peak shape.[8]
Explanation of Causality: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape.[8]
Solutions & Protocols:
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[9]
-
Column Replacement: If the column is old or has been used extensively, it may need to be replaced.
Experimental Protocol: Column Flushing
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with a Series of Solvents: Flush the column with a sequence of solvents, for example:
-
Mobile phase without buffer
-
Water
-
Isopropanol
-
Hexane (for highly non-polar contaminants)
-
Isopropanol
-
Mobile phase without buffer
-
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase.
Step 3: Investigate and Mitigate System-Level Problems
Sometimes, the issue lies within the HPLC system itself.
Explanation of Causality: Stainless steel components in the HPLC system can leach metal ions, which can then interact with your analyte and cause peak tailing.[10][11] This is particularly problematic for chelating compounds.
Solutions & Protocols:
-
System Passivation: Flush the HPLC system with a chelating agent like EDTA to remove metal ions.[12]
Experimental Protocol: HPLC System Passivation with EDTA
-
Remove the Column: It is critical to remove the HPLC column before starting the passivation procedure.[12]
-
Prepare EDTA Solution: Prepare a 5-10 µM solution of EDTA in your mobile phase.[12]
-
Flush the System: Flush the entire HPLC system, including the pump, injector, and tubing, with the EDTA-containing mobile phase.[12]
-
Rinse the System: After passivation, flush the system thoroughly with your regular mobile phase to remove all traces of EDTA.
-
Re-install Column and Equilibrate: Re-install the column and equilibrate the system before analysis.
Data Presentation
Table 1: Effect of Mobile Phase Additives on Peak Asymmetry of this compound
| Mobile Phase Condition | Peak Asymmetry (As) |
| pH 7.0, No Additive | 2.1 |
| pH 3.0, No Additive | 1.4 |
| pH 3.0, 10 mM Triethylamine | 1.1 |
Note: The above data is illustrative and will vary depending on the specific column and HPLC system used.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing.
Caption: How a competing amine mitigates silanol interactions.
References
-
CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
PubMed. High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
uHPLCs. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
LCGC International. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
MicroSolv. Purge metals from HPLC system using EDTA - How To. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Agilent Technologies. HPLC Troubleshooting Guide. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
- Google Patents. Liquid chromatography stationary phases with reduced silanol interactions.
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
ResearchGate. Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. [Link]
-
LCGC International. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
SilcoTek Corporation. Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
LCGC International. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
-
Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
National Institutes of Health. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. [Link]
-
Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. This compound CAS#: 1082876-26-3 [m.chemicalbook.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. silcotek.com [silcotek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 13. High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors in Cellular Models
A Guide for Researchers Utilizing the 5-(Piperazin-1-yl)pyridin-2-amine Scaffold
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with small molecule inhibitors, particularly those incorporating the versatile this compound scaffold. This chemical structure is a key component in numerous kinase inhibitors, including approved drugs and investigational agents.[1][2] While potent, a primary challenge in their use is ensuring that the observed cellular effects are due to the intended on-target activity, not confounding off-target interactions.[3][4]
This resource provides in-depth, experience-driven guidance in a question-and-answer format to help you design robust experiments, troubleshoot common issues, and confidently interpret your results.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the planning and execution of experiments with small molecule inhibitors.
Q1: What are off-target effects and why are they a critical concern with kinase inhibitors?
A1: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[3] This is a significant concern with kinase inhibitors because the ATP-binding site, which most inhibitors target, is highly conserved across the human kinome of over 500 proteins.[5][6]
Causality and Impact:
-
Toxicity: Inhibition of unintended kinases or other proteins can lead to cellular toxicity, which may mask the true on-target phenotype or limit the therapeutic potential of a compound.[4][7]
-
Wasted Resources: Pursuing a drug candidate or a biological hypothesis based on misleading data from off-target effects can lead to significant loss of time and resources.[8]
Many kinase inhibitors are not perfectly selective and can inhibit 10 to 100 kinases with varying potency.[6] Therefore, proactively designing experiments to identify and minimize these effects is fundamental to sound research.
Q2: My inhibitor is highly potent in a biochemical (enzymatic) assay but shows much weaker activity in my cell-based assay. What are the likely reasons?
A2: This is a common and important observation. The discrepancy between biochemical potency (e.g., IC50 against a purified enzyme) and cellular efficacy arises because the cellular environment is far more complex. Several factors could be at play:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[7][9] Physicochemical properties like a high polar surface area can limit permeability.
-
High ATP Concentration: The intracellular concentration of ATP (the natural competitor for many kinase inhibitors) is typically in the millimolar range (1-10 mM), which is much higher than the low micromolar concentrations often used in biochemical assays.[10] This high level of competition necessitates a higher concentration of the inhibitor to achieve the same level of target inhibition inside the cell.
-
Drug Efflux Pumps: Cells express transporter proteins (e.g., P-glycoprotein) that actively pump foreign compounds out, reducing the effective intracellular concentration of your inhibitor.[11]
-
Compound Instability/Metabolism: The inhibitor may be unstable in cell culture media or rapidly metabolized by cellular enzymes into inactive forms.[3]
Q3: How do I select the optimal inhibitor concentration to use in my cellular experiments to minimize off-target effects?
A3: The goal is to use the lowest concentration of the inhibitor that produces the maximal on-target effect. Off-target effects are often observed at higher concentrations.[3][12]
Best Practice Workflow:
-
Determine Target IC50 in Cells: First, perform a dose-response curve measuring the inhibition of the direct downstream substrate of your target kinase (e.g., via Western blot for a phosphorylated protein). This establishes the concentration range for on-target activity in your specific cellular model.
-
Determine Phenotypic IC50: Next, perform a dose-response curve for your biological phenotype of interest (e.g., cell viability, apoptosis, gene expression).
-
Correlate the Curves: A strong correlation between the target inhibition IC50 and the phenotypic IC50 suggests the phenotype is on-target.[9] The optimal concentration for your experiments should be at or near the saturation point of both curves (typically 3-5 times the cellular IC50) to ensure maximal on-target effect without using excessively high concentrations that are more likely to induce off-target activity.[12]
Q4: What are the absolutely essential controls for a cellular experiment involving a kinase inhibitor?
A4: Rigorous controls are non-negotiable for data integrity. The following should be included in every experiment:
-
Vehicle Control: This is the most critical control. Cells are treated with the same volume of the solvent used to dissolve the inhibitor (e.g., DMSO).[9] This accounts for any effects of the solvent itself on the cells.
-
Positive/Negative Controls for the Assay: Include conditions or cell lines where you know the pathway is active (positive) or inactive (negative). For a Western blot, this could be a cell line with known high expression of the phospho-protein of interest.[9]
-
Structurally Related Inactive Control: This is a powerful tool for attributing effects to the specific pharmacophore. An ideal control is a close structural analog of your inhibitor that is known to be inactive against the primary target.[3][13] If this compound does not produce the same phenotype, it strengthens the case for an on-target effect of your active compound.
PART 2: Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Phenotypes
This section provides systematic approaches to address specific experimental challenges.
Problem 1: The observed cellular phenotype is unexpected or does not match the published phenotype from genetic knockdown (siRNA/CRISPR) of the target.
This discrepancy is a red flag for potential off-target activity or a misunderstanding of the target's biology in your specific context.[3][8] Your first step is to definitively prove that your compound engages the intended target inside the cell at the concentrations you are using.
Solution A: Validate Target Engagement with a Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a ligand (your inhibitor) to its target protein in intact cells or cell lysates.[14][15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[17] A shift in the protein's melting temperature upon inhibitor treatment is direct evidence of target engagement.[18]
Caption: CETSA workflow to confirm inhibitor-target binding in cells.
Solution B: Employ Orthogonal Validation Methods
No single experiment is perfect. Use a combination of approaches to build a strong, self-validating case for your inhibitor's mechanism of action.[19][20]
| Method | Principle | Strength |
| Structurally Unrelated Inhibitor | Use an inhibitor with a different chemical scaffold that targets the same protein.[7][9] | If two different inhibitors cause the same phenotype, it's highly likely to be on-target. |
| Genetic Rescue | Transfect cells with a version of the target protein that has a mutation in the inhibitor's binding site, making it resistant.[9][19] | If expressing the resistant mutant reverses the inhibitor's phenotype, this is considered a gold-standard validation of on-target activity.[8][19] |
| Genetic Knockdown/Out | Use siRNA or CRISPR to reduce or eliminate the expression of the target protein.[20][21] | The resulting phenotype should mimic the effect of the inhibitor. Discrepancies point to off-targets. |
Problem 2: High cellular toxicity is observed at or below the concentrations required for on-target inhibition.
This suggests that the inhibitor's toxicity is driven by hitting one or more critical off-target proteins essential for cell survival.[3]
Solution A: Quantify the "Therapeutic Window"
First, you must quantitatively determine if there is a concentration window where you can achieve target inhibition without significant cytotoxicity.
-
Dose-Response for Cytotoxicity: Run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTT) to determine the concentration at which the inhibitor kills 50% of the cells (CC50).[3]
-
Dose-Response for Target Inhibition: Simultaneously, run a dose-response to determine the cellular IC50 for your on-target effect (as described in FAQ 3).
-
Compare IC50 vs. CC50: If the CC50 is significantly higher than the IC50 (ideally >10-fold), a therapeutic window exists. If they are very close or overlapping, the phenotype is likely dominated by toxic off-target effects.
Solution B: Identify Potential Toxic Off-Targets via Kinome Profiling
To understand what might be causing the toxicity, you need to identify the unintended targets. Broad, unbiased screening is the most effective way to do this.
-
Kinome Profiling Services: These are commercially available services that screen your compound against a large panel of hundreds of recombinant kinases (representing a large portion of the human kinome) to determine its selectivity profile.[22][23][24][25][26] The output is typically a list of kinases inhibited by your compound at a given concentration, along with their IC50 values.
-
Interpreting the Data: Look for potent inhibition (low nanomolar IC50) of kinases known to be critical for cell survival (e.g., key cell cycle kinases, survival pathway kinases). This provides a strong hypothesis for the source of the toxicity. You can then validate these off-targets using orthogonal methods.
Sources
- 1. This compound|CAS 1082876-26-3 [benchchem.com]
- 2. This compound | 1082876-26-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How to Use Inhibitors [sigmaaldrich.com]
- 13. Affinity Reagents that Target a Specific Inactive Form of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. criver.com [criver.com]
- 20. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 21. wjbphs.com [wjbphs.com]
- 22. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. KinomePro - Pamgene [pamgene.com]
- 24. assayquant.com [assayquant.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Kinome Profiling - Oncolines B.V. [oncolines.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Palbociclib and its Synthetic Precursor, 5-(Piperazin-1-yl)pyridin-2-amine
This guide provides an in-depth, objective comparison of the biological activities of the FDA-approved CDK4/6 inhibitor, Palbociclib, and its key synthetic intermediate, 5-(Piperazin-1-yl)pyridin-2-amine. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple product-to-product comparison. Instead, it offers a foundational analysis of how specific and complex molecular architecture dictates potent biological function, contrasting a highly-engineered therapeutic agent with its structurally simpler, biologically inert precursor. We will dissect their mechanisms of action (or lack thereof), provide a robust experimental framework for validation, and present the expected data to underscore the principles of rational drug design.
Part 1: Structural and Mechanistic Dissection
A fundamental principle in medicinal chemistry is that a molecule's three-dimensional structure dictates its biological function. The case of Palbociclib and its precursor, this compound, is a quintessential example. While the latter forms a core scaffold of the final drug, it lacks the critical chemical moieties required for specific and high-affinity binding to its intended biological targets.
Palbociclib: A Potent and Selective CDK4/6 Inhibitor
Palbociclib (marketed as Ibrance) is a first-in-class, orally available, and highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are fundamental drivers of the cell cycle. In many hormone receptor-positive (HR+) breast cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cellular proliferation.[3][4]
The mechanism of action is precise:
-
Target Binding: Palbociclib mimics ATP to bind to the catalytic cleft of CDK4 and CDK6.[5]
-
Inhibition of Rb Phosphorylation: In complex with Cyclin D, CDK4/6 phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[2][6] By inhibiting CDK4/6, Palbociclib prevents this phosphorylation event.[5][7]
-
G1 Cell Cycle Arrest: Hypophosphorylated (active) Rb remains bound to the E2F family of transcription factors. This sequestration prevents the transcription of genes necessary for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[2][5]
-
Anti-proliferative Effect: The result is a durable G1 arrest, halting the proliferation of cancer cells.[6][8]
This targeted intervention has proven highly effective, particularly when combined with endocrine therapies, leading to its approval for the treatment of HR+, HER2-negative advanced or metastatic breast cancer.[9][10][11]
Experimental Protocol 1: Cell Viability Assay
Causality: This assay provides a quantitative measure of each compound's effect on cell proliferation and viability. The resulting IC50 value (the concentration required to inhibit growth by 50%) is a standard metric for potency.
Methodology:
-
Cell Seeding: Seed MCF-7 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of Palbociclib and this compound in complete medium. A typical concentration range would be 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Luminescence Reading: Use a commercial luminescent cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of metabolically active cells.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and use a non-linear regression model (four-parameter variable slope) to calculate the IC50 value for each compound.
Experimental Protocol 2: Cell Cycle Analysis via Flow Cytometry
Causality: This protocol directly visualizes the effect of the compounds on cell cycle progression. A specific G1 arrest is the hallmark of CDK4/6 inhibition and provides strong evidence for the hypothesized mechanism of action. [12][13] Methodology:
-
Cell Seeding & Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 60-70% confluency, treat them with a fixed concentration of Palbociclib (e.g., 100 nM, a concentration known to be effective), a high concentration of the precursor (e.g., 10 µM), and a vehicle control. Incubate for 24-48 hours.
-
Cell Harvesting: Trypsinize the cells, collect them, and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight). [14][15]4. Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA). [16]Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases of the cell cycle. [13]
Experimental Protocol 3: Target Engagement via Western Blot
Causality: This is the most definitive mechanistic experiment. It directly measures the phosphorylation status of Rb, the immediate downstream target of the CDK4/6 complex. A reduction in phosphorylated Rb (p-Rb) at CDK4/6-specific sites (like Serine 780) is direct proof of target engagement and inhibition. [17][18] Methodology:
-
Cell Seeding & Treatment: Seed MCF-7 cells in 6-well plates and treat as described for the cell cycle analysis. A shorter incubation time (e.g., 4-24 hours) is often sufficient to observe changes in protein phosphorylation.
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states. [17]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Rb (Ser780) and total Rb overnight at 4°C. A loading control like β-Actin should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify the intensity of the p-Rb and total Rb bands. Calculate the ratio of p-Rb to total Rb for each treatment condition to assess the degree of inhibition. [19]
Part 3: Anticipated Data and Interpretation
The results from this experimental workflow are expected to produce a clear and unambiguous distinction between the two compounds.
Table 1: Comparative Inhibitory Activity on MCF-7 Cell Viability
| Compound | IC50 (µM) | Interpretation |
|---|---|---|
| Palbociclib | 0.01 - 0.05 | Potent anti-proliferative activity |
| This compound | > 10 | No specific anti-proliferative activity |
Note: IC50 value for Palbociclib is based on typical literature findings for sensitive cell lines. [8] Table 2: Comparative Effects on MCF-7 Cell Cycle Distribution (at 24h)
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Interpretation |
|---|---|---|---|---|
| Vehicle (0.1% DMSO) | ~45% | ~35% | ~20% | Normal cell cycle distribution |
| Palbociclib (100 nM) | >75% | <10% | <15% | Strong G1 phase arrest |
| Precursor (10 µM) | ~45% | ~35% | ~20% | No significant effect on cell cycle |
Interpretation of Western Blot Results: The Western blot analysis is expected to show a dramatic decrease in the p-Rb(Ser780)/Total Rb ratio in cells treated with Palbociclib compared to the vehicle control. Conversely, cells treated with this compound are expected to show a p-Rb/Total Rb ratio comparable to the vehicle control, confirming its inability to inhibit CDK4/6 activity.
Conclusion
This guide demonstrates a clear disparity in the biological activities of Palbociclib and its chemical precursor, this compound. Palbociclib is a highly engineered molecule with potent and specific inhibitory effects on the CDK4/6-Rb pathway, leading to G1 cell cycle arrest and a powerful anti-proliferative outcome in sensitive cancer cells. Its precursor, while a crucial component of its synthesis, is shown to be biologically inert in this context.
The provided experimental framework offers a robust, multi-faceted approach to validate these differences, moving from broad cellular effects to specific molecular mechanisms. The anticipated results underscore a critical lesson in drug discovery: therapeutic efficacy arises not from simple chemical scaffolds, but from the complex and precise architecture of a molecule designed for high-affinity interaction with its biological target.
References
- Vertex AI Search. What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? Accessed January 5, 2026.
- The Oncology Pharmacist. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. Accessed January 5, 2026.
- Wikipedia. Palbociclib. Accessed January 5, 2026.
- PubMed. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Accessed January 5, 2026.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Accessed January 5, 2026.
- Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Accessed January 5, 2026.
- Cayman Chemical. Palbociclib is a CDK4/6 Inhibitor for Triple-negative Breast Cancer Research. Accessed January 5, 2026.
- PubMed Central. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. Accessed January 5, 2026.
- ResearchGate. FDA approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib. Accessed January 5, 2026.
- Benchchem. This compound. Accessed January 5, 2026.
- PubMed Central. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Accessed January 5, 2026.
- PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Accessed January 5, 2026.
- PubMed Central. Assaying cell cycle status using flow cytometry. Accessed January 5, 2026.
- Susan G. Komen®. CDK4/6 Inhibitors. Accessed January 5, 2026.
- University of Virginia School of Medicine. Cell Cycle Tutorial Contents. Accessed January 5, 2026.
- Wikipedia. Cell cycle analysis. Accessed January 5, 2026.
- U.S. Food and Drug Administration. Palbociclib (IBRANCE). Accessed January 5, 2026.
- National Institutes of Health. Palbociclib: A New Option for Front-Line Treatment of Metastatic, Hormone Receptor–Positive, HER2-Negative Breast Cancer. Accessed January 5, 2026.
- National Cancer Institute. Clinical Trials Using Palbociclib. Accessed January 5, 2026.
- Targeted Oncology. Palbociclib Approved for ER-Positive Advanced Breast Cancer. Accessed January 5, 2026.
- Benchchem. Application Notes and Protocols for Western Blot Analysis of pRb Phosphorylation Using CGP60474. Accessed January 5, 2026.
- OncLive. FDA Approves Palbociclib for Metastatic Breast Cancer. Accessed January 5, 2026.
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Accessed January 5, 2026.
- Thermo Fisher Scientific. Biochemical Kinase Assays. Accessed January 5, 2026.
- Benchchem. A Comparative Guide to In-Vitro Testing of Kinase Inhibitors. Accessed January 5, 2026.
- Benchchem. Application Notes: Western Blot Analysis of pRb and Cell Cycle Markers After Crozbaciclib (a CDK4/6 Inhibitor)
- Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Accessed January 5, 2026.
- ChemicalBook. This compound | 1082876-26-3. Accessed January 5, 2026.
- American Association for Cancer Research. Retinoblastoma Expression and Targeting by CDK4/6 Inhibitors in Small Cell Lung Cancer. Accessed January 5, 2026.
- Chem-Impex. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Accessed January 5, 2026.
- Biosynth. 5-Piperazin-1-ylpyridin-2-amine | 1082876-26-3 | HTB87626. Accessed January 5, 2026.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Accessed January 5, 2026.
- ResearchGate. Western blot analysis of pRb, cyclin D1, Cdk4, and Rb. A. Accessed January 5, 2026.
- Pharmaffiliates. 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. Accessed January 5, 2026.
- National Institutes of Health. A Cdk4/6-dependent phosphorylation gradient regulates the early to late G1 phase transition. Accessed January 5, 2026.
- Hindawi. The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. Accessed January 5, 2026.
- BLDpharm. 1082876-26-3|this compound. Accessed January 5, 2026.
Sources
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. komen.org [komen.org]
- 10. fda.gov [fda.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Piperazine-Containing Kinase Inhibitors: 5-(Piperazin-1-yl)pyridin-2-amine Derivatives vs. Established Therapeutics
Introduction: The Ubiquitous Piperazine Moiety in Kinase Inhibition
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of druglike molecules to optimize their pharmacological properties.[1][2] Its six-membered heterocyclic structure with two opposing nitrogen atoms imparts a unique combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond interactions.[2] These characteristics often translate to improved aqueous solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles, while also providing a versatile anchor for structural modifications to enhance target affinity and specificity.[2][3]
This guide provides an in-depth comparison of kinase inhibitors featuring this critical pharmacophore. We will focus on derivatives of the versatile building block, 5-(piperazin-1-yl)pyridin-2-amine, exemplified by the potent and selective CDK4/6 inhibitor, Palbociclib.[4] To provide a robust and objective performance benchmark, Palbociclib will be compared against two other highly successful piperazine-containing kinase inhibitors: Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), and Dasatinib, a multi-targeted inhibitor effective against imatinib-resistant CML.[5][6] Through a detailed analysis of their mechanisms of action, selectivity profiles, and supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the landscape of piperazine-based kinase inhibitors.
Featured Inhibitor Profile: Palbociclib, a Derivative of this compound
This compound serves as a key synthetic intermediate in the development of a new class of anticancer agents.[4] Its derivatization has led to the discovery of Palbociclib, a first-in-class, highly selective, and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[7]
-
Mechanism of Action: Palbociclib functions by arresting the cell cycle in the G1 phase.[7] It competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein.[7] This, in turn, maintains the Rb-E2F transcription factor complex, suppressing the expression of genes required for the G1 to S phase transition and thereby halting cell proliferation.[7]
-
Therapeutic Indication: Palbociclib is primarily indicated for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, in combination with endocrine therapy.[8]
-
Chemical Structure:
-
Systematic Name: 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7-one[9]
-
Molecular Formula: C₂₄H₂₉N₇O₂[9]
-
Comparator Inhibitor Profiles
Imatinib
Imatinib is a pioneering tyrosine kinase inhibitor that has transformed the treatment landscape for CML and gastrointestinal stromal tumors (GIST).[5]
-
Mechanism of Action: Imatinib targets the ATP-binding site of the Abl tyrosine kinase, including the constitutively active BCR-Abl fusion protein that drives CML.[5] It also inhibits the receptor tyrosine kinase c-Kit and the platelet-derived growth factor receptor (PDGFR).[5]
-
Chemical Structure:
-
Systematic Name: 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide[10]
-
Molecular Formula: C₂₉H₃₁N₇O[10]
-
Dasatinib
Dasatinib is a second-generation, multi-targeted tyrosine kinase inhibitor with potent activity against a broader range of kinases compared to Imatinib, including many imatinib-resistant BCR-Abl mutations.[6][11]
-
Mechanism of Action: Dasatinib inhibits BCR-Abl, SRC family kinases (SRC, LCK, YES, FYN), c-Kit, ephrin A2 receptor, and PDGFRβ.[11] Its ability to bind to both the active and inactive conformations of the Abl kinase domain contributes to its enhanced potency and activity against imatinib-resistant mutants.[11]
-
Chemical Structure:
-
Systematic Name: N-(2-chloro-6-methylphenyl)-2-{[6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl]amino}thiazole-5-carboxamide[12]
-
Molecular Formula: C₂₂H₂₆ClN₇O₂S[12]
-
Comparative Kinase Selectivity Profile
The following table presents a comparative analysis of the inhibitory activity of Palbociclib, Imatinib, and Dasatinib against a panel of kinases. The data, sourced from Carna Biosciences' comprehensive kinase profiling of FDA-approved inhibitors, illustrates the distinct selectivity profiles of these three piperazine-containing drugs.[1] The values represent the percentage of inhibition at a 1 µM compound concentration.
| Kinase Target | Palbociclib (% Inhibition @ 1µM) | Imatinib (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| CDK4/cyclin D1 | 98 | 1 | 99 |
| CDK6/cyclin D3 | 99 | 1 | 99 |
| ABL1 | 0 | 100 | 100 |
| c-KIT | 0 | 100 | 100 |
| PDGFRA | 0 | 100 | 99 |
| PDGFRB | 0 | 100 | 99 |
| SRC | 0 | 0 | 100 |
| LCK | 0 | 0 | 100 |
| YES1 | 0 | 0 | 100 |
| FYN | 0 | 0 | 100 |
| VEGFR2 | 0 | 33 | 92 |
| EGFR | 0 | 0 | 79 |
Expert Interpretation: The data clearly demonstrates the highly selective nature of Palbociclib for its primary targets, CDK4 and CDK6, with negligible off-target activity against a broad range of other kinases at a 1 µM concentration.[1] In contrast, Imatinib exhibits potent inhibition of ABL1, c-KIT, and PDGF receptors, with limited activity against other kinases.[1] Dasatinib displays a much broader inhibitory profile, potently inhibiting ABL1, c-KIT, PDGF receptors, and the SRC family of kinases, as well as showing significant activity against VEGFR2 and EGFR.[1] This polypharmacology underlies its efficacy in imatinib-resistant CML but may also contribute to a different side-effect profile.
Signaling Pathway Visualization
The following diagram illustrates the CDK4/6 signaling pathway and the mechanism of action of Palbociclib.
Caption: CDK4/6 Signaling Pathway and Palbociclib's Mechanism of Action.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a common method utilizing a luminescence-based readout to measure ATP consumption.
Objective: To quantify the inhibitory potency of a test compound (e.g., Palbociclib) against a target kinase (e.g., CDK4/cyclin D1).
Materials:
-
Recombinant human kinase (e.g., CDK4/cyclin D1)
-
Kinase-specific substrate (e.g., a peptide derived from Rb)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound stock solution (in DMSO)
-
ATP solution
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound solutions in kinase assay buffer to the desired final concentrations.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following to each well:
-
Test compound or DMSO (vehicle control)
-
Recombinant kinase diluted in kinase assay buffer
-
Kinase substrate diluted in kinase assay buffer
-
-
Include "no enzyme" and "no inhibitor" controls.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate competitive inhibition measurements.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Reaction Termination and Signal Generation:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the luminescence-based kinase assay kit. This typically involves a two-step process:
-
Addition of a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Addition of a second reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram:
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion: Navigating the Nuances of Piperazine-Containing Kinase Inhibitors
The comparative analysis of Palbociclib, Imatinib, and Dasatinib underscores the remarkable versatility of the piperazine scaffold in the design of potent and effective kinase inhibitors. While all three compounds share this common structural motif, their distinct substitution patterns give rise to vastly different kinase selectivity profiles and, consequently, different therapeutic applications.
Palbociclib, a derivative of this compound, exemplifies a highly selective inhibitor, with its activity almost exclusively directed towards CDK4 and CDK6.[1] This precision targeting minimizes off-target effects and provides a clear mechanistic rationale for its efficacy in HR+/HER2- breast cancer. In contrast, the broader activity of Dasatinib against multiple kinase families highlights a successful strategy for overcoming resistance to more selective agents like Imatinib.[6]
For researchers and drug development professionals, this guide illustrates the critical importance of comprehensive kinase profiling in understanding the full pharmacological spectrum of a compound. The choice of a piperazine-containing inhibitor, and indeed the design of novel ones, must be guided by a deep understanding of the target biology and the desired selectivity profile. The this compound scaffold continues to be a valuable starting point for the development of the next generation of targeted therapies, and the principles of comparative analysis outlined here will remain central to their successful development.
References
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Medicinal Chemistry, 20(8), 753-780.
- Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
-
National Cancer Institute. (n.d.). Definition of dasatinib. NCI Drug Dictionary. Retrieved from [Link]
-
Nova Science Publishers. (n.d.). Imatinib: Chemical Structure, Pharmacology and Adverse Effects. Retrieved from [Link]
-
CancerQuest. (n.d.). Imatinib Mesylate. Retrieved from [Link]
-
PubChem. (n.d.). Dasatinib. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Palbociclib. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Imatinib. National Center for Biotechnology Information. Retrieved from [Link]
- Tokarski, J. S., Newitt, J. A., Chang, C. Y., Cheng, J. D., Wittekind, M., Kiefer, S. E., ... & Xie, D. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer Research, 66(11), 5790-5797.
-
ResearchGate. (n.d.). Chemical structure of imatinib and dasatinib. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014). 207103Orig1s000. Retrieved from [Link]
- Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.
- Turner, N. C., Ro, J., André, F., Loi, S., Verma, S., Iwata, H., ... & Finn, R. S. (2015). Palbociclib in hormone-receptor–positive advanced breast cancer. New England Journal of Medicine, 373(3), 209-219.
Sources
- 1. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 2. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. aporc.org [aporc.org]
- 7. Palbociclib in metastatic breast cancer: current evidence and real-life data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-World Data of Palbociclib in Combination With Endocrine Therapy for the Treatment of Metastatic Breast Cancer in Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to Validating CDK4/6 Inhibitors: Featuring 5-(Piperazin-1-yl)pyridin-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of novel compounds on Cyclin-Dependent Kinase 4 and 6 (CDK4/6). As a case study, we will outline a validation workflow for a novel compound, 5-(Piperazin-1-yl)pyridin-2-amine, and compare its hypothetical performance against the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
The Central Role of CDK4/6 in Cell Cycle Progression and Cancer
The cell cycle is a fundamental process that governs cell proliferation. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical checkpoint, tightly regulated to prevent uncontrolled cell division.[1][2] Cyclin-dependent kinases 4 and 6 (CDK4/6), in complex with cyclin D, are key drivers of this transition.[3][4] They phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors.[1][5] This, in turn, initiates the transcription of genes necessary for DNA replication and progression into the S phase.
In many cancers, the CDK4/6-cyclin D-pRb pathway is dysregulated, leading to incessant cell proliferation.[6][7] Consequently, inhibiting CDK4/6 has emerged as a pivotal therapeutic strategy, particularly in hormone receptor-positive (HR+) breast cancer.[4][7][8]
Below is a diagram illustrating the CDK4/6 signaling pathway and the mechanism of action for CDK4/6 inhibitors.
Caption: CDK4/6 Signaling Pathway and Inhibitor Action.
Comparative Analysis of CDK4/6 Inhibitors
The validation of a novel CDK4/6 inhibitor requires a direct comparison with established drugs. This section presents a hypothetical performance comparison of this compound against Palbociclib, Ribociclib, and Abemaciclib.
Table 1: In Vitro Kinase Inhibition
This table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK4/CDK6 Selectivity Ratio |
| This compound (Hypothetical) | 5 | 12 | 2.4 |
| Palbociclib | 9 - 11[9][10] | 15[9][10] | ~1.5 |
| Ribociclib | 10[9][10][11] | 39 - 40[9][10][11] | ~4 |
| Abemaciclib | 2[9][12][13] | 9.9 - 10[9][12][13] | ~5 |
Table 2: Cell-Based Antiproliferative Activity
This table shows the half-maximal growth inhibition concentration (GI50) in a cancer cell line known to be dependent on CDK4/6 activity, such as the MCF-7 breast cancer cell line.
| Compound | MCF-7 GI50 (µM) |
| This compound (Hypothetical) | 0.5 |
| Palbociclib | ~0.048 - 1[14][15] |
| Ribociclib | Varies with cell line and conditions |
| Abemaciclib | ~0.69[16] |
Experimental Validation Workflow
A rigorous and multi-faceted approach is essential to validate the inhibitory effect of a novel compound on CDK4/6. The following is a detailed workflow.
Caption: Experimental Workflow for Validating a Novel CDK4/6 Inhibitor.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of the compound on purified CDK4/cyclin D and CDK6/cyclin D complexes.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).[17]
-
Reconstitute recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes in the assay buffer.
-
Prepare a solution of the substrate, such as a retinoblastoma (Rb) protein fragment.
-
Prepare a stock solution of ATP.
-
Create serial dilutions of the test compound (this compound) and reference compounds (Palbociclib, Ribociclib, Abemaciclib) in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add the kinase, substrate, and test/reference compounds to the assay buffer in the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™ Kinase Assay.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative effect of the compound on a cancer cell line that is dependent on CDK4/6 activity.
Protocol:
-
Cell Culture:
-
Culture MCF-7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin) in a 96-well plate and allow them to adhere overnight.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and reference compounds.
-
Treat the cells with the compounds at various concentrations and incubate for a specified period (e.g., 72 hours).[19]
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5-4 hours at 37°C.[19][20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 value from the dose-response curve.
-
Target Engagement Assay (Western Blot)
Objective: To confirm that the compound inhibits CDK4/6 activity within the cell by measuring the phosphorylation status of its downstream target, pRb.
Protocol:
-
Cell Treatment and Lysis:
-
Seed and grow MCF-7 cells in 6-well plates.
-
Treat the cells with the test and reference compounds at various concentrations for a defined period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated pRb (e.g., anti-phospho-pRb Ser780) and total pRb.[5] Use a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.[21]
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated pRb signal to the total pRb and loading control signals.
-
A dose-dependent decrease in the phosphorylated pRb signal indicates successful target engagement and inhibition of CDK4/6 activity.
-
Conclusion
The validation of a novel CDK4/6 inhibitor like this compound requires a systematic and comparative approach. By employing a combination of in vitro kinase assays, cell-based proliferation studies, and target engagement analyses, researchers can robustly characterize the potency, efficacy, and mechanism of action of new therapeutic candidates. The hypothetical data presented here for this compound suggests a promising profile with potent CDK4 inhibition and effective antiproliferative activity, warranting further preclinical and clinical investigation. This guide provides a foundational framework for such endeavors, emphasizing scientific rigor and logical progression in the early stages of drug discovery.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Al-Hujaily, E. M., et al. (2019). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Journal of Hematology & Oncology, 12(1), 1-15. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
MTT Assay protocol. (2023). protocols.io. [Link]
-
Spring, L. M., et al. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers, 12(1), 218. [Link]
-
Patnaik, A., et al. (2016). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. The Oncologist, 21(9), 1059–1066. [Link]
-
O'Leary, B., et al. (2016). Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. Clinical Cancer Research, 22(12), 2876-2883. [Link]
-
Olmez, I., et al. (2019). Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity. PLOS ONE, 14(10), e0223573. [Link]
-
Al-Thawadi, H. A., et al. (2023). Potential Target of CDK6 Signaling Pathway for Cancer Treatment. Cancers, 15(13), 3450. [Link]
-
Nardone, A., et al. (2019). Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer. International Journal of Molecular Sciences, 20(13), 3209. [Link]
-
Fassl, A., et al. (2018). Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. Therapeutic Advances in Medical Oncology, 10, 1758835918764531. [Link]
-
Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of CDK 4/6 inhibitors. (n.d.). ResearchGate. [Link]
-
IC 50 Values of CDK4/6 Inhibitors. (n.d.). ResearchGate. [Link]
-
Brufsky, A. (2020). Case 2: CDK4/6 Inhibitors in ER+ Breast Cancer. Targeted Oncology. [Link]
-
Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. (2016). Clinical Cancer Research, 22(12), 2876-2883. [Link]
-
The role of CDK6 in cancer. (2020). Molecular Cancer, 19(1), 1-13. [Link]
-
Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. (2020). Frontiers in Oncology, 10, 1373. [Link]
-
Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders. (2022). Nature, 604(7904), 156-162. [Link]
-
Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. (2023). Frontiers in Chemistry, 11, 1189931. [Link]
-
Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. (2020). Nature Communications, 11(1), 1-16. [Link]
-
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (2019). Acta Pharmaceutica Sinica B, 9(4), 659-674. [Link]
-
List of IC50 values of Palbociclib in parental or resistant hormone- sensitive breast cancer cell lines (MCF7 and T47D). (n.d.). ResearchGate. [Link]
-
Retinoblastoma Expression and Targeting by CDK4/6 Inhibitors in Small Cell Lung Cancer. (2021). Clinical Cancer Research, 27(1), 254-264. [Link]
-
Identification of novel cyclin-dependent kinase 4/6 inhibitors from marine natural products. (2025). Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
-
CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. (2023). Journal of Thoracic Disease, 15(10), 5851–5863. [Link]
-
Development of CDK4/6 Inhibitors: A Five Years Update. (2021). Molecules, 26(6), 1563. [Link]
-
Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition. (2021). Cancer Research, 81(5), 1199-1212. [Link]
-
Western blot analysis of pRb, cyclin D1, Cdk4, and Rb. (n.d.). ResearchGate. [Link]
-
The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. (2024). Scientific Reports, 14(1), 1-12. [Link]
-
Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells. (2020). Cancer Chemotherapy and Pharmacology, 85(4), 743-754. [Link]
-
CDK4/6 inhibitors: a brief overview and prospective research directions. (2021). Future Medicinal Chemistry, 13(18), 1629-1647. [Link]
-
A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer. (2021). Annals of Translational Medicine, 9(9), 817. [Link]
-
Confirming the efficacy and safety of CDK4/6 inhibitors in the first-line treatment of HR+ advanced breast cancer: a systematic review and meta-analysis. (2023). Frontiers in Oncology, 13, 1198533. [Link]
-
Low-dose CDK4/6 inhibitors induce presentation of pathway specific MHC ligands as potential targets for cancer immunotherapy. (2022). OncoImmunology, 11(1), 2055812. [Link]
-
Over-expression of cyclin D1 regulates Cdk4 protein synthesis. (2000). The EMBO Journal, 19(16), 4347-4356. [Link]
-
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (2011). Journal of Medicinal Chemistry, 54(19), 6681-6690. [Link]
-
CDK4 Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Development of CDK4/6 Inhibitors: A Five Years Update. (2021). Molecules, 26(6), 1563. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel cyclin-dependent kinase 4/6 inhibitors from marine natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of CDK6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of 5-(Piperazin-1-yl)pyridin-2-amine Analogs as Potent Kinase Inhibitors
Introduction: The Versatility of the 5-(Piperazin-1-yl)pyridin-2-amine Scaffold
In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors.[1] This versatile core, featuring a piperazine ring linked to a 2-aminopyridine moiety, provides a key building block for molecules that target the ATP-binding pocket of various kinases.[1] Its significance is underscored by its presence in clinically approved drugs such as Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of breast cancer.[2]
The rationale for developing analogs of this core structure is multifaceted. Modifications to the piperazine ring, the pyridine ring, and the 2-amino group allow for the fine-tuning of a compound's pharmacological profile.[1] These modifications can enhance potency, improve selectivity against off-target kinases, and optimize pharmacokinetic properties such as oral bioavailability and metabolic stability. This guide provides a comprehensive, head-to-head comparison of a series of this compound analogs, focusing on their performance as inhibitors of key oncogenic kinases, supported by experimental data and detailed methodologies.
Comparative Analysis of Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of representative analogs of this compound. These compounds illustrate the impact of various substitutions on their biological activity, providing a clear structure-activity relationship (SAR) narrative.
Table 1: In Vitro Inhibitory Activity of Analogs Against Cyclin-Dependent Kinases (CDKs)
| Compound ID | R Group (on Piperazine) | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | MV4-11 GI₅₀ (nM) | Reference |
| 1a | -H | >1000 | >1000 | >1000 | [3] |
| 1b | -CH₃ | 250 | 350 | 780 | [3] |
| 1c | -CH₂CH₃ | 1 | 34 | 23 | [3] |
| 1d | -Cyclopentyl | - | - | - | [4] |
| 1e | -C(O)CH₃ (Palbociclib core) | 11 | 15 | 100 | [5] |
Data sourced from Tadesse et al., J. Med. Chem. 2017, 60, 5, 1892–1915 and other cited literature.[3][4][5]
The data clearly indicates that substitution on the piperazine nitrogen is crucial for potent CDK4/6 inhibition. The unsubstituted analog 1a is inactive, while the addition of a methyl group in 1b confers moderate activity. A significant leap in potency is observed with the ethyl-substituted analog 1c , which demonstrates nanomolar inhibition of CDK4 and potent antiproliferative effects in the MV4-11 leukemia cell line.[3] The acetyl group present in the Palbociclib core structure (1e ) also yields a highly potent inhibitor.[5]
Table 2: In Vitro Inhibitory Activity of Analogs Against Aurora Kinases
| Compound ID | R Group (on Pyridine/Piperazine) | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) | HCT-116 GI₅₀ (µM) | Reference |
| 2a | 4-morpholinophenylamino (on pyrimidine) | 8.0 | 9.2 | 0.2 | [6] |
| 2b | 4-(4-chlorobenzyl)piperazin-1-yl | 7.5 | 48 | 0.3 | [7] |
| 2c | 4-amino-N-phenylbenzamide | 75 | 4120 | >10 | [8] |
Data sourced from various publications as cited.[6][7][8]
Derivatives based on a similar scaffold have also been developed as potent inhibitors of Aurora kinases, which are critical for mitotic progression.[3][6] Compound 2a , with a morpholinophenylamino substitution, shows potent inhibition of both Aurora A and B.[6] In contrast, strategic modifications can introduce selectivity. Compound 2c , with a 4-amino-N-phenylbenzamide group, is a significantly more potent inhibitor of Aurora-A compared to Aurora-B, with IC₅₀ values of 0.075 and 4.12 μM, respectively.[8] This highlights the potential to engineer selectivity through targeted chemical modifications.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR trends for the this compound scaffold:
-
Piperazine N-Substitution: This is a critical determinant of potency. Small alkyl groups, particularly ethyl, or acyl groups can dramatically enhance inhibitory activity against CDKs.[3]
-
Pyridine Ring Modification: While the core pyridine is often retained, substitutions can influence selectivity and potency.
-
The 2-Amino Group: This group is a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. Modifications here typically lead to a significant loss of activity.[4]
-
Overall Conformation: The relative orientation of the pyridine and piperazine rings is essential for fitting into the ATP-binding cleft of the target kinases.[4]
Experimental Protocols: A Guide to Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section details the key experimental methodologies used to characterize these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of compounds against a purified kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified kinase of interest (e.g., CDK4/Cyclin D1, Aurora A)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (analogs of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve. The Kᵢ values can then be calculated using the Cheng-Prusoff equation.
-
Diagram of In Vitro Kinase Assay Workflow
A generalized workflow for an in vitro luminescence-based kinase assay.
Cell-Based Assay: Western Blot Analysis of Target Phosphorylation
To confirm that the inhibitors are active in a cellular context, Western blotting is used to measure the phosphorylation of downstream targets of the kinase of interest. For CDK4/6 inhibitors, this is typically the Retinoblastoma (Rb) protein.
Materials:
-
Cancer cell line (e.g., MCF-7 for CDK4/6 inhibitors)
-
Cell culture media and reagents
-
Test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Diagram of CDK4/6 Signaling Pathway and Western Blot Logic
Inhibition of CDK4/6 by the analogs prevents Rb phosphorylation, leading to cell cycle arrest.
Kinase Selectivity Profiling
To assess the selectivity of the analogs, they are typically screened against a large panel of kinases. This is crucial for identifying potential off-target effects that could lead to toxicity.[1][10]
Methodology:
-
Kinase Panel Screening: Compounds are tested at a fixed concentration (e.g., 1 µM) against a broad panel of purified kinases (e.g., the KinomeScan™ platform).[11]
-
Assay Format: These screens often use radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure kinase activity.[12]
-
Data Analysis: The percent inhibition for each kinase is determined. For hits that show significant inhibition, full IC₅₀ curves are generated to quantify the potency of the off-target interaction.[1]
Conclusion: A Versatile Scaffold for Targeted Drug Discovery
The this compound scaffold is a highly versatile and tunable platform for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide demonstrate that strategic modifications to the piperazine and pyridine rings can yield compounds with high affinity for specific kinase targets, such as CDKs and Aurora kinases.
The experimental protocols provided offer a robust framework for the comprehensive evaluation of these analogs, from initial in vitro potency and selectivity profiling to cell-based target engagement and mechanism of action studies. By combining rational drug design with rigorous experimental validation, researchers can continue to leverage the potential of this important chemical scaffold to develop next-generation targeted therapies for a range of diseases.
References
-
Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]
-
Krystof, V., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(17), 7879-7897. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Reilly, J. F., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]
-
Park, H., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3265-3269. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
-
Fancelli, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8824-8844. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
Tang, C., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 643-647. [Link]
-
Brufsky, A., et al. (2024). Real-World Comparative Efficacy of CDK4/6 Inhibitors in First-Line Treatment of HR+/HER2- Metastatic Breast Cancer. Tempus. [Link]
-
Wesołowska, O., et al. (2023). Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. Molecules, 28(21), 7380. [Link]
-
Goel, S., et al. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Cancers, 13(14), 3467. [Link]
-
San Antonio Breast Cancer Symposium. (2022). Debate highlights differences and similarities between CDK4/6 inhibitors. [Link]
-
BioWorld Science. (2000). Piperazine derivatives synthesized at Samjin exert potent antitumor activity with low toxicity. [Link]
-
Al-Qawasmeh, R. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Fytas, C., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 25(12), 6614. [Link]
-
Mitu, M., et al. (2024). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 29(12), 2919. [Link]
-
Faisal, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4468-4484. [Link]
-
El-Damasy, D. A., et al. (2024). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Yildirim, I., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. ChemMedChem. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
-
Britton, R., et al. (2025). Discovery of 2-Amino-3-amido-5-aryl-pyridines as Highly Potent, Orally Bioavailable, and Efficacious PERK Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Reactivity Profiling of 5-(Piperazin-1-yl)pyridin-2-amine: A Methodological Comparison
For researchers, scientists, and drug development professionals, the journey of a small molecule from a synthetic building block to a clinical candidate is paved with rigorous characterization. The compound 5-(Piperazin-1-yl)pyridin-2-amine stands as a notable example. Primarily recognized as a key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), its structural alerts warrant a thorough investigation into its own potential biological activities and off-target interactions.[1][2][3][4] The presence of the 2-aminopyridine and piperazine moieties, common scaffolds in kinase inhibitor design, suggests a non-zero probability of interaction with a spectrum of protein kinases.[5][6][7]
The promiscuity of kinase inhibitors, stemming from the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities in drug discovery.[8][9][10][11] Off-target effects can lead to toxicity, but can also be leveraged for polypharmacology. Therefore, a comprehensive cross-reactivity profile of this compound is not merely an academic exercise but a crucial step in understanding its potential liabilities and therapeutic avenues. This guide provides a detailed framework for generating and interpreting such a profile, comparing state-of-the-art methodologies to equip researchers with the tools for a robust assessment.
The Imperative for Kinase Selectivity Profiling
Before committing resources to complex cellular and in vivo studies, an early, broad assessment of a compound's interaction with the human kinome is a cornerstone of modern drug discovery. This process, known as kinase profiling or kinome scanning, serves several critical functions:
-
Identification of Primary Targets: It can uncover the primary kinase target(s) of a novel compound, providing mechanistic insights.
-
Elucidation of Off-Target Liabilities: Identifying unintended targets is vital for predicting potential toxicities. For instance, inhibition of kinases like hERG can lead to cardiotoxicity.[12][13]
-
Drug Repurposing Opportunities: Uncovering unexpected potent interactions can suggest new therapeutic applications for a compound.
-
Guiding Structure-Activity Relationship (SAR) Studies: Selectivity data informs medicinal chemists on how to modify a compound to enhance potency for the desired target while minimizing off-target effects.[14]
Given that this compound is a direct precursor to a CDK4/6 inhibitor, a primary hypothesis would be its potential interaction with these or other members of the CMGC kinase family. However, without empirical data, this remains speculative. A broad, unbiased screen is the only way to definitively map its selectivity.
Comparative Methodologies for Cross-Reactivity Profiling
Several robust platforms are available for large-scale kinase inhibitor profiling. The choice of methodology often depends on the desired throughput, the stage of the project, and the specific information required (e.g., binding affinity vs. enzymatic inhibition).
| Methodology | Principle | Advantages | Limitations |
| Competition Binding Assays (e.g., KINOMEscan™) | Measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases. The amount of kinase bound to the solid support is quantified.[15][16] | High throughput, broad coverage (~400-500 kinases), provides quantitative binding affinity (Kd) values, not dependent on enzyme activity.[16][17] | Does not directly measure functional inhibition of the kinase; may not identify allosteric inhibitors. |
| Biochemical Enzymatic Assays | Directly measures the enzymatic activity of a kinase (phosphorylation of a substrate) in the presence of the test compound. Typically uses fluorescence, luminescence, or radioactivity for detection. | Provides direct functional data (IC50), confirming the compound's ability to inhibit catalysis. | Can be lower throughput than binding assays; requires active enzyme and suitable substrate for each kinase. |
| Cell-Based Target Engagement Assays | Assesses the ability of a compound to bind to its target within a live cell context (e.g., NanoBRET™, Cellular Thermal Shift Assay - CETSA). | Measures target engagement in a more physiologically relevant environment; can confirm cell permeability. | More complex experimental setup; lower throughput compared to biochemical methods. |
| Computational Profiling (e.g., X-ReactKIN) | Uses machine learning and structural bioinformatics to predict potential off-targets based on the compound's structure and its similarity to known kinase inhibitors.[8] | Very high throughput, low cost, can guide the selection of kinases for experimental screening. | Predictive rather than empirical; results require experimental validation. |
For an initial, comprehensive assessment of this compound, a competition binding assay like KINOMEscan™ offers the best balance of breadth and quantitative data, making it the recommended starting point.
Experimental Workflow: Profiling this compound
The following section details a step-by-step protocol for generating a comprehensive cross-reactivity profile, from initial screening to data interpretation.
Caption: The CDK4/6-pRb pathway controlling G1-S cell cycle transition.
Conclusion and Future Directions
While this compound is primarily known as a chemical intermediate, this guide demonstrates the critical importance and the methodological path to characterizing its own pharmacological profile. A systematic cross-reactivity analysis, beginning with broad kinome scanning and followed by functional validation, is essential to de-risk its use in synthesis and to uncover any latent biological activity. Such profiling transforms a simple building block into a well-characterized chemical entity, upholding the principles of scientific rigor and enabling more informed decisions in drug discovery and development. The framework presented here provides a robust, self-validating system for researchers to generate and compare these crucial datasets, ultimately contributing to the development of safer and more effective medicines.
References
- Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). National Institutes of Health.
- Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). ACS Publications.
- Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012, April 23). PubMed.
- Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). Journal of Chemical Information and Modeling, ACS Publications.
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. (n.d.). BenchChem.
- This compound. (n.d.). BenchChem.
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. (n.d.). Chem-Impex.
- 5-(Piperazin-1-yl)pyridin-2-ylamine. (n.d.). Pharmaffiliates.
- This compound. (2025, September 18). ChemicalBook.
- Proteolysis-targeting chimeras with reduced off-targets. (n.d.). National Institutes of Health.
- 5-(Piperazin-1-yl)pyridine-2-amine. (n.d.). Veeprho.
- A Comparative Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine-Based Heterocyclic Kinase Inhibitors. (n.d.). BenchChem.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (2012, October 8). Journal of Medicinal Chemistry, ACS Publications.
- KINOMEscan data. (2018, January 18). HMS LINCS Project.
- Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. (2017, January 12). PubMed.
- KINOMEscan Technology. (n.d.). Eurofins Discovery.
- Strategies to reduce off-target effects of phenylpiperazine derivatives. (2025, November). BenchChem.
- Mitigating off-target effects of 2-(Piperidin-1-yl)acetohydrazide. (n.d.). BenchChem.
Sources
- 1. This compound|CAS 1082876-26-3 [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 1082876-26-3 [chemicalbook.com]
- 4. veeprho.com [veeprho.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: A Multi-Assay Strategy for Confirming the In Vitro On-Target Activity of 5-(Piperazin-1-yl)pyridin-2-amine
Abstract
Introduction: The Critical Need for On-Target Validation
5-(Piperazin-1-yl)pyridin-2-amine is a versatile pyridinamine scaffold used in medicinal chemistry.[1] Its most prominent application is as a synthetic precursor to Palbociclib, a highly selective inhibitor of CDK4 and CDK6 used in the treatment of HR-positive breast cancer.[3] Given this lineage, any potential biological activity of this intermediate against CDK4 and CDK6 is of significant interest. It is crucial to determine if this precursor possesses on-target activity, which could have implications for synthesis, impurity profiling, and the exploration of new chemical entities.
Confirming that a compound's biological effect stems from the direct modulation of its intended target is a cornerstone of drug discovery.[4] Early and rigorous target validation de-risks projects by preventing the costly pursuit of compounds that work through ambiguous or off-target mechanisms.[5] This guide establishes an orthogonal assay workflow, a strategy that uses multiple, distinct methods to probe the compound-target interaction. By correlating data from direct binding, enzymatic inhibition, and cellular pathway modulation, we can build a powerful, self-validating case for on-target activity.
Section 1: The Orthogonal Validation Workflow
Caption: Orthogonal workflow for validating on-target activity.
Section 2: Biochemical Assays - Quantifying Direct Target Interaction
Biochemical assays utilize purified, recombinant target proteins, offering a controlled environment to measure direct compound interactions without the complexities of a living cell.[5] This is the first and most direct test of our hypothesis.
Method 1: Kinase Activity Assay (Functional Inhibition)
These assays measure the catalytic activity of the kinase—its ability to phosphorylate a substrate. We aim to determine the concentration at which our compound inhibits this activity by 50% (the IC50 value).
-
Recommended Platform: ADP-Glo™ Kinase Assay. This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[6] It is a universal system applicable to virtually any kinase, is highly sensitive, and avoids the use of radioactive materials.[6]
Method 2: Kinase Binding Assay (Target Engagement)
This assay measures the physical binding of the compound to the kinase, providing an affinity constant (Kd). This is a critical orthogonal validation because a compound could interfere with an activity assay readout without ever touching the target protein. A strong correlation between binding affinity (Kd) and functional potency (IC50) is powerful evidence of a direct inhibitory mechanism.
-
Recommended Platform: LanthaScreen™ Eu Kinase Binding Assay. This is a TR-FRET-based competition assay where the compound competes with a fluorescent tracer for binding to the kinase.[7] It directly quantifies binding and can be used to determine residence time.[7]
Comparative Analysis of Biochemical Platforms
| Feature | ADP-Glo™ (Activity) | LanthaScreen™ Binding | Surface Plasmon Resonance (SPR) |
| Primary Output | IC50 (Potency) | Kd, Ki (Affinity) | Kd, Kon, Koff (Kinetics) |
| Principle | Luminescence (ADP detection) | TR-FRET (Binding competition) | Mass Change on Sensor |
| ATP Requirement | Yes (Enzyme must be active) | No (Measures binding only) | No |
| Throughput | High (384/1536-well) | High (384/1536-well) | Low to Medium |
| Expertise | Moderate | Moderate | High |
| Key Advantage | Measures functional consequence | Decouples binding from activity | Provides full kinetic profile |
Section 3: Cell-Based Assays - Proving the Mechanism in a Biological System
After establishing direct biochemical activity, the next critical step is to demonstrate that the compound can enter a living cell, engage its target, and elicit the expected biological response.[8][9]
The CDK4/6 Signaling Pathway
CDK4 and CDK6 are key regulators of the cell cycle. When active, they form complexes with Cyclin D and phosphorylate the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which drives the cell from the G1 phase into the S phase, committing it to division. A successful inhibitor will block Rb phosphorylation.
Caption: Simplified CDK4/6-Retinoblastoma (Rb) signaling pathway.
Method 1: Target Pathway Modulation (Western Blot)
This assay provides direct evidence of target inhibition within the cell. By treating a relevant cancer cell line (e.g., MCF-7, which is Rb-positive) with our compound, we can measure the levels of phosphorylated Rb (pRb). A potent, on-target inhibitor should cause a dose-dependent decrease in pRb levels.
Method 2: Phenotypic Assay (Cell Viability)
This assay measures the ultimate downstream consequence of inhibiting the CDK4/6 pathway: a halt in cell proliferation. We can determine the effective concentration that reduces cell viability by 50% (EC50). A strong correlation between the biochemical IC50 and the cellular EC50 further solidifies the on-target hypothesis.
-
Recommended Platform: CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP levels, which is an indicator of metabolically active, viable cells. It is extremely sensitive and has a simple "add-mix-read" protocol suitable for high-throughput screening.
Section 4: Experimental Protocols
Trustworthiness in experimental science is built upon well-controlled, reproducible protocols.
Protocol 1: ADP-Glo™ Kinase Assay for CDK4/Cyclin D1
-
Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction containing Reaction Buffer, 100 µM ATP, 0.2 µg/µL Rb protein substrate, and 25 ng recombinant CDK4/Cyclin D1 enzyme.
-
Compound Addition: Add serial dilutions of this compound (e.g., from 100 µM to 1 nM final concentration). Include "no-inhibitor" (vehicle, e.g., 0.1% DMSO) and "no-enzyme" controls. Use Palbociclib as a positive control inhibitor.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Rb (Ser807/811)
-
Cell Culture & Treatment: Plate MCF-7 cells and allow them to adhere overnight. Synchronize cells by serum starvation for 24 hours to reduce basal pRb levels.
-
Stimulation & Inhibition: Stimulate cells with serum-containing media to re-activate the cell cycle. Concurrently, treat with serial dilutions of this compound, Palbociclib (positive control), and vehicle (negative control) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for Phospho-Rb (Ser807/811).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Probe for total Rb or a housekeeping protein (e.g., GAPDH) on the same membrane as a loading control.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity and normalize pRb signal to total Rb or the loading control. Plot the dose-dependent decrease in pRb.
Section 5: Data Synthesis and Comparative Analysis
The ultimate goal is to synthesize the data from all assays into a coherent narrative. Here, we compare our test compound to a known standard (Palbociclib) and a hypothetical inactive analog.
Hypothetical Comparative Data Summary
| Compound | Biochemical IC50 (CDK4/Cyclin D1) | Binding Kd (CDK4) | Cellular pRb IC50 | Cellular Viability EC50 (MCF-7) |
| This compound | 5.2 µM | 4.8 µM | 8.1 µM | 9.5 µM |
| Palbociclib (Positive Control) | 11 nM | 9 nM | 25 nM | 30 nM |
| Inactive Analog (Negative Control) | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
Interpretation:
-
Strong On-Target Case: The hypothetical data for this compound shows a strong correlation across all assays. The biochemical potency (IC50) is very close to the binding affinity (Kd), suggesting the functional inhibition is due to direct binding. Furthermore, the cellular pathway modulation (pRb IC50) and the final phenotypic effect (Viability EC50) occur at similar concentrations. This tight grouping of values strongly supports an on-target mechanism of action, albeit with much lower potency than the optimized drug, Palbociclib.
-
Off-Target Red Flag: A scenario to watch for would be a potent cellular EC50 (e.g., 1 µM) but a very weak biochemical IC50 (e.g., 50 µM). This discrepancy would suggest the observed cell death is likely due to an off-target effect, not inhibition of CDK4/6.
Conclusion
This guide establishes a rigorous, multi-assay workflow to confirm the on-target activity of this compound against its putative targets, CDK4 and CDK6. By systematically progressing from direct biochemical characterization to functional cellular validation, researchers can build a high-confidence data package. This orthogonal approach, which prioritizes the correlation of binding affinity, enzymatic potency, and cellular pathway modulation, is essential for making clear, evidence-based decisions in any drug discovery or chemical biology program. The principles and protocols outlined herein provide a robust template for the definitive in vitro validation of small molecule inhibitors.
References
- Celtarys Research. (2025). Biochemical assays in drug discovery and development.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
- University College London (UCL). (n.d.).
- Kollau, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Thermo Fisher Scientific. (n.d.).
- Zhang, J. H., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- BenchChem. (2025). Technical Support Center: Validating Target Engagement of Small Molecule Inhibitors.
- CymitQuimica. (n.d.). CAS 1082876-26-3: this compound.
- Sigma-Aldrich. (n.d.). Cell-Based Assays.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
- BenchChem. (n.d.). This compound.
- ChemicalBook. (2025). This compound | 1082876-26-3.
- Pharmaffiliates. (n.d.). 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine.
Sources
- 1. This compound|CAS 1082876-26-3 [benchchem.com]
- 2. This compound | 1082876-26-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell-Based Assays [sigmaaldrich.com]
- 9. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship of 5-(Piperazin-1-yl)pyridin-2-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-(piperazin-1-yl)pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic applications ranging from oncology to inflammatory diseases. Understanding the structure-activity relationship (SAR) of this versatile scaffold is paramount for the rational design of potent and selective drug candidates. This guide provides a comparative analysis of the SAR of this compound derivatives, drawing upon experimental data from published studies to elucidate how structural modifications influence their inhibitory activity against various protein kinases.
The Versatile this compound Core
The this compound core presents multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The key structural components that are typically varied in SAR studies include:
-
The Pyridine Ring: Substitutions on the pyridine ring can modulate the electronic properties and steric profile of the molecule, influencing interactions with the kinase active site.
-
The Piperazine Ring: The piperazine moiety often serves as a linker to a solvent-exposed region of the kinase. Modifications at the N-4 position of the piperazine are crucial for potency and selectivity.
-
The 2-Amino Group: The amino group on the pyridine ring is a key hydrogen bond donor, often forming a critical interaction with the hinge region of the kinase. Acylation or alkylation of this group can significantly impact activity.
This guide will explore the SAR of derivatives based on their primary kinase targets, focusing on Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs), for which this scaffold has shown significant promise.
Comparative SAR Analysis: Targeting Different Kinase Families
The strategic modification of the this compound scaffold has yielded potent inhibitors for distinct kinase families. Below, we compare the SAR trends for CDK and JNK inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibitors
The development of Palbociclib, a potent and selective inhibitor of CDK4 and CDK6, has highlighted the potential of the this compound scaffold in cancer therapy. SAR studies on Palbociclib analogs reveal key determinants for CDK4/6 inhibition.
Table 1: SAR of this compound Derivatives as CDK4/6 Inhibitors
| Compound | R1 (Pyridine Ring) | R2 (Piperazine N-4) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Reference |
| Palbociclib | 6-acetyl | 2-(cyclopentylcarbonyl)phenyl | 11 | 15 | [1][2] |
| Analog 1 | H | 2-(cyclopentylcarbonyl)phenyl | >1000 | >1000 | [2] |
| Analog 2 | 6-acetyl | Phenyl | 580 | 620 | [2] |
| Analog 3 | 6-acetyl | 2-(methylsulfonyl)phenyl | 25 | 30 | [2] |
From the data, several key SAR insights emerge for CDK4/6 inhibition:
-
Substitution at the 6-position of the pyridine ring is critical. The acetyl group in Palbociclib (R1) is essential for high potency, as its removal (Analog 1) leads to a dramatic loss of activity. This group likely occupies a specific pocket in the ATP-binding site.
-
The N-4 substituent on the piperazine ring dictates potency and selectivity. A simple phenyl group (Analog 2) is poorly tolerated compared to the more complex 2-(cyclopentylcarbonyl)phenyl group of Palbociclib. This larger group extends into a hydrophobic region, enhancing binding affinity. Interestingly, replacing the cyclopentylcarbonyl with a methylsulfonyl group (Analog 3) retains good potency, suggesting that a hydrogen bond acceptor in this region is beneficial.
c-Jun N-terminal Kinase (JNK) Inhibitors
The this compound scaffold has also been explored for the development of JNK inhibitors, which are potential therapeutics for inflammatory diseases and neurodegenerative disorders.
Table 2: SAR of this compound Derivatives as JNK Inhibitors
| Compound | R1 (Pyridine Ring) | R2 (Piperazine N-4) | JNK1 IC50 (µM) | JNK3 IC50 (µM) | Reference |
| Lead 1 | H | 2-bromofuran-5-carbonyl | 0.49 | 1.0 | [3] |
| Analog 4 | H | 2-chlorofuran-5-carbonyl | 0.8 | 1.5 | [3] |
| Analog 5 | H | Furan-2-carbonyl | 5.2 | 8.9 | [3] |
| Analog 6 | H | Thiophene-2-carbonyl | 3.1 | 4.5 | [3] |
The SAR for JNK inhibitors reveals a different set of structural requirements:
-
The N-4 position of the piperazine is a key determinant of potency. A 2-bromofuran-5-carbonyl group (Lead 1) confers the highest potency. Replacing the bromine with chlorine (Analog 4) is well-tolerated, while complete removal of the halogen (Analog 5) or replacement of the furan with a thiophene ring (Analog 6) leads to a significant decrease in activity. This suggests a specific halogen-binding pocket or a favorable electronic effect of the halogen in the JNK active site.
-
Unlike CDK inhibitors, extensive substitution on the pyridine ring is not a primary focus in the reported JNK inhibitor series. The unsubstituted pyridine ring (R1=H) is common across the potent analogs, indicating that the primary interactions are driven by the piperazine substituent.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase of interest (e.g., CDK4/Cyclin D1, JNK1) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture of the appropriate substrate peptide and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ method.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).[5][6]
Logical Flow of a Cell Viability Assay
Caption: Step-by-step process of the MTT cell viability assay.
Conclusion
The this compound scaffold is a highly adaptable platform for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that targeted modifications to different regions of the molecule can profoundly impact its activity and selectivity profile. For CDK4/6 inhibitors, substitution at the 6-position of the pyridine ring and a bulky, hydrophobic group at the N-4 position of the piperazine are key for high potency. In contrast, for JNK inhibitors, the focus of optimization is primarily on the N-4 piperazine substituent, with halogenated acyl groups proving particularly effective.
This comparative analysis, supported by detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery. By understanding the nuanced SAR of this important scaffold, scientists can more effectively design the next generation of kinase inhibitors with improved therapeutic properties.
References
- 1. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK Kinase Assay [whitelabs.org]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
A Comparative Analysis of 5-(Piperazin-1-yl)pyridin-2-amine and its Parent Scaffolds for Drug Discovery
A deep dive into the physicochemical and pharmacological properties of 5-(Piperazin-1-yl)pyridin-2-amine and its constituent motifs, piperazine and 2-aminopyridine, reveals a compelling narrative of synergistic molecular design in medicinal chemistry. This guide provides a comprehensive comparison of these entities, offering researchers and drug development professionals critical insights supported by experimental data and established protocols.
The strategic combination of piperazine and 2-aminopyridine to form this compound creates a molecule with a distinct and valuable profile for pharmaceutical development.[1] This analysis will dissect the individual contributions of the parent compounds and explore how their fusion results in a novel chemical entity with unique characteristics.
Physicochemical Properties: A Tale of Two Moieties
The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A comparative summary of this compound and its parent compounds highlights the impact of their structural combination.
| Property | This compound | Piperazine | 2-Aminopyridine |
| Molecular Formula | C9H14N4[1][2] | C4H10N2[3] | C5H6N2[4][5] |
| Molecular Weight ( g/mol ) | 178.23[1][2] | 86.14 | 94.117[6] |
| Boiling Point (°C) | 401.7 (Predicted)[1][2] | 146 | 204-210[6][7][8] |
| Melting Point (°C) | Not Specified | 109-112[9] | 59-60[6] |
| pKa | 8.67 (Predicted)[10] | pKa1: 5.35, pKa2: 9.73[11][12] | 6.82 (at 20°C)[8] |
| LogP | Not Specified | -1.5[13] | 0.62[5] |
| Solubility | Soluble in DMSO and Methanol (Slightly)[10] | Freely soluble in water and ethylene glycol[12] | Soluble in water, alcohol, benzene, ether[7] |
Pharmacological Activities: A Symphony of Bioactivity
Both piperazine and 2-aminopyridine are well-established pharmacophores, each contributing to a wide range of biological activities.[14][15][16] Their combination in this compound creates a scaffold with the potential for multifaceted pharmacological effects.
Piperazine and its derivatives are known for their diverse central nervous system (CNS) activities, including antipsychotic, antidepressant, and anxiolytic effects.[14] Many of these actions are mediated through interactions with monoamine pathways.[14] Additionally, piperazine itself has a long history as an anthelmintic agent, where it acts as a GABA receptor agonist, causing paralysis in parasites.[12][17]
2-Aminopyridine and its derivatives also exhibit a broad spectrum of pharmacological properties, including antibacterial, anti-inflammatory, antiviral, and anticonvulsant activities.[15][18][19] This scaffold is a key component in several marketed drugs.[15]
The fusion of these two pharmacophores in This compound results in a molecule that is a valuable building block in medicinal chemistry.[1] It is a key intermediate in the synthesis of various biologically active molecules, including impurities and reference standards for drugs like Palbociclib.[1] The presence of both the piperazine and 2-aminopyridine moieties suggests potential for a wide range of therapeutic applications, leveraging the known activities of its parent compounds.
Illustrative Signaling Pathway: GPCR Modulation
Many piperazine derivatives exert their effects by modulating G protein-coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade that can be influenced by such compounds.
Caption: A simplified diagram of a G protein-coupled receptor (GPCR) signaling pathway often modulated by piperazine derivatives.
Metabolic Stability and Toxicological Profile: A Comparative Overview
The metabolic fate and potential toxicity of a drug candidate are critical considerations in its development.
Piperazine is primarily metabolized by cytochrome P450 enzymes, with subsequent glucuronidation and/or sulfation.[20][21] While generally considered to have low toxicity, high doses can lead to adverse effects such as nausea, vomiting, and neurological symptoms.[9][22] Some piperazine derivatives have been associated with abuse potential and can induce toxic effects like agitation and cardiac symptoms.[20][21][23]
2-Aminopyridine is toxic by ingestion and inhalation.[4] It can release toxic nitrogen oxides when heated to decomposition.[7]
The toxicological profile of This compound is not extensively detailed in the public domain. However, safety information indicates potential health hazards, including toxicity if swallowed, skin irritation, and serious eye irritation.[1] As with any novel chemical entity, a thorough toxicological assessment is essential. The metabolism of this compound would likely involve modifications to both the piperazine and aminopyridine rings.
Experimental Protocols: A Guide to Characterization
To aid researchers in their investigations, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Determination of pKa by Potentiometric Titration
The pKa is a fundamental physicochemical property that governs the ionization state of a molecule at a given pH. Potentiometric titration is a highly accurate method for its determination.[24][25]
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).[24]
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[24]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[24]
-
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[24]
-
Titration:
-
Take a known volume (e.g., 20 mL) of the 1 mM sample solution.[24]
-
If the compound is a base, acidify the solution to approximately pH 2 with 0.1 M HCl.[24]
-
Titrate the solution with 0.1 M NaOH, adding small increments of the titrant.[24]
-
Record the pH after each addition, allowing the reading to stabilize.[24]
-
Continue the titration until the pH reaches approximately 12.[24]
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.[26]
-
Identify the equivalence point(s), which are the points of steepest inflection on the curve.[26]
-
The pKa value is the pH at the half-equivalence point.[26][27] For a diprotic base like piperazine, two equivalence points and two pKa values will be observed.
-
Protocol 2: Determination of LogP by Shake-Flask Method
LogP, the octanol-water partition coefficient, is a critical measure of a compound's lipophilicity.[28] The shake-flask method is the gold standard for its experimental determination.[29]
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Use n-octanol and water (or a suitable buffer) as the two phases. Pre-saturate the n-octanol with water and the water with n-octanol.
-
-
Partitioning:
-
Add a known amount of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and aqueous phases.
-
Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
-
Phase Separation:
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
-
Concentration Measurement:
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
Experimental Workflow Visualization
The following diagram illustrates the general workflow for characterizing a novel compound like this compound.
Caption: A comprehensive workflow for the characterization of a novel chemical entity, from synthesis to lead optimization.
Conclusion
The comparative analysis of this compound and its parent compounds, piperazine and 2-aminopyridine, underscores the power of scaffold hopping and molecular hybridization in drug discovery. By combining two well-established pharmacophores, a new chemical entity emerges with a unique set of physicochemical and pharmacological properties. This guide provides a foundational understanding of these compounds, offering valuable insights and practical protocols to guide future research and development efforts in the pursuit of novel therapeutics.
References
- Vertex AI Search. Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube.
- PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439.
- ChemicalBook. 2-Aminopyridine | 504-29-0.
- PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Recent progress in assays for GPCR drug discovery.
- PubMed. Some pharmacological properties of piperazine.
- Biological Activities of Piperazine Deriv
- Benchchem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
- ACD/Labs. LogP—Making Sense of the Value.
- Wikipedia. Piperazine.
- Benchchem. This compound.
- ResearchGate. 2-aminopyridine – a classic and trendy pharmacophore | Request PDF.
- ChemicalBook. This compound | 1082876-26-3.
- Wikipedia. 2-Aminopyridine.
- Creative Bioarray.
- Chemsrc. 2-Aminopyridine | CAS#:504-29-0.
- NIH. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC.
- Encyclopedia.pub.
- ChemBK. 2-Aminopyridine.
- Chemaxon Docs.
- PubMed. Current awareness of piperazines: pharmacology and toxicology.
- Merck Millipore. Current awareness of piperazines: pharmacology and toxicology. | Sigma-Aldrich.
- NIH. Piperazine | C4H10N2 | CID 4837 - PubChem.
- Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties.
- RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- ChemicalBook. This compound.
- PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
- Google Patents. Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
- ACS Measurement Science Au.
- ACS Publications.
- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- ChemicalBook. Piperazine | 110-85-0.
- PubMed. Piperazine compounds as drugs of abuse.
- RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery.
- NIH.
- Piperazine: Human health tier II assessment.
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
- YouTube. How To Determine PKA Of Organic Compounds? - Chemistry For Everyone.
- Oreate AI Blog.
- Creative Biogene. GPCR Screening & Profiling with Binding Assays.
- MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Chem-Impex. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
- ResearchGate.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. This compound|CAS 1082876-26-3 [benchchem.com]
- 2. This compound CAS#: 1082876-26-3 [m.chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine | CAS#:504-29-0 | Chemsrc [chemsrc.com]
- 6. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Piperazine | 110-85-0 [chemicalbook.com]
- 10. This compound | 1082876-26-3 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Piperazine - Wikipedia [en.wikipedia.org]
- 13. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 18. mdpi.com [mdpi.com]
- 19. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 20. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 23. Piperazine compounds as drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. youtube.com [youtube.com]
- 26. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. acdlabs.com [acdlabs.com]
- 29. encyclopedia.pub [encyclopedia.pub]
- 30. documents.thermofisher.com [documents.thermofisher.com]
Benchmarking the Efficacy of 5-(Piperazin-1-yl)pyridin-2-amine Against Known Standards: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for evaluating the therapeutic potential of 5-(Piperazin-1-yl)pyridin-2-amine, a novel compound featuring a piperazine-substituted aminopyridine scaffold. Given the prevalence of this structural motif in centrally active agents, we hypothesize its utility as an atypical antipsychotic. This document benchmarks its potential efficacy against a panel of established atypical antipsychotics, providing the necessary experimental context and data for a rigorous comparative assessment.
Introduction: The Rationale for Investigation
The compound this compound is a versatile chemical building block, notably used in the synthesis of anticancer agents such as Palbociclib.[1][2] However, its core structure, which combines a piperazine ring with a 2-aminopyridine scaffold, is a hallmark of numerous biologically active molecules with applications in neuroscience.[3][4] The piperazine moiety is a well-established pharmacophore in many atypical antipsychotics, contributing to their multi-receptor binding profiles that are crucial for their therapeutic effects and reduced side-effect liability compared to first-generation antipsychotics.[5][6]
Atypical antipsychotics often exhibit a complex pharmacology, with many acting as antagonists at the dopamine D4 receptor and as partial agonists at the serotonin 5-HT1A receptor.[6][7] This dual activity is thought to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects.[8][9] Given the structural similarities, it is plausible to hypothesize that this compound or its derivatives could exhibit similar pharmacological activities. This guide, therefore, outlines a comprehensive strategy for evaluating its potential as a novel atypical antipsychotic by comparing it against well-characterized standards: Clozapine, Aripiprazole, Olanzapine, Quetiapine, Risperidone, and Ziprasidone .
In Vitro Efficacy Benchmarking
To ascertain the potential of this compound, a primary assessment of its interaction with key molecular targets is essential. This involves determining its binding affinity and functional activity at the human dopamine D4 and serotonin 5-HT1A receptors.
Receptor Binding Affinity: Gauging Target Engagement
The initial step is to quantify the binding affinity (Ki) of the test compound for the target receptors. A lower Ki value signifies a higher binding affinity.[10] This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Membranes: Membranes are prepared from cell lines stably expressing the human dopamine D4 receptor or the human serotonin 5-HT1A receptor.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D4, [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound (this compound) or a standard drug.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Comparative Binding Affinities of Standard Atypical Antipsychotics (Ki, nM)
| Drug | Dopamine D4 Affinity (Ki, nM) | 5-HT1A Affinity (Ki, nM) |
| Clozapine | 20-50[11][12] | 160[13] |
| Aripiprazole | Moderate Affinity[14] | 1.7[3] |
| Olanzapine | High Affinity[4][15] | Moderate to High Affinity |
| Quetiapine | 2020[10] | 390[10] |
| Risperidone | 7.3[16] | 420[16] |
| Ziprasidone | High Affinity | 3.4[17] |
Functional Activity: Elucidating the Mechanism of Action
Following the determination of binding affinity, it is crucial to assess the functional consequences of this binding. This involves determining whether the compound acts as an antagonist, agonist, or partial agonist at the target receptors.
The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[18] An antagonist will block the agonist-induced decrease in cAMP.
Experimental Workflow: Dopamine D4 cAMP Assay
Caption: Workflow for cAMP-based functional assay for D4 receptor antagonism.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: CHO-K1 cells stably expressing the human dopamine D4 receptor are cultured to confluence.[13]
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound or a standard antagonist.
-
Stimulation: The cells are then stimulated with a known D4 receptor agonist (e.g., dopamine) in the presence of forskolin (to stimulate basal cAMP production).
-
Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated.
The 5-HT1A receptor is also coupled to Gi/o proteins.[19] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, initiating downstream signaling. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.[20]
Signaling Pathway: 5-HT1A Receptor Activation
Caption: Simplified signaling cascade upon 5-HT1A receptor activation.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor are prepared.
-
Incubation: The membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound or a standard agonist.
-
Termination and Filtration: The reaction is stopped, and the membranes are collected by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a full agonist (e.g., 5-HT) are determined.
Comparative Functional Potencies of Standard Atypical Antipsychotics
| Drug | 5-HT1A Receptor Activity | EC50 (nM) |
| Clozapine | Partial Agonist[13] | 2320[13] |
| Aripiprazole | Partial Agonist[21] | 45[21] |
| Ziprasidone | Partial Agonist[21] | 480[21] |
| Quetiapine | Partial Agonist[21] | 26,000[21] |
| Risperidone | Antagonist[19] | - |
| Olanzapine | - | - |
In Vivo Efficacy Benchmarking
Promising in vitro data should be followed by in vivo studies to assess the compound's effects in a complex biological system. Animal models that are predictive of antipsychotic efficacy are employed for this purpose.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.[22] The ability of a drug to restore PPI deficits induced by a psychomimetic agent (like phencyclidine or amphetamine) is indicative of antipsychotic potential.[8]
Experimental Workflow: Prepulse Inhibition Test
Caption: Workflow for the Prepulse Inhibition (PPI) behavioral assay.
Experimental Protocol: Prepulse Inhibition
-
Animal Model: Typically, rats or mice are used. A baseline startle response is established.
-
Induction of PPI Deficit: A psychomimetic drug such as phencyclidine (PCP) is administered to disrupt PPI.
-
Drug Administration: The test compound or a standard drug is administered at various doses.
-
Testing: The animals are placed in a startle chamber and exposed to a series of trials, some with a startling stimulus (pulse) alone, and others where the pulse is preceded by a weaker stimulus (prepulse).
-
Data Analysis: The startle response is measured, and the percentage of PPI is calculated. The ability of the test compound to reverse the PCP-induced deficit is quantified. Aripiprazole, for instance, has been shown to be effective in blocking the phencyclidine-induced disruption of prepulse inhibition in mice.[8]
Conditioned Avoidance Response (CAR)
The CAR test is a classic predictive model for antipsychotic activity.[23] Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[5]
Experimental Protocol: Conditioned Avoidance Response
-
Apparatus: A shuttle box with two compartments is used.
-
Training: An animal (typically a rat) is trained to associate a conditioned stimulus (CS), such as a light or a tone, with an upcoming unconditioned stimulus (US), an electric footshock. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.
-
Drug Testing: Once the avoidance response is consistently established, the animal is treated with the test compound or a standard drug.
-
Data Analysis: The number of successful avoidance responses is recorded. A significant reduction in avoidance responses without an increase in escape failures (i.e., failing to move after the shock has started) is indicative of antipsychotic-like activity. Atypical antipsychotics like olanzapine and risperidone have been shown to disrupt conditioned avoidance responding.[24]
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the efficacy of this compound against established atypical antipsychotics. The proposed in vitro and in vivo assays provide a robust framework for determining its potential as a novel therapeutic agent for psychiatric disorders. A favorable profile would be characterized by high affinity for dopamine D4 and serotonin 5-HT1A receptors, potent D4 antagonism, and 5-HT1A partial agonism in functional assays, coupled with efficacy in restoring PPI deficits and selectively suppressing conditioned avoidance responding in vivo. Positive results from these studies would warrant further investigation into its broader receptor profile, pharmacokinetic properties, and safety profile, paving the way for its potential clinical development.
References
-
Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. (n.d.). PMC. [Link]
-
Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). Psychopharmacology Institute. [Link]
-
Clozapine is a partial agonist at cloned, human serotonin 5-HT1A receptors. (1996). PubMed. [Link]
-
Quetiapine | C21H25N3O2S | CID 5002. (n.d.). PubChem. [Link]
-
Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. (n.d.). Psychiatrist.com. [Link]
-
Risperidone. (n.d.). In Wikipedia. [Link]
-
Is clozapine selective for the dopamine D4 receptor? (1995). PubMed. [Link]
-
5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes. (n.d.). PubMed. [Link]
-
Olanzapine: a basic science update. (n.d.). PubMed. [Link]
-
Mechanism of Action of Quetiapine. (2016, November 7). Psychopharmacology Institute. [Link]
-
What is the relationship between Olanzapine (generic name) and dopamine? (2025, February 26). Dr.Oracle. [Link]
-
In Vitro Receptor Binding Affinity Constants a of Atypical Antipsychotics 22-29 … (n.d.). ResearchGate. [Link]
-
Effects of risperidone on dopamine receptor subtypes in developing rat brain. (n.d.). PubMed. [Link]
-
What is the mechanism of Olanzapine? (2024, July 17). Patsnap Synapse. [Link]
-
1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. (n.d.). Pharmaffiliates. [Link]
-
Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. (n.d.). PMC. [Link]
-
Quetiapine. (n.d.). In Wikipedia. [Link]
-
Effects of typical and atypical antipsychotics on prepulse inhibition in schizophrenia: a critical evaluation of current evidence and directions for future research. (2002). PubMed. [Link]
-
[Functional role of dopamine D4 receptor in schizophrenia]. (n.d.). PubMed. [Link]
-
Receptor-binding affinities of typical and atypical antipsychotic drugs. (n.d.). ResearchGate. [Link]
-
Dopamine receptor responsivity in schizophrenic patients in a drug-free state and after treatment with olanzapine. (2001). PubMed. [Link]
-
Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. (n.d.). NIH. [Link]
-
The atypical antipsychotic, aripiprazole, blocks phencyclidine-induced disruption of prepulse inhibition in mice. (n.d.). PubMed. [Link]
-
Comparison of the novel antipsychotic ziprasidone with clozapine and olanzapine: inhibition of dorsal raphe cell firing and the role of 5-HT1A receptor activation. (n.d.). PubMed. [Link]
-
Why is Clozapine So Unique? - Psychopharmacology Explained - Non D2 Receptor Actions. (2020, June 21). Psychopharmacology Institute. [Link]
-
Clozapine Pharmacology: Mechanism of Action, Therapeutic Uses & Adverse Effects. (2023, October 12). YouTube. [Link]
-
Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants. (n.d.). PubMed. [Link]
-
Mechanism of Action of Risperidone. (2014, July 1). Psychopharmacology Institute. [Link]
-
Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence. (n.d.). NIH. [Link]
-
Simplified receptor binding affinity profiles for atypical... (n.d.). ResearchGate. [Link]
-
Effects of repeated quetiapine treatment on conditioned avoidance responding in rats. (n.d.). PMC. [Link]
-
Conditioned avoidance response test. (n.d.). In Wikipedia. [Link]
-
Molecular targets of atypical antipsychotics: From mechanism of action to clinical differences. (n.d.). [Link]
-
Atypical Antipsychotic Agents. (2024, May 1). StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK5574 atypical/]([Link] atypical/)
-
GTPγS Binding Assays. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Agonist and Antagonist Actions of Antipsychotic Agents at 5-HT1A Receptors: A [35S]GTPgammaS Binding Study. (n.d.). PubMed. [Link]
Sources
- 1. Modulation of the clozapine structure increases its selectivity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thecarlatreport.com [thecarlatreport.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. droracle.ai [droracle.ai]
- 5. Risperidone regulates Dopamine D2-like receptors expression in rat brain in a time-dependent manner [scielo.isciii.es]
- 6. Agonistic properties of a series of psychotropic drugs at 5-HT1A receptors in rat and human brain membranes determined by [35S]GTPγS binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of typical and atypical antipsychotic drugs on two-way active avoidance. Relationship to DA receptor blocking p… [ouci.dntb.gov.ua]
- 8. The atypical antipsychotic, aripiprazole, blocks phencyclidine-induced disruption of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Is clozapine selective for the dopamine D4 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Functional role of dopamine D4 receptor in schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clozapine is a partial agonist at cloned, human serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olanzapine: a basic science update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 17. Effects of risperidone on dopamine receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Olanzapine - Wikipedia [en.wikipedia.org]
- 19. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? (1999) | Marie-Louise G. Wadenberg | 210 Citations [scispace.com]
- 21. 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of typical and atypical antipsychotics on prepulse inhibition in schizophrenia: a critical evaluation of current evidence and directions for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 24. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Piperazin-1-yl)pyridin-2-amine
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 5-(Piperazin-1-yl)pyridin-2-amine (CAS No. 1082876-26-3), ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and an understanding of the chemical's structural motifs to inform best practices.
While a specific, comprehensive Safety Data Sheet (SDS) for every novel compound is not always available, by analyzing its constituent parts—a pyridine ring and a piperazine group—we can infer a reliable hazard profile and establish rigorous disposal procedures. Structurally related compounds often share similar toxicological and reactivity profiles, allowing us to develop a conservative and safe disposal strategy.[1]
Hazard Profile and Core Safety Principles
This compound should be regarded as a hazardous substance. The piperazine moiety is associated with skin and eye irritation, and pyridine derivatives can be harmful if inhaled or ingested.[1][2][3] Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) and within a controlled environment.
Key Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[4][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[5]
Before commencing any work, it is imperative to consult the available Safety Data Sheet (SDS) and be familiar with your institution's specific chemical hygiene and waste disposal plans.
Operational Plan: From Bench to Final Disposal
The lifecycle of a chemical in the laboratory does not end with the experiment. A systematic approach to waste management is crucial for safety and regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum requirements when handling this compound in any form (solid, solution, or as waste).
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4][5] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact and potential irritation or absorption. |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2][3] A respirator may be necessary if dust or aerosols are generated. | Minimizes inhalation of potentially harmful vapors or dust. |
Segregation and Collection of Waste: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is the most critical step in the disposal process. It prevents dangerous chemical reactions and ensures that waste is handled by the appropriate disposal facility.
-
Designate a Waste Container:
-
Labeling is Paramount:
-
Clearly label the container as "Hazardous Waste."[6]
-
Include the full chemical name: "this compound."
-
Indicate the approximate concentration if it is in solution.
-
Add any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Accumulation:
-
Carefully transfer all waste containing this compound into the designated container. This includes:
-
Unused or surplus chemical.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Residues from reaction vessels.
-
-
Keep the waste container closed at all times, except when adding waste.[6]
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and acids.[7][8]
-
The following diagram illustrates the decision-making process for waste segregation.
Caption: Decision workflow for segregating solid and liquid waste.
Handling Spills: An Emergency Response Plan
Accidents can happen, and a swift, informed response is crucial to mitigating any potential harm.
-
Evacuate and Ventilate:
-
Immediately alert others in the vicinity.
-
If the spill is significant or in a poorly ventilated area, evacuate the immediate area.
-
Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[3]
-
-
Contain the Spill:
-
Collect and Dispose:
-
Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Disposal Plan: The Final Steps
Once your hazardous waste container is full (a general guideline is not to exceed 90% capacity), it is time to arrange for its final disposal.[6]
-
Secure the Container: Ensure the lid of the hazardous waste container is tightly sealed.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management team. They will provide instructions for the pickup and final disposal of the waste.
-
Documentation: Complete any required waste disposal forms or manifests accurately and completely.
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [3][6] This is to prevent environmental contamination and potential damage to plumbing infrastructure.
The overall disposal workflow is summarized in the diagram below.
Caption: Overall workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community. The principles outlined here are not merely suggestions but are foundational to good laboratory practice and regulatory compliance.
References
-
Benchchem. Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
-
ChemicalBook. This compound Chemical Safety Data Sheet MSDS / SDS.
-
Benchchem. Navigating the Safe Disposal of Piperazine-2-thione: A Procedural Guide.
-
Benchchem. Proper Disposal of 2-(2-Methylbutyl)pyridine: A Guide for Laboratory Professionals.
-
Santa Cruz Biotechnology. Piperazine.
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
-
Washington State University. Standard Operating Procedure for Pyridine.
-
ChemicalBook. This compound.
-
TCI Chemicals. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
-
Chemicea Pharmaceuticals. Material Safety Data Sheet.
-
ChemicalBook. This compound.
-
Carl ROTH. Safety Data Sheet: Pyridine.
-
Angene Chemical. Safety Data Sheet.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safe Handling of 5-(Piperazin-1-yl)pyridin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. The handling of novel chemical entities like 5-(Piperazin-1-yl)pyridin-2-amine, a compound with significant potential in medicinal chemistry, demands a meticulous and informed approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to build a foundation of trust and safety, ensuring that your focus remains on scientific advancement.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable. Safety Data Sheets (SDS) for this compound and structurally related compounds, such as piperazine, indicate several key hazards[1][2]:
-
Acute Oral Toxicity : The compound is harmful if swallowed[2].
-
Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation or damage[1][2].
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation[2].
-
Sensitization : Like many amines, there is a potential for allergic skin reactions or respiratory sensitization with repeated exposure[1][3].
Given its nature as a potent, biologically active molecule, it is prudent to handle this compound with the assumption of high potency, thereby adopting a conservative and highly protective stance.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and correct use of PPE is the most direct line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Key Considerations |
| Hands | Double-gloving with an inner nitrile glove and an outer butyl rubber or neoprene glove. | Aromatic amines can permeate standard laboratory gloves. Nitrile offers good splash resistance and dexterity for the inner layer[4]. Butyl rubber and neoprene provide superior resistance to amines for extended handling[5][6][7]. Viton gloves are generally not recommended for amines[8][9][10][11]. Always inspect gloves for integrity before use. |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields at a minimum. A full-face shield is required when there is a significant risk of splashes or aerosol generation. | Protects against accidental splashes to the eyes, which can cause serious damage[2][12]. A face shield offers a broader area of protection for the entire face[12]. |
| Body | A fully buttoned laboratory coat. For larger quantities or procedures with a high risk of contamination, chemical-resistant coveralls are recommended. | Prevents contamination of personal clothing and skin[13]. |
| Respiratory | A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary when handling the solid outside of a certified chemical fume hood or for spill cleanup. | Protects against inhalation of the powdered compound or any aerosols that may be generated, which can cause respiratory irritation[2][14]. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Engineering Controls
-
Designated Area : All handling of this compound, especially the solid form, must be conducted in a designated area, such as a certified chemical fume hood, to contain any dust or vapors[15].
-
Pre-use Checks : Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE and spill cleanup materials are readily available.
-
Material Staging : Place all required equipment, including spatulas, weigh boats, and solvent dispensers, within the fume hood to minimize movement in and out of the containment area.
Handling Procedures
-
Donning PPE : Put on all required PPE as determined by your risk assessment before entering the designated handling area.
-
Weighing : When weighing the solid compound, use a microbalance inside the fume hood. Handle the container with care to avoid generating dust. Use a spatula to transfer the solid and ensure the container is securely closed after use.
-
Solution Preparation : If preparing a solution, add the solid to the solvent in a closed or partially covered vessel to prevent splashing.
-
Post-handling : After handling, decontaminate any equipment that has come into contact with the compound. Wipe down the work surface in the fume hood with an appropriate cleaning solution[16][17].
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste : All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, should be placed in a dedicated, clearly labeled hazardous waste container[18].
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified[18].
-
Sharps : Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Decontamination and Final Disposal
-
Equipment Decontamination : Reusable glassware and equipment should be decontaminated before being removed from the fume hood. A triple rinse with a suitable solvent is a common practice. The rinseate should be collected as hazardous waste.
-
Final Disposal : All waste containers must be sealed and disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations[19].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Scenario | Immediate Action Steps |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing, taking care not to spread the chemical to other areas of the skin. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
| Small Spill (<1g) | 1. Alert others in the immediate area. 2. Wearing appropriate PPE (including a respirator), cover the spill with an absorbent material like vermiculite or a spill pillow. 3. Carefully collect the absorbed material into a labeled hazardous waste container. 4. Decontaminate the spill area with a suitable cleaning solution[16][17]. |
| Large Spill (>1g) | 1. Evacuate the immediate area and alert your laboratory supervisor and institutional safety office. 2. Prevent the spread of the spill if it is safe to do so. 3. Await the arrival of trained emergency response personnel. |
By integrating these safety protocols into your laboratory workflow, you can handle this compound with the confidence that you are protecting yourself, your colleagues, and the environment.
References
-
SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines. Retrieved from [Link]
-
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]
-
PharmInt. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Angene Chemical. (2024, July 26). Safety Data Sheet - this compound. Retrieved from [Link]
-
Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
EHS International. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
U.S. Plastic Corp. (n.d.). Viton Chemical Compatibility Chart. Retrieved from [Link]
-
J-Flex Rubber Products. (n.d.). Viton™ compatibility with chemicals. Retrieved from [Link]
-
The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]
-
Chemtools. (n.d.). VITON® CHEMICAL COMPATIBILITY CHART. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Protective Industrial Products. (n.d.). ChemGrip™: Neoprene Coated Glove with Interlock Liner. Retrieved from [Link]
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. skcinc.com [skcinc.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safeopedia.com [safeopedia.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. gloves-online.com [gloves-online.com]
- 8. calpaclab.com [calpaclab.com]
- 9. calpaclab.com [calpaclab.com]
- 10. chemtools.com.au [chemtools.com.au]
- 11. j-flex.com [j-flex.com]
- 12. content.siegfried.ch [content.siegfried.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. witpress.com [witpress.com]
- 16. skcltd.com [skcltd.com]
- 17. skcltd.com [skcltd.com]
- 18. collectandrecycle.com [collectandrecycle.com]
- 19. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
